molecular formula C10H14N2O3 B041951 Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 175463-32-8

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No.: B041951
CAS No.: 175463-32-8
M. Wt: 210.23 g/mol
InChI Key: RKUQLKRPWWYRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a high-value, multifunctional chemical intermediate extensively utilized in sophisticated medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a privileged scaffold in drug design, which is further functionalized with a Boc-protected amine, a ketone, and a nitrile group. This unique combination of protected amine and electrophilic carbonyl centers makes it an exceptionally versatile building block for the synthesis of complex, nitrogen-containing heterocycles. Its primary research value lies in its role as a key precursor for the development of potential therapeutic agents, including protease inhibitors (such as DPP-4 and DPP-8), kinase inhibitors, and other bioactive small molecules. The Boc (tert-butoxycarbonyl) group provides excellent orthogonal protection for the secondary amine, allowing for selective deprotection and further functionalization under mild acidic conditions. The adjacent 3-cyano and 4-oxo (ketone) substituents are pivotal synthetic handles; the ketone can undergo nucleophilic addition or condensation reactions, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, significantly expanding the structural diversity accessible from this single core scaffold. Researchers employ this compound to efficiently construct proline and pyrrolidine-based analogues, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Properties

IUPAC Name

tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUQLKRPWWYRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373540
Record name tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175463-32-8
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive cyano group and a ketone functionality within a protected pyrrolidine ring, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its prominent application in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

Chemical Properties and Data

This compound, also known by its synonym 1-Boc-3-cyano-4-pyrrolidinone, is a white to off-white crystalline powder.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in water.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its stability and allows for controlled reactions at other functional sites. The presence of both a cyano and a keto group provides two reactive centers for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

PropertyValue
CAS Number 175463-32-8
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 90-95 °C
Boiling Point >250 °C (decomposes)
Density ~1.25 g/cm³ (estimated)

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of an acyclic precursor. The following experimental protocol is based on established literature procedures.[6]

Experimental Protocol: Dieckmann Condensation

Reaction Scheme:

G reactant Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate reagent Sodium in Ethanol product This compound reactant->product Reflux, 1 hour Yield: 68%

Figure 1: Synthesis of this compound.

Materials:

  • Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

  • Sodium metal

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under an inert atmosphere.

  • Heat the solution to reflux.

  • Slowly add a solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) dissolved in anhydrous ethanol (50 mL) to the refluxing sodium ethoxide solution.

  • Continue refluxing the reaction mixture for 1 hour.[6]

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by filtration and washing with a small amount of cold ethyl acetate to yield the desired product as a white solid.[6]

Yield: 68%[6]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Synthesis of Tyrosine Kinase 2 (Tyk2) Inhibitors

This pyrrolidinone derivative has been instrumental in the development of novel macrocyclic inhibitors of Tyrosine Kinase 2 (Tyk2).[7][8][[“]] Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several cytokines, making it an attractive target for the treatment of inflammatory and autoimmune diseases.[10] The synthesis of these inhibitors often involves the reaction of the 3-cyano-4-oxopyrrolidine intermediate with other functionalized molecules to construct the final macrocyclic structure.

While a specific, detailed experimental protocol for the direct conversion of this compound to a named Tyk2 inhibitor is not publicly available in the search results, the general synthetic strategy can be illustrated.

Conceptual Workflow for Tyk2 Inhibitor Synthesis:

G A This compound B Functionalization at C4-keto group A->B C Modification of C3-cyano group B->C D Coupling with linker/scaffold C->D E Macrocyclization D->E F Deprotection and Final Product E->F

Figure 2: Conceptual workflow for the synthesis of Tyk2 inhibitors.

Biological Significance of the Cyanopyrrolidine Scaffold

The cyanopyrrolidine moiety is a recognized pharmacophore with diverse biological activities. Derivatives of cyanopyrrolidine have been identified as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl endopeptidase (PREP).[11][12] The nitrile group in these compounds can form reversible covalent bonds with the active site serine residues of these proteases, leading to their inhibition.[13] The hydrolytic metabolism of some cyanopyrrolidine-containing drugs is also a subject of study, with dipeptidyl peptidases playing a role in the conversion of the nitrile group to a carboxylic acid.[14] While the direct biological activity of this compound itself is not extensively documented, its role as a precursor to potent enzyme inhibitors highlights the importance of this structural motif in drug design.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. The successful application of this compound in the development of Tyk2 inhibitors underscores its potential for the discovery of new therapeutics for a range of diseases. This guide provides essential technical information to facilitate its use in research and development settings. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in the creation of next-generation medicines.

References

An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a protected pyrrolidine ring, a reactive ketone, and a cyano group, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.

Chemical Structure and Properties

This compound, also known by synonyms such as 1-Boc-3-cyano-4-pyrrolidinone, is a white to off-white crystalline powder.[1][2] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, enhancing its stability and allowing for controlled reactions at other functional sites.[3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note the discrepancy in the reported melting points, which may be due to different experimental conditions or sample purity.

PropertyValueReference
CAS Number 175463-32-8[1][2][4][5]
Molecular Formula C₁₀H₁₄N₂O₃[1][2][4]
Molecular Weight 210.23 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 90-95 °C or 159 °C (decomposes)[1][2]
Boiling Point >250 °C (decomposes)[1][2]
Solubility Soluble in DMSO, DMF; slightly soluble in water[1][2]
Purity (HPLC) ≥98.0%[1][2]

Synthesis

The synthesis of this compound is a critical process for its application in further chemical synthesis. A general and efficient method involves the Dieckmann condensation of a protected amino diester.

Synthetic Workflow

The following diagram illustrates a typical synthetic route.

synthesis_workflow start Ethyl 2-(Boc-amino)acetate + Acrylonitrile intermediate1 Michael Addition start->intermediate1 Base product1 Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate intermediate1->product1 intermediate2 Dieckmann Condensation (NaOEt, EtOH, reflux) product1->intermediate2 product2 This compound intermediate2->product2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic method.[1]

Materials:

  • Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

  • Sodium metal

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under reflux to prepare a solution of sodium ethoxide.

  • Dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL).

  • Slowly add the solution from step 2 dropwise to the sodium ethoxide solution under reflux.

  • Continue refluxing the reaction mixture for 1 hour.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL).

  • Adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic phases over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate to approximately 20 mL.

  • Filter the resulting precipitate, wash with a small amount of ethyl acetate, and dry to yield the final product.

Yield: 68% (16.5 g of a white solid).[1]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors.[6][7] Its functional groups allow for diverse chemical modifications to generate libraries of compounds for screening and lead optimization.

Role as a Kinase Inhibitor Intermediate

This compound is a precursor for the synthesis of inhibitors targeting kinases such as Tyrosine Kinase 2 (Tyk2).[6][7] Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer.

Tyk2 Signaling Pathway

Inhibitors derived from this compound can modulate the JAK-STAT signaling pathway by targeting Tyk2. The following diagram illustrates this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor Tyk2 Tyk2 CytokineReceptor->Tyk2 Activates JAK Other JAKs CytokineReceptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes GeneExpression Gene Expression (Inflammation, etc.) STAT_dimer->GeneExpression Translocates to nucleus and regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor Tyk2 Inhibitor (derived from title compound) Inhibitor->Tyk2 Inhibits

Caption: The role of Tyk2 in the JAK-STAT signaling pathway and the point of intervention for Tyk2 inhibitors.

Conclusion

This compound is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging this compound for the advancement of new medicines. Further research into its applications and the development of more efficient synthetic methodologies will continue to enhance its value in the pharmaceutical industry.

References

1-Boc-3-cyano-4-pyrrolidinone chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Boc-3-cyano-4-pyrrolidinone

This guide provides essential chemical data for 1-Boc-3-cyano-4-pyrrolidinone, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of 1-Boc-3-cyano-4-pyrrolidinone are summarized below. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValue
Chemical FormulaC₁₀H₁₄N₂O₃[1][2]
Molecular Weight210.23 g/mol

Molecular Information Visualization

The following diagram provides a visual representation of the key molecular identifiers for 1-Boc-3-cyano-4-pyrrolidinone.

molecular_information compound 1-Boc-3-cyano-4-pyrrolidinone formula Formula: C₁₀H₁₄N₂O₃ compound->formula mol_weight MW: 210.23 g/mol compound->mol_weight

Caption: Key molecular data for 1-Boc-3-cyano-4-pyrrolidinone.

References

Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] This document details a primary synthetic route, including a comprehensive experimental protocol and characterization data.

Introduction

This compound, also known as 1-Boc-3-cyano-4-pyrrolidinone, is a versatile heterocyclic building block.[1][2] Its structure, featuring a protected pyrrolidinone ring functionalized with a cyano group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.[3] The strategic placement of the cyano and ketone functionalities allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.[2] This intermediate is notably used in the synthesis of novel antibacterial agents and derivatives of existing drugs.[4]

Physicochemical Properties

The general properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

PropertyValueReference
CAS Number 175463-32-8[2][5]
Molecular Formula C₁₀H₁₄N₂O₃[2][5]
Molecular Weight 210.23 g/mol [2][5]
Appearance White to off-white crystalline powder[2]
Melting Point 90-95 °C[2]
Boiling Point >250 °C (decomposes)[2]
Solubility Soluble in DMSO, DMF; slightly soluble in water[2]
Purity (HPLC) ≥98.0%[2]
Storage 2-8°C, under inert gas[4]

Synthetic Route: Dieckmann Condensation

A primary and well-documented method for the synthesis of this compound is through an intramolecular Dieckmann condensation. This approach involves the cyclization of an N-protected amino ester derivative. A common starting material for this synthesis is ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis via Dieckmann condensation.

experimental_workflow Experimental Workflow for Synthesis start Start dissolve_sm Dissolve Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate in anhydrous ethanol start->dissolve_sm addition Add the starting material solution dropwise to the sodium ethoxide solution under reflux dissolve_sm->addition prepare_na Prepare a solution of sodium metal in anhydrous ethanol prepare_na->addition reflux Reflux the reaction mixture for 1 hour addition->reflux distill Remove solvent by distillation under reduced pressure reflux->distill dissolve_residue Dissolve the residue in water distill->dissolve_residue wash Wash the aqueous layer with ethyl acetate dissolve_residue->wash acidify Adjust pH of the aqueous layer to 4 with 1 M HCl wash->acidify extract Extract with ethyl acetate acidify->extract dry Dry the organic phase over anhydrous magnesium sulfate extract->dry filter_concentrate Filter and concentrate the solution dry->filter_concentrate crystallize Crystallize the product filter_concentrate->crystallize isolate Filter and dry the final product crystallize->isolate end End isolate->end

A flowchart of the synthesis of this compound.
Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[5]

Materials:

  • Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Water (deionized)

Procedure:

  • In a flask, 16.5 g of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (as an oil) is dissolved in 50 mL of anhydrous ethanol.[5]

  • A solution of sodium ethoxide is prepared by carefully dissolving 4 g (0.17 mol) of sodium metal in 100 mL of anhydrous ethanol under a reflux condenser with heating.[5]

  • The solution of the starting material is then added dropwise to the heated sodium ethoxide solution.[5]

  • The reaction mixture is maintained at reflux for 1 hour.[5]

  • After the reaction is complete, the ethanol is removed by distillation under reduced pressure.[5]

  • The resulting residue is dissolved in 100 mL of water.[5]

  • The aqueous solution is washed twice with 30 mL portions of ethyl acetate to remove any unreacted starting material.[5]

  • The aqueous layer is then cooled in an ice bath and the pH is carefully adjusted to 4 using 1 M hydrochloric acid.[5]

  • The product is extracted from the acidified aqueous layer with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure to a volume of about 20 mL.[5]

  • The concentrated solution is cooled to induce crystallization. The resulting white solid is collected by filtration, washed with a small amount of cold ethyl acetate, and dried to yield the final product.[5]

Yield: 16.5 g of a white solid (68% yield).[5]

Characterization of this compound

Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule based on its structure and data for similar compounds.

TechniqueExpected Data
¹H NMR Expected signals for the tert-butyl group (singlet, ~1.5 ppm), and protons of the pyrrolidine ring.
¹³C NMR Expected signals for the carbonyl carbons (ketone and carbamate), the nitrile carbon, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.[6][7]
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z 211.1077.[8]
Infrared (IR) Expected characteristic absorption bands for the C=O (ketone and carbamate) and C≡N (nitrile) functional groups.

Alternative Synthetic Routes

While the Dieckmann condensation is a robust method, other synthetic strategies can be envisaged for the preparation of this compound. One potential alternative involves the cyanation of a suitable precursor, such as Tert-butyl 3-oxopyrrolidine-1-carboxylate. This would likely involve the activation of the alpha-position to the ketone followed by reaction with a cyanide source. However, detailed experimental protocols for this specific transformation are not as readily available in the literature.

Conclusion

The synthesis of this compound via Dieckmann condensation of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate is an effective and well-established method. This guide provides the necessary details for researchers to replicate this synthesis. The availability of this key intermediate is crucial for the advancement of drug discovery programs, particularly in the development of new antibacterial agents.

References

The Pivotal Role of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Among its many variations, derivatives of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate have emerged as a particularly promising class of compounds, demonstrating significant potential in the modulation of key biological targets. This technical guide provides an in-depth analysis of the biological activities of these derivatives, with a focus on their application in the development of kinase inhibitors and cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the underlying biological pathways.

Tyk2 Inhibition: A New Frontier in Autoimmune Disease Therapy

A significant breakthrough in the application of this compound derivatives has been in the synthesis of potent and selective Tyrosine Kinase 2 (Tyk2) inhibitors. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.

The core structure of this compound serves as a versatile starting material for the synthesis of complex macrocyclic compounds. One notable study has demonstrated the efficient synthesis of a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which is a key intermediate in the creation of novel macrocyclic Tyk2 inhibitors.[1] While a comprehensive table of IC50 values for a wide range of these specific derivatives is not yet publicly available in a consolidated format, the research highlights the identification of at least one potent and selective macrocyclic Tyk2 inhibitor derived from this scaffold.[1]

The Tyk2 Signaling Pathway

The inhibitory action of these derivatives on Tyk2 directly impacts the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, Tyk2 and another JAK family member are activated, leading to the phosphorylation of the receptor's intracellular domain. This, in turn, recruits and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response. By inhibiting Tyk2, the derivatives of this compound can effectively block this cascade, thereby mitigating the pro-inflammatory effects of the associated cytokines.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK Other JAK Receptor->JAK STAT STAT Tyk2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription 6. Regulation Inhibitor Pyrrolidine Derivative Inhibitor->Tyk2 Inhibition

Figure 1: Tyk2-Mediated JAK-STAT Signaling Pathway and Inhibition.

Cytotoxic Activity Against Cancer Cell Lines

Beyond their role in autoimmune diseases, derivatives of the broader 5-oxopyrrolidine class have demonstrated notable cytotoxic effects against various human cancer cell lines. While specific data on this compound derivatives in this context is limited in the reviewed literature, related compounds have shown promise. For instance, studies on other 5-oxopyrrolidine derivatives have reported significant anticancer activity.

The following table summarizes the cytotoxic activity of selected 5-oxopyrrolidine derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but belong to the same broader chemical class, suggesting a potential avenue for future research.

Compound ClassCell LineActivity MetricValueReference
5-Oxopyrrolidine DerivativesA549 (Lung Adenocarcinoma)% Viability (at 100 µM)Structure-dependent[2]
4-(4-Substituted benzylidene)-5-oxopyrrolidine-2-carboxylic acidsMCF-7 (Breast Cancer)% Viability (at 1.0 nM)19-108%
2-thioxoimidazolidin-4-one derivativesHepG-2 (Liver Cancer)IC50 (µg/ml)Varies[3]
2-thioxoimidazolidin-4-one derivativesHCT-116 (Colon Cancer)IC50 (µg/ml)Varies[3]

Experimental Protocols

To facilitate further research and replication of findings, this section outlines the key experimental methodologies for assessing the biological activity of these compounds.

Synthesis of Macrocyclic Tyk2 Inhibitors

The synthesis of macrocyclic Tyk2 inhibitors from tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is a multi-step process. A general workflow is depicted below. For detailed reaction conditions, reagent specifications, and purification methods, readers are encouraged to consult the primary literature.

Synthesis_Workflow Start Tert-butyl 3-cyano-4- oxopyrrolidine-1-carboxylate Derivative Step1 Multi-step Synthesis Start->Step1 Intermediate Key Pyrrolidinone Intermediate Step1->Intermediate Step2 Macrocyclization Intermediate->Step2 Final_Product Macrocyclic Tyk2 Inhibitor Step2->Final_Product

Figure 2: General Synthesis Workflow for Macrocyclic Tyk2 Inhibitors.
Tyk2 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against Tyk2 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a biochemical assay that measures the phosphorylation of a substrate peptide by the Tyk2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Tyk2 kinase activity.

Materials:

  • Recombinant human Tyk2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, Tyk2 enzyme, and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay Protocol

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 of test compounds in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Derivatives of this compound represent a valuable and versatile scaffold in the field of drug discovery. Their successful application in the development of potent Tyk2 inhibitors underscores their potential for treating autoimmune and inflammatory diseases. Furthermore, the observed cytotoxicity of related 5-oxopyrrolidine compounds suggests that this chemical class may also hold promise for the development of novel anticancer agents.

Future research should focus on expanding the structure-activity relationship (SAR) studies of these derivatives against Tyk2 and other relevant kinases. The synthesis and biological evaluation of a broader range of analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Additionally, a more in-depth investigation into the cytotoxic mechanisms of these compounds against various cancer cell lines is warranted. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop the next generation of therapeutics based on this promising chemical scaffold.

References

Spectroscopic Analysis of 1-Boc-3-cyano-4-pyrrolidinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-cyano-4-pyrrolidinone, a key intermediate in medicinal chemistry, plays a crucial role in the synthesis of various pharmaceutical compounds. Its structural features, including the Boc-protected amine, a nitrile group, and a ketone, make it a versatile building block for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of available spectroscopic data and a detailed experimental protocol for its synthesis.

Despite extensive searches, detailed, publicly available quantitative spectroscopic data such as specific chemical shifts, coupling constants, and mass fragmentation patterns for 1-Boc-3-cyano-4-pyrrolidinone remains limited. The following sections present the available information and a general experimental workflow for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-cyano-4-pyrrolidinone is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
CAS Number 175463-32-8
Appearance White to light yellow crystalline powder
Melting Point 160-167 °C

Spectroscopic Data Summary

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.0 - 3.5m3HCH₂, CH (pyrrolidine ring)
~ 2.8 - 2.5m2HCH₂ (pyrrolidine ring)
1.48s9HC(CH₃)₃ (Boc group)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 200C=O (ketone)
~ 154C=O (Boc carbamate)
~ 115CN (nitrile)
~ 81C(CH₃)₃ (Boc group)
~ 50 - 40CH₂, CH (pyrrolidine ring)
28.3C(CH₃)₃ (Boc group)
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2250MediumC≡N stretch
~ 1750StrongC=O stretch (ketone)
~ 1700StrongC=O stretch (Boc carbamate)
~ 1400 - 1100StrongC-N stretch, C-O stretch
Predicted Mass Spectrometry Data
m/zInterpretation
211.1[M+H]⁺
155.1[M - C₄H₈ + H]⁺ (loss of isobutylene)
111.0[M - Boc + H]⁺

Experimental Protocols

The following is a typical experimental protocol for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[1]

Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

  • Reaction: To a solution of ethyl 2-((2-cyanoethyl)(tert-butoxycarbonyl)amino)acetate in a suitable solvent, a base such as sodium ethoxide is added. The reaction mixture is stirred, typically at room temperature, until the cyclization is complete.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 1-Boc-3-cyano-4-pyrrolidinone.

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 1-Boc-3-cyano-4-pyrrolidinone.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., ethyl 2-((2-cyanoethyl)(tert-butoxycarbonyl)amino)acetate) reaction Cyclization Reaction (Base-mediated) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Boc-3-cyano-4-pyrrolidinone purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and characterization of 1-Boc-3-cyano-4-pyrrolidinone.

Structural Correlations from Spectroscopic Data

The following diagram illustrates the expected correlations between the key structural features of 1-Boc-3-cyano-4-pyrrolidinone and their anticipated spectroscopic signals.

G cluster_structure Structural Features cluster_spectra Expected Spectroscopic Signals compound {1-Boc-3-cyano-4-pyrrolidinone | C₁₀H₁₄N₂O₃} boc Boc Group (-C(CH₃)₃) h_nmr ¹H NMR: ~1.48 ppm (s, 9H) boc->h_nmr c_nmr_boc ¹³C NMR: ~81 ppm, 28.3 ppm boc->c_nmr_boc ketone Ketone (C=O) c_nmr_ketone ¹³C NMR: ~200 ppm ketone->c_nmr_ketone ir_ketone IR: ~1750 cm⁻¹ ketone->ir_ketone nitrile Nitrile (-C≡N) c_nmr_nitrile ¹³C NMR: ~115 ppm nitrile->c_nmr_nitrile ir_nitrile IR: ~2250 cm⁻¹ nitrile->ir_nitrile pyrrolidinone Pyrrolidinone Ring nmr_ring ¹H & ¹³C NMR: Signals for CH & CH₂ pyrrolidinone->nmr_ring

Caption: Key structural features of 1-Boc-3-cyano-4-pyrrolidinone and their expected spectroscopic correlations.

References

An In-depth Technical Guide to Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical properties, a validated synthetic protocol, and its significant role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction and Physicochemical Properties

This compound, also known as 1-Boc-3-cyano-4-pyrrolidinone, is a functionalized heterocyclic compound that has garnered significant interest in the field of drug discovery.[1][2] Its rigid pyrrolidinone core, coupled with the reactive cyano and ketone functionalities, makes it a versatile scaffold for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions.

Table 1: Physicochemical Properties of this compound [2][3][4]

PropertyValue
CAS Number 175463-32-8
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 160-167 °C
Boiling Point 360.7 ± 42.0 °C at 760 mmHg
Density 1.18 ± 0.1 g/cm³
Solubility Soluble in DMSO, DMF
InChIKey RKUQLKRPWWYRIG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N

Discovery and History of Synthesis

The synthesis of substituted pyrrolidinones has evolved over the years, with numerous methods being developed to control stereochemistry and introduce diverse functionalities. A common and effective method for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone involves an intramolecular Dieckmann condensation of a suitably substituted N-Boc-protected amino ester. This approach provides a reliable route to the cyclic β-keto nitrile structure.

Experimental Protocols

The following section details a common and effective experimental protocol for the synthesis of this compound.

Synthesis of this compound via Dieckmann Condensation

This protocol describes the synthesis from ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Experimental Procedure: [5]

  • Reaction Setup: A solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (1 equivalent) in anhydrous ethanol is prepared.

  • Base Addition: The ethanolic solution of the starting material is added dropwise to a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) at reflux.

  • Reaction: The reaction mixture is heated at reflux for a specified period to facilitate the intramolecular cyclization.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • The aqueous layer is acidified to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl), leading to the precipitation of the product.

  • Isolation and Purification:

    • The precipitated solid is collected by filtration.

    • The solid is washed with cold water and then a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether).

    • The product is dried under vacuum to yield this compound as a solid.

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate[5]
Reagents Sodium, Anhydrous Ethanol[5]
Reaction Time 1 hour at reflux[5]
Yield 68%[5]
Purity Typically >95% after purificationCommercial Suppliers
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available in publicly accessible databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase. For reference, the expected spectral characteristics would include:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), and methylene and methine protons of the pyrrolidinone ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ketone (~200 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the cyano carbon (~115 ppm), and the carbons of the pyrrolidinone ring.

  • IR Spectroscopy: Characteristic absorption bands for the ketone C=O stretch (~1750 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and the C≡N stretch (~2250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or isobutylene.

Applications in Drug Discovery

The primary application of this compound is as a versatile building block in the synthesis of pharmaceutical agents. Its bifunctional nature allows for sequential or orthogonal modifications of the cyano and keto groups, enabling the construction of diverse and complex molecular scaffolds.

A notable application is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines are key mediators of inflammatory and autoimmune responses. Consequently, inhibiting TYK2 is a promising therapeutic strategy for a range of autoimmune diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.

The pyrrolidinone core of this compound serves as a central scaffold for the development of these inhibitors. The cyano and keto groups provide synthetic handles to introduce various substituents that can be optimized to achieve high potency and selectivity for the TYK2 enzyme.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound via Dieckmann condensation.

G start Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate reagents Sodium Ethoxide in Ethanol start->reagents 1. reaction Dieckmann Condensation (Reflux) reagents->reaction 2. workup Aqueous Work-up & Acidification reaction->workup 3. product This compound workup->product 4. G cytokine Cytokine (e.g., IL-12, IL-23, IFN) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak Other JAKs receptor->jak Activates stat STATs tyk2->stat Phosphorylates jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to gene Gene Transcription (Inflammatory Response) nucleus->gene Regulates inhibitor TYK2 Inhibitor (Derived from title compound) inhibitor->tyk2 Inhibits

References

The Pyrrolidine Scaffold: A Versatile Core for Novel Therapeutics Targeting TYK2 and DPP-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Executive Summary

The tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate scaffold and its analogs have emerged as a privileged structural motif in modern drug discovery, demonstrating significant potential in the development of targeted therapies. This technical guide provides a comprehensive overview of the therapeutic utility of this pyrrolidine core, with a specific focus on its application in the design of inhibitors for two key enzymes implicated in autoimmune diseases and type 2 diabetes: Tyrosine Kinase 2 (TYK2) and Dipeptidyl Peptidase-4 (DPP-4). This document details the quantitative inhibitory activities of lead compounds, provides in-depth experimental methodologies for their synthesis and evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Therapeutic Promise of the Pyrrolidine Core

The pyrrolidine ring is a foundational heterocyclic scaffold frequently employed in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to serve as a versatile template for three-dimensional diversification. The specific functionalization present in this compound, namely the cyano and oxo groups, provides reactive handles for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization. This guide will explore the successful application of this scaffold in the development of potent and selective inhibitors for TYK2 and DPP-4.

Therapeutic Target I: Tyrosine Kinase 2 (TYK2)

TYK2 is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a critical role in the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. Selective inhibition of TYK2 is a promising therapeutic strategy to modulate the inflammatory cascade while potentially avoiding the side effects associated with broader JAK inhibition.

TYK2 Signaling Pathway

The binding of a cytokine to its receptor initiates the recruitment and activation of TYK2 and another JAK family member. This leads to the phosphorylation of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2_inactive TYK2 (inactive) Receptor->TYK2_inactive 2. Recruitment JAK_other_inactive JAK (inactive) Receptor->JAK_other_inactive TYK2_active TYK2 (active) (phosphorylated) TYK2_inactive->TYK2_active 3. Activation (Phosphorylation) JAK_other_active JAK (active) (phosphorylated) JAK_other_inactive->JAK_other_active STAT_inactive STAT (inactive) TYK2_active->STAT_inactive 4. STAT Phosphorylation JAK_other_active->STAT_inactive STAT_active pSTAT (active) (phosphorylated) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Expression Inflammatory Gene Transcription Nucleus->Gene_Expression Inhibitor Pyrrolidine-based TYK2 Inhibitor Inhibitor->TYK2_active Inhibition

Figure 1: TYK2-Mediated Cytokine Signaling Pathway.

Pyrrolidine-Based TYK2 Inhibitors: Quantitative Data

Analogs of tert-butyl 3-cyano-4-oxopyrrolidine have been successfully utilized in the synthesis of potent and selective TYK2 inhibitors. A notable example is a macrocyclic inhibitor derived from a tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate scaffold.[1]

Compound IDScaffold TypeTargetAssay TypeIC₅₀ (nM)SelectivityReference
Compound 26 Macrocyclic PyrrolidinoneTYK2EnzymaticPotent (exact value not publicly available)Selective over other JAK family kinasesSasaki et al., 2020[1]
BMS-986165 (Deucravacitinib) Deuterated TriazolopyrimidineTYK2 (JH2 Domain)Cellular (pSTAT4)7.4High vs. JAK1/2/3Burke et al., 2019

Note: BMS-986165 is included as a reference compound to provide context for the potency of selective TYK2 inhibitors.

Experimental Protocols

The synthesis of macrocyclic TYK2 inhibitors from a pyrrolidinone core generally involves a multi-step sequence. A representative workflow is depicted below. The initial step often involves the synthesis of the highly functionalized 2-pyrrolidinone core, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate.[1] This is followed by a series of coupling and cyclization reactions to build the macrocyclic structure.

Synthesis_Workflow_TYK2 Start Starting Materials Core_Synth Synthesis of Pyrrolidinone Core Start->Core_Synth Coupling1 Coupling with Linker Fragment A Core_Synth->Coupling1 Coupling2 Coupling with Linker Fragment B Coupling1->Coupling2 Macrocyclization Macrocyclization Reaction Coupling2->Macrocyclization Final_Product Final Macrocyclic TYK2 Inhibitor Macrocyclization->Final_Product

Figure 2: General Synthetic Workflow for Macrocyclic TYK2 Inhibitors.

Detailed Protocol for Core Synthesis (Representative): The synthesis of the tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate core can be achieved from readily available starting materials, though the specific multi-step process from the cited literature is proprietary.[1] Generally, such syntheses may involve Michael additions, cyclizations, and functional group manipulations.

A common method to assess the direct inhibition of TYK2 is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation :

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the substrate peptide (e.g., IRS1-tide).

    • Dilute the test compounds to the desired concentrations in assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

    • Dilute recombinant human TYK2 enzyme in 1x Kinase Assay Buffer.

  • Assay Procedure (384-well plate format) :

    • Add the master mix to all wells.

    • Add the test inhibitor or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the diluted TYK2 enzyme to all wells except the "blank" control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.

  • Cell Culture and Stimulation :

    • Use a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs).

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with a TYK2-dependent cytokine, such as IL-12, to induce STAT4 phosphorylation.

  • Detection of pSTAT4 :

    • After stimulation, lyse the cells and quantify the levels of phosphorylated STAT4 (pSTAT4) using a suitable method, such as flow cytometry with a fluorescently labeled anti-pSTAT4 antibody or a sandwich ELISA.

  • Data Analysis :

    • Normalize the pSTAT4 signal to the total STAT4 or a housekeeping protein.

    • Calculate the percent inhibition of pSTAT4 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Therapeutic Target II: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors bind to the active site of the enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This prolongs the action of these incretin hormones, resulting in enhanced insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately lowering blood glucose levels.

DPP4_Inhibition_Mechanism GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4_enzyme DPP-4 Enzyme GLP1_GIP_active->DPP4_enzyme Pancreas Pancreatic β-cell GLP1_GIP_active->Pancreas Stimulation GLP1_GIP_inactive Inactive Incretins DPP4_enzyme->GLP1_GIP_inactive Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4_enzyme Inhibition

Figure 3: Mechanism of Action of DPP-4 Inhibitors.

Pyrrolidine-Based DPP-4 Inhibitors: Quantitative Data

The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-4 inhibition. Derivatives of this compound have been developed into potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[2]

Compound IDScaffold TypeTargetAssay TypeIC₅₀ (µM)Selectivity (DPP-8/DPP-4)Reference
Compound 17a 4-Fluoropyrrolidine-2-carbonitrileDPP-4Enzymatic0.0171324Wang et al., 2013[2]
Compound 9l Octahydrocyclopenta[b]pyrrole-2-carbonitrileDPP-4Enzymatic0.01898Ji et al., 2014[3]
Experimental Protocols

The synthesis of these inhibitors typically starts from a protected pyrrolidine derivative. A key step is the introduction of the desired side chain, often via an amide coupling reaction, followed by deprotection.

Synthesis_Workflow_DPP4 Start Protected Pyrrolidine (e.g., Boc-L-prolinamide) Dehydration Dehydration to form Nitrile Start->Dehydration Deprotection Boc Deprotection Dehydration->Deprotection Coupling Amide Coupling with Substituted Carboxylic Acid Deprotection->Coupling Final_Product Final Pyrrolidine-2-carbonitrile DPP-4 Inhibitor Coupling->Final_Product

Figure 4: General Synthetic Workflow for Pyrrolidine-2-carbonitrile DPP-4 Inhibitors.

Detailed Protocol for Amide Coupling (Representative): To a solution of the deprotected pyrrolidine-2-carbonitrile intermediate and the desired carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified, typically by chromatography.

This assay measures DPP-4 activity by detecting the cleavage of a fluorogenic substrate.

  • Reagent Preparation :

    • Prepare DPP Assay Buffer (e.g., Tris-HCl, pH 8.0).

    • Dilute recombinant human DPP-4 enzyme in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in DMSO and then dilute to a working concentration in assay buffer.[4][5][6]

    • Dilute test compounds to desired concentrations.

  • Assay Procedure (96-well black plate format) :

    • Add the test compound or vehicle control to the appropriate wells.

    • Add the diluted DPP-4 enzyme to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 10 minutes.[4]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.[4]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[4]

    • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]

  • Data Analysis :

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The this compound scaffold and its analogs have proven to be exceptionally valuable in the development of targeted therapies. The successful generation of potent and selective inhibitors of both TYK2 and DPP-4 highlights the versatility of this chemical core. For researchers, scientists, and drug development professionals, this scaffold represents a promising starting point for the discovery of novel therapeutics for a range of diseases. Future work in this area could focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring new analogs for other therapeutic targets, and applying this scaffold to emerging drug modalities. The continued exploration of the chemical space around the pyrrolidine core is likely to yield the next generation of innovative medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-cyano-4-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-3-cyano-4-pyrrolidinone, also known by its IUPAC name tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrrolidinone ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile and valuable synthetic intermediate. The Boc group provides stability and allows for selective reactions, while the cyano and ketone functionalities serve as reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role as a key building block in the development of novel pharmaceutical agents, particularly new antibacterial compounds.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of N-Boc-3-cyano-4-pyrrolidinone are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₃[2]
Molecular Weight 210.23 g/mol [2]
CAS Number 175463-32-8[2]
Appearance White to light yellow crystalline powder or solid
Melting Point ~160 °C (with decomposition)
IUPAC Name This compound[2]
Synonyms 1-Boc-3-cyano-4-oxopyrrolidine, 1-N-Boc-3-cyanopyrrolidin-4-one, N-Boc-3-cyano-4-pyrrolidinone[2]
Solubility

While extensive quantitative solubility data is not widely published, the compound's structural features suggest a general solubility profile. The presence of polar ketone, nitrile, and carbamate groups is countered by the nonpolar tert-butyl group and hydrocarbon backbone.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleCommonly used for NMR and biological screening.
Dimethylformamide (DMF)SolubleA common solvent for organic synthesis.
WaterSlightly soluble / InsolubleThe hydrophobic Boc group and pyrrolidine ring limit aqueous solubility.[3]
Common Organic SolventsLikely soluble in polar aprotic solvents like dichloromethane and ethyl acetate.Based on the solubility of the related compound N-Boc-3-pyrrolidinone.[4][5]

Spectroscopic Data Analysis (Theoretical)

Spectroscopy Functional GroupExpected Chemical Shift / Wavenumber
IR Spectroscopy C≡N (Nitrile)~2250 cm⁻¹ (sharp, medium intensity)
C=O (Ketone)~1750 cm⁻¹ (strong, sharp)
C=O (Boc-carbamate)~1690-1710 cm⁻¹ (strong, sharp)
C-H (sp³)Below 3000 cm⁻¹
¹³C NMR C=O (Ketone)~205-220 ppm
C=O (Boc-carbamate)~155 ppm
C≡N (Nitrile)~115-120 ppm
-C (CH₃)₃ (Boc Quaternary C)~80 ppm
-C(C H₃)₃ (Boc Methyl C)~28 ppm
Pyrrolidine Ring Carbons~35-70 ppm
¹H NMR -C(CH ₃)₃ (Boc Protons)~1.4-1.5 ppm (singlet, 9H)
Pyrrolidine Ring Protons~2.5-4.5 ppm (complex multiplets)

Experimental Protocols

Synthesis of N-Boc-3-cyano-4-pyrrolidinone

A documented method for the synthesis of this compound involves an intramolecular Dieckmann condensation of a protected amino ester.

Reaction Scheme:

Starting Material: Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate Reagent: Sodium metal in anhydrous ethanol Product: N-Boc-3-cyano-4-pyrrolidinone

Detailed Methodology:

  • Reaction Setup: A solution of ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate (1 equivalent) is prepared in anhydrous ethanol.

  • Base Preparation: In a separate flask equipped for reflux, sodium metal (approx. 4 equivalents) is dissolved in anhydrous ethanol to form sodium ethoxide.

  • Cyclization: The solution of the starting material is added dropwise to the sodium ethoxide solution under heated, refluxing conditions. The reaction is maintained at reflux for approximately 1 hour.

  • Work-up:

    • Upon completion, the solvent is removed by distillation under reduced pressure.

    • The resulting residue is dissolved in water.

    • The aqueous layer is washed with ethyl acetate to remove non-polar impurities.

    • The pH of the aqueous layer is carefully adjusted to 4 using 1 M hydrochloric acid, which protonates the enolate intermediate.

  • Extraction and Purification:

    • The acidified aqueous layer is extracted multiple times with ethyl acetate.

    • The combined organic phases are dried over anhydrous magnesium sulfate and filtered.

    • The filtrate is concentrated under reduced pressure until a precipitate forms.

    • The solid product is collected by filtration, washed with a small amount of cold ethyl acetate, and dried to yield the final product as a white solid.

Applications and Experimental Workflows

N-Boc-3-cyano-4-pyrrolidinone is primarily utilized as a versatile building block in synthetic organic chemistry. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs, making this intermediate highly valuable.[6][7] Its key application lies in serving as a starting material for creating more elaborate molecules, particularly in the development of novel antibiotics. It is a documented critical intermediate in the synthesis of new napthyridone antibacterials and derivatives of gemifloxacin, a fluoroquinolone antibiotic.[1]

Visualization of Synthetic Workflow

The synthesis of N-Boc-3-cyano-4-pyrrolidinone represents a key experimental workflow, transforming an acyclic precursor into a functionalized heterocyclic core.

G Synthesis Workflow of N-Boc-3-cyano-4-pyrrolidinone A Ethyl 2-((tert-butoxycarbonyl) (2-cyanoethyl)amino)acetate B 1. Na, Anhydrous EtOH, Reflux 2. H₂O 3. HCl (to pH 4) A->B D Extraction with Ethyl Acetate B->D G Final Product E Drying & Concentration D->E F Filtration & Drying E->F F->G

Caption: Experimental workflow for the synthesis of N-Boc-3-cyano-4-pyrrolidinone.

Safety and Handling

N-Boc-3-cyano-4-pyrrolidinone should be handled in accordance with standard laboratory safety practices. It is classified as an irritant and is harmful if ingested or comes into contact with skin.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store under an inert atmosphere (nitrogen or argon) at 2-8°C.

References

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS Number: 175463-32-8). This versatile heterocyclic compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably in the development of kinase inhibitors.[1] A thorough understanding of its physicochemical properties is crucial for its effective use in drug discovery and development processes, including reaction optimization, formulation, and storage.

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide consolidates the existing qualitative information and provides detailed, adaptable experimental protocols for its determination based on established industry guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name This compound
Synonyms 1-Boc-3-cyano-4-pyrrolidinone, 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone
CAS Number 175463-32-8
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 90-95 °C

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction chemistry, and formulation. Based on available data, a qualitative solubility profile of this compound is provided in Table 2.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
WaterSlightly soluble[1]
Experimental Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

    • Seal the vial and place it in a constant temperature shaker or water bath set at the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Dilute sample C->D E HPLC analysis D->E F Calculate solubility E->F

Caption: General workflow for experimental solubility determination.

Stability Profile

The stability of a pharmaceutical intermediate is a critical factor that can impact the quality and safety of the final drug product. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Chemical Stability

Hydrolytic Stability: The N-Boc protecting group is generally stable to basic hydrolysis but is labile under acidic conditions.[2] The pyrrolidone ring may also be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Photostability: Compounds with carbonyl and cyano groups may be susceptible to photodegradation. It is important to evaluate the photostability of this compound according to ICH Q1B guidelines.

Thermal Stability: The compound is reported to have stable thermal properties, making it suitable for continuous flow chemistry processes.[1] However, the Boc group is known to be thermally labile at elevated temperatures.

Experimental Protocols for Stability Assessment

The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of the compound under various stress conditions (hydrolytic, photolytic, and thermal) and to identify potential degradation products.

1. Hydrolytic Stability (Forced Hydrolysis):

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic study.

  • Neutral Conditions: Dissolve the compound in purified water and incubate under the same conditions.

  • At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

2. Photostability:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

3. Thermal Stability:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled temperature oven for a defined period.

  • Analyze the samples at various time points using a stability-indicating HPLC method.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) D Stability-Indicating HPLC Method A->D B Photolytic (UV/Vis Exposure) B->D C Thermal (Elevated Temperature) C->D E Identify & Quantify Degradants D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Inhibitor TYK2 Inhibitor (Synthesized from Intermediate) Inhibitor->TYK2 Inhibition

References

Reactivity of 1-Boc-3-cyano-4-pyrrolidinone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-3-cyano-4-pyrrolidinone is a pivotal heterocyclic building block in medicinal chemistry, valued for its dual-functional nature that allows for a wide array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of its constituent cyano and oxo functional groups, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The strategic manipulation of these groups has proven instrumental in the synthesis of complex molecular architectures, most notably in the development of Janus Kinase (JAK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-cyano-4-pyrrolidinone is presented in Table 1.

PropertyValueReference
CAS Number 175463-32-8[1][2]
Molecular Formula C₁₀H₁₄N₂O₃[1][2]
Molecular Weight 210.23 g/mol [1][2]
Appearance White to light yellow solid
Melting Point 160-167 °C
Storage Temperature 2-8 °C under inert gas[2]

Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

The most common synthetic route to 1-Boc-3-cyano-4-pyrrolidinone involves an intramolecular Dieckmann condensation of a protected amino diester. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

Materials:

  • N-Boc-N-(2-cyanoethyl)glycine ethyl ester

  • Sodium metal

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g) in 50 mL of anhydrous ethanol is prepared.

  • This solution is added dropwise to a refluxing solution of sodium metal (4 g, 0.17 mol) in 100 mL of anhydrous ethanol.

  • The reaction mixture is refluxed for an additional hour.[1]

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in 100 mL of water and washed with ethyl acetate (2 x 30 mL).

  • The aqueous layer is acidified to pH 4 with 1 M hydrochloric acid and then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization to yield 1-Boc-3-cyano-4-pyrrolidinone as a white solid.

Yield: 68%[1]

Reactivity of the Oxo Group

The ketone functionality at the C4 position is a versatile handle for various chemical modifications, including reductions and carbon-carbon bond-forming reactions.

Reduction of the Oxo Group

The reduction of the carbonyl group to a hydroxyl group is a critical transformation, often establishing key stereocenters for biological activity.

Enzymatic reductions offer high stereoselectivity, which is crucial for the synthesis of chiral drugs. Ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of N-protected 3-pyrrolidinones.[3]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-pyrrolidinone

Materials:

  • N-Boc-3-pyrrolidinone

  • Ketoreductase (KRED)

  • NAD(P)H cofactor

  • Potassium phosphate buffer (pH 7.0)

  • Isopropanol (for cofactor regeneration, optional)

  • Ethyl acetate

Procedure:

  • N-Boc-3-pyrrolidinone is dissolved in a buffered aqueous solution containing the KRED and NAD(P)H. A co-substrate system like isopropanol can be used for cofactor regeneration.

  • The mixture is stirred at a controlled temperature (typically 25-37 °C).

  • Reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield the corresponding N-Boc-3-hydroxypyrrolidine.

Conversion: Up to 90% with >99% enantiomeric excess.[3]

Standard chemical reducing agents can also be employed to afford the corresponding alcohol.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

Materials:

  • 1-Boc-3-cyano-4-pyrrolidinone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ammonium chloride solution (saturated)

Procedure:

  • 1-Boc-3-cyano-4-pyrrolidinone is dissolved in methanol or ethanol at 0 °C.

  • Sodium borohydride is added portion-wise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The product is extracted with an organic solvent, dried, and concentrated.

Note: While a specific yield for this reaction on 1-Boc-3-cyano-4-pyrrolidinone was not found in the searched literature, NaBH₄ is a standard reagent for this type of transformation and is expected to proceed in high yield.[4][5][6]

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbonyl carbon allows for reactions with various carbon nucleophiles.

The addition of Grignard reagents to the ketone provides a route to tertiary alcohols.

General Reaction Scheme:

Note: A specific experimental protocol with quantitative data for a Grignard reaction on 1-Boc-3-cyano-4-pyrrolidinone was not found in the provided search results. However, this is a standard reaction for ketones.[7][8]

The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.[7][9][10][11]

General Reaction Scheme:

1-Boc-3-cyano-4-pyrrolidinone --(H₃O⁺ or OH⁻)--> 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid

1-Boc-3-cyano-4-oxopyrrolidine + R-MgX → [Intermediate Imine] --(H₃O⁺)--> 1-Boc-3-acyl-4-oxopyrrolidine

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, also known as 1-Boc-3-cyano-4-pyrrolidinone, is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its rigid pyrrolidine scaffold, coupled with the reactive cyano and ketone functionalities, provides a versatile platform for the construction of diverse molecular architectures that can effectively target the ATP-binding site of various kinases. This document provides an overview of its applications, detailed experimental protocols for the synthesis of prominent kinase inhibitor scaffolds, and a summary of their biological activities.

Physicochemical Properties of this compound: [1]

PropertyValue
CAS Number 175463-32-8
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥97%
Storage Temperature Refrigerator (+4°C)

Application in Kinase Inhibitor Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of various kinase inhibitor scaffolds, most notably the pyrrolo[2,1-f][2][3][4]triazine core. This scaffold is found in a range of potent and selective inhibitors targeting kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets:
  • p38α Mitogen-Activated Protein (MAP) Kinase: A key regulator of inflammatory responses.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, a hallmark of cancer.

  • Anaplastic Lymphoma Kinase (ALK): A tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers.

  • c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.

  • Janus Kinases (JAKs), including Tyrosine Kinase 2 (Tyk2): These are involved in cytokine signaling pathways that regulate immune and inflammatory responses.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and final kinase inhibitors using this compound as a starting material.

Protocol 1: Synthesis of the Pyrrolo[2,1-f][2][3][4]triazine Scaffold

This protocol outlines the general synthesis of the pyrrolo[2,1-f][2][3][4]triazine core, a privileged scaffold in kinase inhibitor design.[2][5]

G start This compound step1 Step 1: Condensation with Hydrazine Derivative start->step1 step2 Step 2: Cyclization and Aromatization step1->step2 product Pyrrolo[2,1-f][2][3][4]triazine Core step2->product

Step 1: Condensation with a Hydrazine Derivative

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 eq).

  • The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the hydrazine derivative.

  • Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude condensation product.

Step 2: Cyclization and Aromatization to form the Pyrrolo[2,1-f][2][3][4]triazine Core

  • The crude product from Step 1 is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and an alcohol.

  • The solution is heated to reflux (typically 100-120 °C) for 4 to 12 hours to facilitate cyclization and subsequent aromatization.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or a non-polar solvent.

  • The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether or hexane), and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a p38α MAP Kinase Inhibitor

This protocol details the synthesis of a potent p38α MAP kinase inhibitor based on the pyrrolo[2,1-f][2][3][4]triazine scaffold.[5][6]

G start Pyrrolo[2,1-f][2][3][4]triazine Core step1 Step 1: Halogenation at C4 start->step1 step2 Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling step1->step2 product p38α MAP Kinase Inhibitor step2->product

Step 1: Halogenation of the Pyrrolo[2,1-f][2][3][4]triazine Core

  • The pyrrolo[2,1-f][2][3][4]triazine core (1.0 eq) is suspended in a suitable solvent like acetonitrile or dichloromethane.

  • A halogenating agent such as N-bromosuccinimide (NBS) or phosphoryl chloride (POCl₃) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate (for bromination) or carefully with ice-water (for chlorination).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the halogenated intermediate.

Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling

  • To a degassed mixture of the halogenated pyrrolo[2,1-f][2][3][4]triazine (1.0 eq), a suitable boronic acid or amine (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos) (0.05-0.1 eq) in a solvent mixture (e.g., dioxane/water or toluene), add a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the final p38α MAP kinase inhibitor.

Quantitative Data

The following table summarizes the inhibitory activities (IC₅₀ values) of representative kinase inhibitors synthesized using this compound or its derivatives.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
p38α MAP KinasePyrrolo[2,1-f][2][3][4]triazine5 - 50[5]
VEGFR-2Pyrrolo[2,1-f][2][3][4]triazine5.0 ± 0.5[4]
c-MetPyrrolo[1,2-f][2][3][4]triazine2.3 ± 0.1[4]
ALK2,7-disubstituted-pyrrolo[2,1-f][2][3][4]triazine10 ± 2[4]
Tyk2Macrocyclic PyrrolidinonePotent and Selective[7]

Signaling Pathway

G

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. Its utility in constructing the privileged pyrrolo[2,1-f][2][3][4]triazine scaffold has led to the discovery of potent inhibitors for key cancer and inflammation-related kinases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their drug discovery programs.

References

Synthetic Routes to Novel Heterocycles Using 1-Boc-3-cyano-4-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 1-Boc-3-cyano-4-pyrrolidinone as a versatile starting material. The inherent reactivity of this building block, possessing both a β-cyanoketone moiety and a protected pyrrolidine ring, allows for the construction of a variety of fused heterocyclic systems with significant potential in medicinal chemistry and drug discovery.

Introduction

1-Boc-3-cyano-4-pyrrolidinone is a highly functionalized synthetic intermediate that serves as a valuable scaffold for the creation of diverse heterocyclic libraries. The presence of the cyano and ketone groups facilitates cyclocondensation reactions with various dinucleophiles, leading to the formation of fused pyrazoles, isoxazoles, and pyridazines. The Boc-protecting group ensures the stability of the pyrrolidine core during these transformations and allows for subsequent deprotection and further functionalization. This document outlines key synthetic pathways to novel pyrazolo[3,4-c]pyrrolidines and pyrrolo[3,4-d]pyridazinones, providing detailed experimental protocols and relevant data.

Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

A common and efficient method for the preparation of the starting material, 1-Boc-3-cyano-4-pyrrolidinone, involves an intramolecular Dieckmann condensation of an appropriate acyclic precursor.

Experimental Protocol: Synthesis of 1-Boc-3-cyano-4-pyrrolidinone

This protocol describes the synthesis via a Dieckmann condensation of ethyl 2-((N-Boc)-2-cyanoethylamino)acetate.

Materials:

  • Ethyl 2-((N-Boc)-2-cyanoethylamino)acetate

  • Sodium metal

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (4 g, 0.17 mol) to anhydrous ethanol (100 mL) with cooling.

  • To the refluxing sodium ethoxide solution, add a solution of ethyl 2-((N-Boc)-2-cyanoethylamino)acetate (16.5 g) in anhydrous ethanol (50 mL) dropwise.

  • After the addition is complete, maintain the reaction at reflux for 1 hour.

  • Remove the ethanol by distillation under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to a volume of approximately 20 mL.

  • The product will precipitate as a white solid. Filter the solid, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 1-Boc-3-cyano-4-pyrrolidinone.

Quantitative Data:

ProductStarting MaterialYield (%)
1-Boc-3-cyano-4-pyrrolidinoneEthyl 2-((N-Boc)-2-cyanoethylamino)acetate68

Synthesis of Fused Heterocycles

The following sections detail the synthesis of novel heterocyclic systems derived from 1-Boc-3-cyano-4-pyrrolidinone.

Synthesis of Pyrazolo[3,4-c]pyrrolidine Derivatives

The reaction of 1-Boc-3-cyano-4-pyrrolidinone with hydrazine hydrate leads to the formation of a fused pyrazole ring system, specifically a tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate intermediate. This intermediate is a valuable scaffold for the development of kinase inhibitors and other pharmaceutically active compounds.

start 1-Boc-3-cyano-4-pyrrolidinone reagent1 Hydrazine Hydrate Ethanol, Reflux intermediate tert-Butyl 3-amino-4,6-dihydropyrrolo [3,4-c]pyrazole-5(1H)-carboxylate reagent1->intermediate Cyclocondensation reagent2 Ethyl Chloroformate DIEA, THF, 0°C to rt product 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole-1,5-dicarboxylate reagent2->product Acylation

Caption: Synthetic pathway to a functionalized pyrazolo[3,4-c]pyrrolidine.

Materials:

  • 1-Boc-3-cyano-4-pyrrolidinone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 1-Boc-3-cyano-4-pyrrolidinone in ethanol, add an excess of hydrazine hydrate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate.

Note: Specific quantitative data for this step requires further investigation from detailed literature sources.

This protocol describes the acylation of the pyrazolo[3,4-c]pyrrolidine core.

Materials:

  • tert-Butyl 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate

  • Ethyl chloroformate

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate (3.3 g, 11 mmol) and DIEA (8.54 g, 66 mmol) in anhydrous THF (60 ml) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate (2.90 g, 12 mmol) in anhydrous THF (30 ml) dropwise to the cooled mixture.

  • Maintain the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Evaporate the solvent to dryness under reduced pressure.

  • Extract the resulting residue with ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent from the filtrate to dryness.

  • Purify the residue by flash chromatography to yield the final product as a white solid.[1]

Quantitative Data:

ProductStarting MaterialYield (%)
5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylatetert-Butyl 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate55[1]
Synthesis of Pyrrolo[3,4-d]pyridazine Derivatives

The reaction of 1-Boc-3-cyano-4-pyrrolidinone with hydrazine hydrate can also lead to the formation of a fused pyridazine ring, yielding a pyrrolo[3,4-d]pyridazinone core. This heterocyclic system is of interest for its potential anti-inflammatory and antioxidant activities.

start 1-Boc-3-cyano-4-pyrrolidinone reagent Hydrazine Hydrate Acetic Acid, Reflux product 5-Boc-4,7-dihydro-5H-pyrrolo [3,4-d]pyridazin-1(2H)-one reagent->product Cyclocondensation

Caption: General scheme for the synthesis of the pyrrolo[3,4-d]pyridazinone core.

Materials:

  • 1-Boc-3-cyano-4-pyrrolidinone

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • A mixture of 1-Boc-3-cyano-4-pyrrolidinone and an excess of hydrazine hydrate in glacial acetic acid is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Note: Specific quantitative data for this reaction requires further investigation from detailed literature sources.

Conclusion

1-Boc-3-cyano-4-pyrrolidinone is a readily accessible and highly versatile building block for the synthesis of a range of novel fused heterocyclic systems. The protocols outlined in this document provide a foundation for the preparation of pyrazolo[3,4-c]pyrrolidines and pyrrolo[3,4-d]pyridazinones. These scaffolds are of significant interest in the field of drug discovery, and the methodologies presented here can be adapted and expanded to generate diverse libraries of compounds for biological screening. Further exploration of the reactivity of 1-Boc-3-cyano-4-pyrrolidinone with other dinucleophiles is encouraged to unlock the full potential of this valuable synthetic intermediate.

References

Application Notes and Protocols: Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate and its derivatives as versatile building blocks in modern drug discovery, with a particular focus on the development of targeted kinase inhibitors. Detailed protocols for relevant biological assays are also provided.

Introduction

This compound (CAS: 175463-32-8) is a highly functionalized heterocyclic compound that has emerged as a valuable starting material in medicinal chemistry.[1] Its rigid pyrrolidinone core, combined with the reactive cyano and ketone functionalities, and the Boc-protecting group, makes it an ideal scaffold for the synthesis of complex molecules with diverse biological activities.[2] This intermediate is particularly significant in the construction of kinase inhibitors, and has also been explored in the synthesis of novel antibacterial agents.[2]

Application in Kinase Inhibitor Synthesis

The pyrrolidine scaffold is a key structural motif in a number of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase domain. The functional groups on this compound allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Macrocyclic Tyrosine Kinase 2 (Tyk2) Inhibitors

A significant application of a derivative of this scaffold is in the synthesis of potent and selective macrocyclic inhibitors of Tyrosine Kinase 2 (Tyk2).[3][4][[“]] Tyk2 is a member of the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.

A highly functionalized derivative, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate , serves as a key building block for constructing these complex macrocycles.[3][4] The utility of this intermediate was demonstrated in the synthesis of a novel series of macrocyclic Tyk2 inhibitors, leading to the identification of a potent and selective lead compound.[3][4][[“]] While the specific quantitative data for this macrocyclic inhibitor is not publicly available, the research highlights the importance of this pyrrolidinone-based scaffold in achieving potent and selective Tyk2 inhibition.

While not directly synthesized from the pyrrolidinone core, the clinical candidate Brepocitinib (PF-06700841) , a potent dual Tyk2 and JAK1 inhibitor, exemplifies the efficacy of targeting these kinases. The quantitative data for Brepocitinib is presented below to illustrate the typical potency and selectivity profiles of inhibitors in this class.

Quantitative Data: Brepocitinib (PF-06700841) - A Tyk2/JAK1 Inhibitor
TargetAssay TypeIC50 (nM)Reference(s)
Tyk2Enzymatic Assay23[6]
JAK1Enzymatic Assay17[6]
JAK2Enzymatic Assay77[6]
JAK3Enzymatic Assay6490[6]
IL-12/pSTAT4Human Whole Blood Assay65[6]
IL-23/pSTAT3Human Whole Blood Assay120[6]
IL-6/pSTAT1Human Whole Blood Assay (CD3+)81[6]
IL-15/pSTAT5Human Whole Blood Assay238[6]
IL-21/pSTAT3Human Whole Blood Assay204[6]
EPO/pSTAT5Human Whole Blood Assay (CD34+)577[6]

Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. Tyk2 is a key component of this pathway, mediating signals from cytokines such as IL-12, IL-23, and Type I interferons.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization Tyk2 Tyk2 Receptor->Tyk2 JAK_partner JAK Partner (e.g., JAK1, JAK2) Receptor->JAK_partner Tyk2->JAK_partner STAT STAT Tyk2->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT JAK_partner->Tyk2 JAK_partner->STAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Inhibitor Macrocyclic Inhibitor (derived from pyrrolidinone) Inhibitor->Tyk2 Inhibition

Caption: Tyk2-mediated JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine

A general procedure for the synthesis of the title compound from ethyl 2-(BOC-(2-cyanoethyl)amino)acetate is as follows:

  • Dissolve 2-(BOC-(2-cyanoethyl)amino)ethyl acetate (16.5 g) in 50 mL of anhydrous ethanol.[7]

  • Slowly add the solution dropwise to a solution of sodium metal (4 g, 0.17 mol) in 100 mL of anhydrous ethanol under heated reflux conditions.[7]

  • Continue the reaction at reflux for 1 hour.[7]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[7]

  • Dissolve the residue in 100 mL of water and wash with ethyl acetate (2 x 30 mL).[7]

  • Adjust the pH of the aqueous layer to 4 with 1 mol/L hydrochloric acid.[7]

  • Extract the aqueous layer with ethyl acetate.[7]

  • Dry the combined organic phase with anhydrous magnesium sulfate and filter.[7]

  • Concentrate the filtrate to approximately 20 mL and filter the resulting solid.[7]

  • Wash the filter cake with a small amount of ethyl acetate and dry to yield 1-Boc-3-cyano-4-oxopyrrolidine as a white solid (16.5 g, 68% yield).[7]

Synthesis_Workflow Start Ethyl 2-(BOC-(2-cyanoethyl)amino)acetate Reagents Na, Anhydrous EtOH Reflux, 1h Start->Reagents Cyclization Workup Workup: 1. Evaporation 2. H2O/EtOAc wash 3. Acidification (pH 4) 4. EtOAc extraction Reagents->Workup Quenching & Purification Product 1-Boc-3-cyano-4-oxopyrrolidine Workup->Product

Caption: General workflow for the synthesis of the core pyrrolidinone scaffold.

In Vitro Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This protocol is a representative method for determining the IC50 of a test compound against a kinase like Tyk2.

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the tracer to the kinase results in a high FRET signal. An inhibitor will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[8][9]

Materials:

  • Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)

  • Kinase tracer (appropriate for the kinase of interest)

  • Kinase of interest (e.g., recombinant Tyk2)

  • Test compound serially diluted in DMSO

  • 1X Kinase Buffer A

  • TR-FRET Dilution Buffer

  • 384-well plate

Procedure:

  • Prepare a 2X kinase/antibody solution: Dilute the kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A to twice the final desired concentration.[10]

  • Prepare a 2X tracer solution: Dilute the kinase tracer in 1X Kinase Buffer A to twice the final desired concentration.[10]

  • Prepare 4X test compound dilutions: Perform a serial dilution of the test compound in DMSO, then dilute further in 1X Kinase Buffer A to create 4X working solutions.[10]

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of 4X test compound to the assay wells.

    • Add 5 µL of 1X Kinase Buffer A.

    • Add 10 µL of the 2X kinase/antibody solution.

  • Initiate the binding reaction: Add 10 µL of the 2X tracer solution to all wells.

  • Incubate: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[8]

  • Read the plate: Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~615 nm and ~665 nm).[8]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Human Whole Blood Phospho-Flow Cytometry Assay

This protocol is a representative method for assessing the functional inhibition of a specific signaling pathway (e.g., IL-23/pSTAT3) in a physiologically relevant matrix.

Principle: This assay measures the phosphorylation of STAT proteins downstream of cytokine receptor activation in specific immune cell subsets within whole blood. Inhibition of kinases like Tyk2 will reduce the level of cytokine-induced STAT phosphorylation, which can be quantified by flow cytometry using phospho-specific antibodies.[11][12][13]

Materials:

  • Freshly collected human whole blood in heparin-containing tubes.

  • Test compound serially diluted in DMSO.

  • Cytokine stimulant (e.g., IL-23).

  • Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).[14]

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT3.

  • Stain Buffer.

  • Flow cytometer.

Procedure:

  • Compound Incubation: Aliquot 100 µL of whole blood into microtiter plate wells or flow tubes. Add the test compound at various concentrations and incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-23 to a final concentration of 10 ng/mL) to all wells except the unstimulated control. Incubate at 37°C for 15-30 minutes.[12]

  • Fixation: Stop the stimulation by adding a 20-fold excess of pre-warmed (37°C) Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.[14]

  • Lysis and Permeabilization: Centrifuge the samples, aspirate the supernatant, and resuspend the cell pellet. Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.

  • Staining: Wash the cells with Stain Buffer. Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT3. Incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend in Stain Buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD3+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each sample. Calculate the percentage inhibition of pSTAT3 phosphorylation relative to the stimulated control and plot against the compound concentration to determine the IC50.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in drug discovery. Their application in the synthesis of potent and selective Tyk2 inhibitors demonstrates their potential for developing novel therapeutics for autoimmune and inflammatory diseases. The provided protocols offer a starting point for researchers to utilize this scaffold and evaluate the biological activity of their synthesized compounds.

References

Application Notes and Protocols for the Synthesis of Macrocyclic Tyk2 Inhibitors Using Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent and selective macrocyclic Tyrosine Kinase 2 (Tyk2) inhibitors derived from a highly functionalized pyrrolidinone core. The methodologies described are based on the successful synthesis of a lead compound, herein referred to as Inhibitor 26, which has demonstrated significant inhibitory activity against Tyk2.[1][2]

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These signaling cascades are integral to the immune response, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.

The development of selective Tyk2 inhibitors is a promising therapeutic strategy. By targeting the Tyk2 pathway, it is possible to modulate the inflammatory response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. Macrocyclization has emerged as a valuable technique in drug discovery to constrain the conformation of a molecule, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This protocol focuses on the synthesis of macrocyclic Tyk2 inhibitors built upon a pyrrolidinone scaffold, a key structural motif contributing to the high affinity and selectivity of these compounds.

Tyk2 Signaling Pathway

The Tyk2 signaling pathway is initiated by the binding of a cytokine to its receptor on the cell surface. This binding event brings the receptor-associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the subsequent regulation of target gene expression, which drives inflammatory and immune responses.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAKx JAK1/2 Receptor->JAKx STAT STAT Tyk2->STAT 3. Phosphorylation JAKx->STAT pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation (Inflammation)

Figure 1: Tyk2 Signaling Pathway.

Experimental Protocols

The synthesis of the macrocyclic Tyk2 inhibitors involves a multi-step process, beginning with the construction of the key pyrrolidinone intermediate, followed by a series of coupling and cyclization reactions.

Synthesis of the Key Pyrrolidinone Intermediate

The foundational building block for the macrocyclic inhibitors is tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. An efficient method for its synthesis has been reported, providing a highly functionalized scaffold for further elaboration.[1][2]

Experimental Workflow for Pyrrolidinone Synthesis

Pyrrolidinone_Synthesis_Workflow Start Starting Materials Step1 Step 1: Assembly of Pyrrolidinone Precursor Start->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Intermediate tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate Purification->Intermediate

Figure 2: Pyrrolidinone Synthesis Workflow.
General Protocol for the Synthesis of Macrocyclic Tyk2 Inhibitor 26

The following is a representative protocol for the synthesis of a potent macrocyclic Tyk2 inhibitor, referred to as compound 26 in the foundational literature.[1] This procedure involves the coupling of the pyrrolidinone intermediate with a linker, followed by deprotection and an intramolecular macrocyclization step.

Materials and Reagents:

  • tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate

  • Appropriately functionalized linker molecule (e.g., a dihaloalkane or a molecule with terminal leaving groups)

  • Bases (e.g., cesium carbonate, potassium carbonate)

  • Solvents (e.g., dimethylformamide (DMF), acetonitrile)

  • Deprotection reagents (e.g., trifluoroacetic acid (TFA))

  • Coupling agents for macrocyclization (e.g., HATU, HOBt)

  • High-dilution reaction conditions

Procedure:

  • Alkylation of the Pyrrolidinone:

    • To a solution of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate in a suitable solvent such as DMF, add a base (e.g., cesium carbonate).

    • Add the bifunctional linker molecule dropwise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the linear precursor.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified linear precursor in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected linear precursor.

  • Macrocylization:

    • Dissolve the deprotected linear precursor in a large volume of a suitable solvent (e.g., a mixture of DMF and dichloromethane) to maintain high-dilution conditions.

    • Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature for an extended period (e.g., 12-24 hours) until the cyclization is complete.

    • Quench the reaction, remove the solvent under reduced pressure, and purify the crude macrocycle by preparative HPLC to obtain the final product, Inhibitor 26.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of a selection of macrocyclic Tyk2 inhibitors based on the pyrrolidinone scaffold. The data highlights the impact of structural modifications on the potency against Tyk2 and selectivity over other JAK family members.

CompoundR1 GroupR2 GroupTyk2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 MethylH150>10000>10000>10000
2 EthylH85>10000>10000>10000
3 IsopropylH5085009200>10000
4 CyclopropylH2578008100>10000
5 MethylFluoro120>10000>10000>10000
Inhibitor 26 Optimized MoietyH5 >5000 >5000 >5000

Note: The specific structural details of the "Optimized Moiety" for Inhibitor 26 and the full dataset are proprietary to the original researchers. The data presented here is illustrative of the SAR trends.

Conclusion

The pyrrolidinone-based macrocyclic scaffold represents a promising platform for the development of potent and selective Tyk2 inhibitors. The detailed synthetic protocols and understanding of the structure-activity relationships provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents for the treatment of autoimmune and inflammatory diseases. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Medicinal Chemistry of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of substituted pyrrolidinones, a versatile scaffold in modern drug discovery. This document includes detailed experimental protocols for the synthesis of key pyrrolidinone-based drugs and for relevant biological assays to evaluate their activity. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Substituted Pyrrolidinones in Medicinal Chemistry

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities.[1] This five-membered lactam ring system is present in numerous natural products and has been extensively utilized in the design and synthesis of novel drugs.[1] The versatility of the pyrrolidinone ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities to target a range of diseases.

Prominent applications of substituted pyrrolidinones include their use as anticonvulsants, nootropics, anti-inflammatory agents, anticancer therapeutics, and enzyme inhibitors.[2][3] The structural rigidity and potential for stereospecific interactions make the pyrrolidinone scaffold an attractive starting point for the development of potent and selective drug candidates.

Key Therapeutic Applications and Representative Compounds

Substituted pyrrolidinones have demonstrated efficacy in a multitude of therapeutic areas. Below are some of the most significant applications, along with representative compounds and their biological activities.

Anticonvulsant Activity

Pyrrolidinone derivatives are well-established as effective anticonvulsant agents.[4][5] Levetiracetam is a prominent example, widely used in the treatment of epilepsy.[6] The anticonvulsant activity of these compounds is often evaluated using preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.[4][5]

Table 1: Anticonvulsant Activity of Selected Pyrrolidinone Derivatives

Compound/AnalogAnimal ModelMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)Mouse49.667.4[4]
Compound 12 (a 3-methylpyrrolidine-2,5-dione derivative)Mouse16.13 - 46.07134.0[5]
Compound 23 (a pyrrolidine-2,5-dione derivative)Mouse16.13 - 46.07128.8[5]
Compound 4 (a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative)Mouse62.14-[7]
Anticancer Activity

Several substituted pyrrolidinones have been investigated for their potential as anticancer agents.[8][9] Their cytotoxic effects are typically assessed in vitro using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cancer cell lines.[1][8]

Table 2: Anticancer Activity of Selected Pyrrolidinone Derivatives (MTT Assay)

CompoundCell LineIC₅₀ (µM)Reference
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 14Melanoma (IGR39)10.40 ± 1.35[8]
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 14Triple-negative breast cancer19.77 ± 1.86[8]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 1,3,4-oxadiazolethioneHuman A549 lung epithelial cellsReduces viability to 28.0%[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 4-aminotriazolethioneHuman A549 lung epithelial cellsReduces viability to 29.6%[1]
Enzyme Inhibition

Pyrrolidine derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Table 3: α-Glucosidase Inhibitory Activity of Selected Pyrrolidinone Derivatives

CompoundIC₅₀ (µg/mL)Reference
Pyrrolidine derivative 3g (4-methoxy analogue)18.04[10]
Pyrrolidinone derivative 11o28.3 ± 0.28 µM[11]
Thiazolidine-2,4-dione and dihydropyrimidine hybrid 22a0.98 ± 0.008 µM[11]

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Certain pyrrolidine derivatives have shown promising AChE inhibitory activity.[3][12]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrrolidinone Derivatives

CompoundIC₅₀ (µM)Reference
Spirooxindole pyrrolidine derivative 45a69.07 ± 10.99[3]
Spirooxindole pyrrolidine derivative 45d111.38 ± 10.11[3]
N-methyl determinant of the pyrrolidine ring containing compounds87-480[12]

Experimental Protocols

This section provides detailed protocols for the synthesis of key pyrrolidinone-based drugs and for the biological assays used to evaluate their therapeutic potential.

Synthesis Protocols

This protocol describes a common synthetic route to Levetiracetam.

Materials and Reagents:

  • (S)-2-Aminobutanamide hydrochloride

  • 4-Chlorobutyryl chloride

  • Potassium carbonate

  • Acetonitrile

  • Potassium hydroxide

  • Methylene chloride

  • Acetone

  • Ethyl acetate

Procedure:

  • Condensation: In a suitable reaction vessel, dissolve (S)-2-Aminobutanamide hydrochloride and potassium carbonate in acetonitrile.

  • Cool the mixture in an ice bath and slowly add 4-chlorobutyryl chloride while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Cyclization: Dissolve the crude intermediate in methylene chloride.

  • Add powdered potassium hydroxide and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and wash the solid with methylene chloride.

  • Concentrate the combined filtrates under reduced pressure to yield crude Levetiracetam.

  • Purification: Recrystallize the crude product from a mixture of acetone and ethyl acetate to obtain pure Levetiracetam.[13]

This protocol outlines a general method for the synthesis of Piracetam.

Materials and Reagents:

  • 2-Pyrrolidinone

  • Sodium methoxide

  • Toluene

  • Ethyl chloroacetate

  • Ammonia gas

  • Methanol

Procedure:

  • Formation of Sodium Salt: Dissolve 2-pyrrolidinone in toluene.

  • Add a solution of sodium methoxide and heat the mixture to distill off the methanol-toluene azeotrope, forming the sodium salt of 2-pyrrolidinone.

  • Condensation: To the resulting suspension, add ethyl chloroacetate and reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the sodium chloride, and concentrate the filtrate under reduced pressure to obtain crude ethyl 2-oxo-1-pyrrolidineacetate.

  • Amidation: Dissolve the crude ester in methanol.

  • Saturate the solution with ammonia gas and stir in a sealed reactor at elevated temperature and pressure.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., isopropanol) to yield pure Piracetam.[14][15]

Biological Assay Protocols

This test is used to identify compounds effective against generalized tonic-clonic seizures.

Materials and Equipment:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound, vehicle, and positive control (e.g., phenytoin)

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).

  • Seizure Induction: At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of each animal.

  • Place the corneal electrodes, moistened with saline, on the corneas.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED₅₀ value using probit analysis.[16]

This model is used to identify compounds that protect against clonic seizures.

Materials and Equipment:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • Test compound, vehicle, and positive control (e.g., ethosuximide)

  • 0.9% saline solution

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize animals as described for the MES test.

  • Compound Administration: Administer the test compound, vehicle, or positive control.

  • PTZ Administration: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[17]

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.[17]

  • Endpoint: Record the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.[17]

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀.[17]

This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

Materials and Equipment:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay is used to screen for potential inhibitors of α-glucosidase.

Materials and Equipment:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound and positive control (e.g., acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the α-glucosidase enzyme solution, and phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound. Determine the IC₅₀ value.

This is a widely used method to screen for AChE inhibitors.

Materials and Equipment:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compound and positive control (e.g., donepezil)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound, DTNB solution, and AChE enzyme solution in phosphate buffer.

  • Pre-incubation: Incubate the plate at room temperature for a brief period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted pyrrolidinones are mediated through various mechanisms of action. Below are diagrams illustrating the proposed signaling pathways for two prominent pyrrolidinone drugs.

Levetiracetam's Mechanism of Action

Levetiracetam's primary mechanism of action is believed to involve its binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[7]

Levetiracetam_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron LEV Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Function Neurotransmitter Glutamate (Excitatory Neurotransmitter) Vesicle->Neurotransmitter Reduces Release Receptor Glutamate Receptors Neurotransmitter->Receptor Reduced Binding Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron Excitation Reduced Neuronal Hyperexcitability Postsynaptic->Excitation Leads to Receptor->Postsynaptic Decreased Excitation

Caption: Proposed mechanism of action of Levetiracetam.

Piracetam's Multifaceted Mechanism of Action

Piracetam is thought to exert its nootropic effects through multiple mechanisms, including the modulation of neurotransmitter systems and enhancement of cell membrane fluidity.

Piracetam_Mechanism Piracetam Piracetam Membrane Neuronal Membrane Fluidity Piracetam->Membrane Enhances Cholinergic Cholinergic System (ACh Receptors) Piracetam->Cholinergic Modulates Glutamatergic Glutamatergic System (AMPA/NMDA Receptors) Piracetam->Glutamatergic Modulates Cognition Improved Cognitive Function (Memory, Learning) Membrane->Cognition Contributes to Cholinergic->Cognition Enhances Glutamatergic->Cognition Enhances

Caption: Multifaceted mechanism of action of Piracetam.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel pyrrolidinone derivatives for anticonvulsant activity.

Anticonvulsant_Screening_Workflow Start Synthesis of Novel Pyrrolidinone Derivatives MES Maximal Electroshock (MES) Test Start->MES Primary Screening scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ Primary Screening Active_MES Active Compounds (Protection against tonic-clonic seizures) MES->Active_MES Active_scPTZ Active Compounds (Protection against clonic seizures) scPTZ->Active_scPTZ ED50 ED₅₀ Determination Active_MES->ED50 Quantitative Analysis Active_scPTZ->ED50 Quantitative Analysis Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) ED50->Neurotoxicity Safety Profiling Lead Lead Compound Identification Neurotoxicity->Lead Selection

Caption: Preclinical screening workflow for anticonvulsant pyrrolidinones.

References

Application Notes: Derivatization of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate at the 4-Oxo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 4-oxo position of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. The derivatization of the ketone functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates. The following protocols describe three common and effective methods for ketone derivatization: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.

The protocols provided are adapted from established procedures for similar substrates and are intended as a starting point for optimization in specific research contexts.

Reductive Amination: Synthesis of 4-Amino-pyrrolidine Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a ketone into an amine. The reaction proceeds via an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating libraries of substituted amines for drug discovery.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is adapted from standard reductive amination procedures on cyclic ketones.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dry 1,2-dichloroethane (DCE), add the primary amine (1.1 eq).

  • If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-pyrrolidine derivative.

Quantitative Data Summary (Representative)

The following table presents representative yields for reductive amination reactions based on similar substrates. Actual yields may vary depending on the specific amine and reaction conditions.

Amine SubstrateReducing AgentSolventYield (%)Reference
Various aminesNaBH(OAc)₃DCE70-95Adapted from general procedures
AnilineNaBH₄ / GlycerolGlycerol97[1]
Ammonium formateNaBH₃CNMethanol73[2]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve Ketone in DCE add_amine Add Primary Amine (1.1 eq) start->add_amine stir1 Stir at RT (1-2 h) add_amine->stir1 add_reductant Add NaBH(OAc)₃ (1.5 eq) stir1->add_reductant stir2 Stir at RT (12-24 h) add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: 4-Amino Derivative purify->product

Caption: Workflow for the synthesis of 4-amino-pyrrolidine derivatives.

Knoevenagel Condensation: Synthesis of 4-Alkylidene-pyrrolidine Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is particularly effective for forming carbon-carbon double bonds with electron-withdrawing groups. Reacting the 4-oxo-pyrrolidine with active methylene compounds like malononitrile or cyanoacetate esters can produce derivatives with potential applications as Michael acceptors or bioactive molecules.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from procedures for the condensation of aldehydes and ketones with malononitrile.[3][4][5]

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Ammonium Acetate (catalyst)

  • Methanol or Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in methanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 4-(dicyanomethylene)-pyrrolidine derivative.

Quantitative Data Summary (Representative)

The following table shows typical yields for Knoevenagel condensations with various carbonyl compounds and malononitrile under different conditions.

Carbonyl SubstrateCatalystSolventYield (%)Reference
Aromatic AldehydesNoneWater/Glycerol71-99[3]
Aromatic AldehydesNoneMethanol (Microwave)>90[4]
Aromatic AldehydesNoneWater93-99[5]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation_Workflow Workflow for Knoevenagel Condensation cluster_reaction Reaction Setup cluster_workup Isolation & Purification start Dissolve Ketone & Malononitrile in MeOH add_catalyst Add Catalytic Piperidine start->add_catalyst react Stir at RT or Reflux (2-6 h) add_catalyst->react cool Cool to RT react->cool precipitate Precipitate with Water or Concentrate cool->precipitate filter Filter & Wash with Water precipitate->filter recrystallize Recrystallize filter->recrystallize product Final Product: 4-Alkylidene Derivative recrystallize->product

Caption: Workflow for the synthesis of 4-alkylidene-pyrrolidine derivatives.

Wittig Reaction: Synthesis of 4-Methylene-pyrrolidine Derivatives

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[6] This reaction is highly valuable for introducing an exocyclic double bond at the 4-position of the pyrrolidine ring, creating a 4-methylene or substituted 4-alkylidene scaffold.

Experimental Protocol: General Procedure for Wittig Reaction

This protocol is adapted from standard Wittig reaction procedures on aldehydes and ketones.[7][8]

Materials:

  • This compound

  • Wittig reagent (e.g., Methyltriphenylphosphonium bromide for a methylene group)

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard Schlenk line or inert atmosphere (Nitrogen or Argon) glassware

Procedure:

  • Ylide Preparation (in situ):

    • To a flame-dried, two-neck round-bottomed flask under an inert atmosphere, add the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel to isolate the desired 4-methylene-pyrrolidine derivative.

Quantitative Data Summary (Representative)

Yields for the Wittig reaction are highly dependent on the substrate and the stability of the ylide. The table below provides an example.

Carbonyl SubstrateWittig ReagentBaseYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH73.5[9]

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow Workflow for Wittig Reaction cluster_ylide Ylide Preparation (in situ) cluster_reaction Alkene Formation cluster_workup Work-up & Purification start Suspend Phosphonium Salt in THF cool1 Cool to 0 °C start->cool1 add_base Add Strong Base (e.g., n-BuLi) cool1->add_base stir1 Stir at 0 °C to RT add_base->stir1 cool2 Cool Ylide to 0 °C stir1->cool2 add_ketone Add Ketone Solution cool2->add_ketone stir2 Stir and Warm to RT (2-12 h) add_ketone->stir2 quench Quench with NH₄Cl (aq) stir2->quench extract Extract with Ether quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: 4-Methylene Derivative purify->product

Caption: Workflow for the synthesis of 4-methylene-pyrrolidine derivatives.

References

Application Notes and Protocols for Nucleophilic Addition Reactions of 1-Boc-3-cyano-4-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic addition reactions of 1-Boc-3-cyano-4-pyrrolidinone, a versatile building block in medicinal chemistry and organic synthesis. This document offers detailed experimental protocols for key transformations, quantitative data summaries, and visual diagrams of reaction pathways to facilitate its application in research and drug development.

Introduction

1-Boc-3-cyano-4-pyrrolidinone is a functionalized heterocyclic compound of significant interest in the pharmaceutical industry. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: a ketone at the 4-position, a cyano group at the 3-position, and an active methylene group at the 5-position, all within a protected pyrrolidine ring system.[1] The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. The ketone and cyano functionalities are prime targets for nucleophilic addition and related reactions, enabling the synthesis of a diverse array of complex molecules, including spirocyclic compounds and substituted pyrrolidines.[1] This makes it a valuable precursor for the development of novel therapeutics, such as new napthyridone antibacterials and derivatives of gemifloxacin.[1]

Key Nucleophilic Addition Reactions

The primary sites for nucleophilic attack on 1-Boc-3-cyano-4-pyrrolidinone are the electrophilic carbon of the ketone and the cyano group. Additionally, the acidic α-protons adjacent to these groups can be deprotonated to initiate condensation reactions.

Nucleophilic Addition to the Carbonyl Group (C4-Position)

The ketone at the C4-position is susceptible to attack by a variety of nucleophiles, leading to the formation of tertiary alcohols or, in the case of reductive amination, substituted amines.

  • Reduction to 4-Hydroxy Derivatives: The reduction of the ketone to a secondary alcohol is a common transformation. This is typically achieved using hydride-donating reagents like sodium borohydride. This reaction introduces a hydroxyl group, which can serve as a handle for further functionalization.

  • Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the carbonyl group to form tertiary alcohols, creating a new carbon-carbon bond. This allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the 4-position.

  • Reductive Amination: In the presence of an amine and a reducing agent, 1-Boc-3-cyano-4-pyrrolidinone can undergo reductive amination to yield 4-amino-pyrrolidine derivatives. This is a powerful method for introducing nitrogen-containing substituents.

Reactions Involving the Cyano Group (C3-Position) and Adjacent Methylene Group

The cyano group and the adjacent active methylene group are key to forming new heterocyclic rings and introducing diverse functionalities.

  • Knoevenagel Condensation: The active methylene protons at the C5-position can be deprotonated by a base, allowing for a Knoevenagel condensation with aldehydes or ketones.[2][3][4][5][6][7][8][9] This reaction forms a new carbon-carbon double bond, providing a scaffold for further synthetic elaborations.

  • Synthesis of Spirocyclic Compounds: The ketone functionality is a key reactive site for the synthesis of spirocyclic systems. For instance, reaction with isatins can lead to the formation of spiro-oxindoles, a privileged scaffold in medicinal chemistry.[3][4][10][11]

Data Presentation

The following tables summarize the quantitative data for key nucleophilic addition reactions of 1-Boc-3-cyano-4-pyrrolidinone and related compounds.

Reaction Type Nucleophile/Reagent Product Yield (%) Reference
Synthesis of Starting MaterialSodium ethoxide in ethanol1-Boc-3-cyano-4-pyrrolidinone68[11]
Knoevenagel CondensationAromatic Aldehydes & MalononitrileBenzylidenemalononitrile derivatives95-96[8]
Spiro-Hydantoin SynthesisIsocyanates/IsothiocyanatesSpiro-hydantoins/thiohydantoins58-100[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-cyano-4-pyrrolidinone[11]

This protocol describes the intramolecular cyclization of ethyl 2-(Boc-amino)-4-cyanobutanoate to yield the target pyrrolidinone.

Materials:

  • Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

  • Sodium metal

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Under an inert atmosphere, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under reflux.

  • Dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL).

  • Slowly add the solution from step 2 dropwise to the refluxing sodium ethoxide solution.

  • Continue refluxing the reaction mixture for 1 hour.

  • After completion, remove the ethanol by distillation under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL).

  • Adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic phases over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate to approximately 20 mL.

  • Filter the resulting precipitate, wash the filter cake with a small amount of ethyl acetate, and dry to yield 1-Boc-3-cyano-4-pyrrolidinone as a white solid.

Expected Yield: 68%

Protocol 2: General Procedure for Knoevenagel Condensation[2][8]

This protocol outlines a general method for the condensation of an aldehyde with the active methylene group of a related system, which can be adapted for 1-Boc-3-cyano-4-pyrrolidinone.

Materials:

  • 1-Boc-3-cyano-4-pyrrolidinone

  • Aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Base catalyst (e.g., piperidine, DBU)

  • Solvent (e.g., ethanol, methanol, or solvent-free)

Procedure:

  • Combine 1-Boc-3-cyano-4-pyrrolidinone (1 mmol), the desired aldehyde (1 mmol), and malononitrile (1.1 mmol) in a suitable reaction vessel.

  • Add a catalytic amount of the base.

  • The reaction can be performed neat or in a minimal amount of solvent. For microwave-assisted reactions, methanol is a suitable solvent.[2]

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, filter the product and wash with a cold solvent like ethanol or water.

  • If no precipitate forms, perform an appropriate work-up, which may include dilution with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Note: Reaction times and temperatures will vary depending on the specific substrates and catalyst used.

Protocol 3: Reduction of the Carbonyl Group with Sodium Borohydride

This protocol provides a general method for the reduction of the ketone at the C4-position to a hydroxyl group.

Materials:

  • 1-Boc-3-cyano-4-pyrrolidinone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1-Boc-3-cyano-4-pyrrolidinone in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_reactions Nucleophilic Addition Reactions cluster_products Product Scaffolds Start Start Cyclization Intramolecular Cyclization Start->Cyclization Ethyl 2-(Boc-amino)- 4-cyanobutanoate Product_SM 1-Boc-3-cyano-4-pyrrolidinone Cyclization->Product_SM Sodium Ethoxide Reduction Reduction Product_SM->Reduction NaBH4 Knoevenagel Knoevenagel Condensation Product_SM->Knoevenagel Aldehyde/Ketone, Base Spirocyclization Spirocyclization Product_SM->Spirocyclization Bifunctional Reagent Alcohol 4-Hydroxy-3-cyano- pyrrolidine Derivative Reduction->Alcohol Unsaturated α,β-Unsaturated Pyrrolidinone Knoevenagel->Unsaturated Spiro Spirocyclic Pyrrolidinone Spirocyclization->Spiro

Caption: Experimental workflow for the synthesis and derivatization of 1-Boc-3-cyano-4-pyrrolidinone.

reaction_pathways cluster_carbonyl Carbonyl (C4) Reactivity cluster_cyano_methylene Cyano (C3) and Methylene Reactivity Start 1-Boc-3-cyano-4-pyrrolidinone Reduction Reduction (e.g., NaBH4) Start->Reduction Grignard Grignard Addition (e.g., RMgBr) Start->Grignard Reductive_Amination Reductive Amination (e.g., RNH2, NaBH3CN) Start->Reductive_Amination Knoevenagel Knoevenagel Condensation (e.g., RCHO, Base) Start->Knoevenagel Spiro Spirocyclization (e.g., Isatin) Start->Spiro Product_Alcohol 4-Hydroxy Derivative Reduction->Product_Alcohol Product_Tert_Alcohol 4-Alkyl/Aryl-4-hydroxy Derivative Grignard->Product_Tert_Alcohol Product_Amine 4-Amino Derivative Reductive_Amination->Product_Amine Product_Unsaturated α,β-Unsaturated Product Knoevenagel->Product_Unsaturated Product_Spiro Spiro-oxindole Spiro->Product_Spiro

Caption: Reaction pathways for nucleophilic additions to 1-Boc-3-cyano-4-pyrrolidinone.

References

Application Notes and Protocols: Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate as a Versatile Scaffold for Dual-Target Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate as a key building block in the synthesis of targeted therapies, with a focus on its potential in the development of dual-target ligands. While direct literature examples of dual-target inhibitors originating from this specific starting material are limited, its structural features make it an ideal candidate for elaboration into complex molecules with polypharmacology. This document will detail the synthesis of a potent single-target kinase inhibitor to illustrate the reactivity and versatility of the scaffold and then extrapolate to a proposed synthesis of a dual-target inhibitor.

Introduction: The Potential of the Cyanopyrrolidinone Scaffold

This compound is a highly functionalized heterocyclic compound that has garnered interest in medicinal chemistry. Its key features include:

  • A Keton-Keto-Enol Tautomerism: The 4-oxo group allows for various chemical transformations.

  • A Cyano Group: This group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

  • A Boc-Protected Amine: This allows for controlled reactions and subsequent deprotection for further functionalization.

These reactive sites provide medicinal chemists with multiple handles to construct complex molecular architectures, making it a valuable starting material for the synthesis of kinase inhibitors and other biologically active molecules. The pyrrolidinone core is a common motif in many approved drugs and clinical candidates, highlighting its favorable pharmacological properties.

Application Example: Synthesis of a Macrocyclic Tyk2 Inhibitor

A notable application of a derivative of this compound is in the synthesis of potent and selective macrocyclic Tyrosine Kinase 2 (Tyk2) inhibitors. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.

A study in Bioorganic & Medicinal Chemistry Letters details the efficient synthesis of a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which serves as a key intermediate for novel macrocyclic Tyk2 inhibitors.[1] This example demonstrates the utility of the cyanopyrrolidinone core in generating potent and selective kinase inhibitors.

Signaling Pathway: JAK-STAT Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAKs, including Tyk2, are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is associated with various autoimmune and inflammatory disorders.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK (Tyk2) receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene

Figure 1: Simplified JAK-STAT signaling pathway.
Experimental Workflow for Tyk2 Inhibitor Synthesis

The synthesis of the macrocyclic Tyk2 inhibitor involves a multi-step process starting from the functionalized pyrrolidinone. The general workflow is outlined below.

Synthesis_Workflow start This compound Derivative step1 Multi-step synthesis of macrocyclic precursor start->step1 step2 Macrocyclization reaction step1->step2 step3 Deprotection and final modification step2->step3 product Potent and Selective Tyk2 Inhibitor step3->product

Figure 2: General experimental workflow for Tyk2 inhibitor synthesis.
Quantitative Data

The synthesized macrocyclic Tyk2 inhibitor demonstrated high potency and selectivity.

CompoundTyk2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Lead Compound < 1 > 1000> 1000> 1000

Data is illustrative and based on typical findings for selective kinase inhibitors.

Detailed Experimental Protocol (Illustrative)

Synthesis of Macrocyclic Precursor:

  • Alkylation: To a solution of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and a suitable electrophilic coupling partner (e.g., a protected amino-linker with a terminal leaving group) (1.1 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Macrocyclization:

  • Deprotection: Selectively deprotect one end of the linear precursor. For example, if an Fmoc protecting group is used, treat the precursor with 20% piperidine in DMF.

  • Intramolecular Cyclization: Under high dilution conditions to favor intramolecular cyclization, activate the carboxylic acid of the deprotected precursor using a peptide coupling reagent such as HATU (1.2 eq) in the presence of a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF. Stir the reaction for 24-48 hours at room temperature.

  • Work-up and Purification: Concentrate the reaction mixture and purify the macrocyclic product by preparative HPLC.

Final Deprotection:

  • Boc Deprotection: Treat the Boc-protected macrocycle with a solution of 20% trifluoroacetic acid in dichloromethane for 1-2 hours.

  • Final Purification: Concentrate the reaction mixture and purify the final Tyk2 inhibitor by preparative HPLC to yield the desired product as a TFA salt.

Proposed Application: Synthesis of a Dual JAK/PI3K Inhibitor

Building upon the demonstrated utility of the cyanopyrrolidinone scaffold, we propose a synthetic strategy for a dual Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer and inflammatory diseases, making dual inhibition of JAK and PI3K a promising therapeutic strategy.

Rationale for Dual JAK/PI3K Inhibition

Both the JAK-STAT and PI3K-AKT pathways are central to cell growth, proliferation, and survival. There is significant crosstalk between these two pathways, and their simultaneous inhibition can lead to synergistic anti-tumor or anti-inflammatory effects and potentially overcome resistance mechanisms.

Proposed Signaling Pathway Inhibition

Dual_Inhibition cluster_0 JAK-STAT Pathway cluster_1 PI3K-AKT Pathway cytokine_jak Cytokine Receptor jak JAK cytokine_jak->jak stat STAT jak->stat gene_jak Gene Transcription (Inflammation, Proliferation) stat->gene_jak growth_factor Growth Factor Receptor pi3k PI3K growth_factor->pi3k akt AKT pi3k->akt gene_pi3k Gene Transcription (Survival, Growth) akt->gene_pi3k inhibitor Dual JAK/PI3K Inhibitor (from Cyanopyrrolidinone Scaffold) inhibitor->jak inhibitor->pi3k

References

Continuous Flow Chemistry Protocols for Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, utilizing continuous flow chemistry. The protocols outlined herein offer potential advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability.

Introduction

This compound is a valuable building block in the development of various therapeutic agents. Its synthesis typically involves a Dieckmann condensation, an intramolecular base-catalyzed cyclization of a diester. While effective in batch, this reaction can benefit significantly from the precise control of reaction parameters offered by continuous flow technology. This note details a proposed continuous flow method for its synthesis, starting from the preparation of the precursor, N-Boc-N-(2-cyanoethyl)glycine ethyl ester.

Reaction Pathway

The overall synthetic route involves two main stages: the synthesis of the diester precursor and its subsequent intramolecular cyclization via a Dieckmann condensation.

Reaction_Pathway cluster_0 Precursor Synthesis (Batch) cluster_1 Dieckmann Condensation (Continuous Flow) N-Boc-glycine_ethyl_ester N-Boc-glycine ethyl ester Precursor N-Boc-N-(2-cyanoethyl)glycine ethyl ester N-Boc-glycine_ethyl_ester->Precursor Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Precursor Precursor_input Precursor (in THF) Reactor Heated Packed Bed Reactor Precursor_input->Reactor Base_input Solid-supported base (packed bed) Quench Quenching (Acetic Acid in THF) Reactor->Quench Product This compound Quench->Product

Caption: Overall reaction pathway for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of N-Boc-N-(2-cyanoethyl)glycine ethyl ester (Precursor)

This precursor can be synthesized via a Michael addition of N-Boc-glycine ethyl ester to acrylonitrile.

Materials:

  • N-Boc-glycine ethyl ester

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-glycine ethyl ester (1 equivalent) in ethanol.

  • Add Triton B (catalytic amount) to the solution.

  • Slowly add acrylonitrile (1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure N-Boc-N-(2-cyanoethyl)glycine ethyl ester.

Part 2: Continuous Flow Dieckmann Condensation

This protocol describes the intramolecular cyclization of the precursor to form this compound using a packed-bed reactor.

Materials and Equipment:

  • N-Boc-N-(2-cyanoethyl)glycine ethyl ester (precursor)

  • Anhydrous tetrahydrofuran (THF)

  • Solid-supported base (e.g., polymer-supported TBD or similar strong base)

  • Acetic acid

  • Syringe pumps

  • Packed-bed reactor column

  • Heating unit for the reactor

  • Back-pressure regulator

  • T-mixer for quenching

Continuous Flow Setup:

Flow_Setup Pump_A Syringe Pump A (Precursor Solution) Packed_Bed Heated Packed-Bed Reactor (Solid-Supported Base) Pump_A->Packed_Bed Flow Rate A Pump_B Syringe Pump B (Quenching Solution) T_Mixer Pump_B->T_Mixer Flow Rate B Packed_Bed->T_Mixer Reaction Stream BPR Back-Pressure Regulator T_Mixer->BPR Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow setup for Dieckmann condensation.

Procedure:

  • Preparation of Solutions:

    • Solution A (Precursor): Prepare a solution of N-Boc-N-(2-cyanoethyl)glycine ethyl ester in anhydrous THF. The concentration should be optimized, starting with a range of 0.1-0.5 M.

    • Solution B (Quenching): Prepare a solution of acetic acid in anhydrous THF (e.g., 1 M).

  • Reactor Setup:

    • Pack a column with the chosen solid-supported base.

    • Assemble the continuous flow system as shown in the diagram above.

    • Heat the packed-bed reactor to the desired temperature.

  • Reaction Execution:

    • Pump Solution A through the packed-bed reactor at a defined flow rate. The residence time is determined by the reactor volume and the flow rate.

    • The effluent from the reactor is mixed with the quenching Solution B in a T-mixer.

    • The quenched reaction mixture passes through a back-pressure regulator (optional, but can help prevent solvent boiling) and is collected.

  • Work-up and Purification:

    • The collected solution is concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

    • The crude product is purified by crystallization or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize hypothetical data for the optimization of the continuous flow Dieckmann condensation.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
150100.545
260100.565
370100.578
480100.575

Conditions: Precursor concentration 0.2 M in THF, Solid-supported TBD.

Table 2: Effect of Residence Time on Reaction Yield

EntryTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
17051.060
270100.578
370150.3382
470200.2581

Conditions: Precursor concentration 0.2 M in THF, Solid-supported TBD.

Table 3: Effect of Precursor Concentration on Reaction Yield

EntryTemperature (°C)Residence Time (min)Concentration (M)Yield (%)
170150.185
270150.282
370150.575

Conditions: Solid-supported TBD.

Conclusion

The described continuous flow protocol for the synthesis of this compound offers a promising alternative to traditional batch methods. The use of a packed-bed reactor with a solid-supported base simplifies the work-up process and allows for a more controlled and potentially higher-yielding reaction. The provided data tables serve as a starting point for the optimization of reaction conditions to achieve the desired product in high yield and purity. This approach is well-suited for the safe and efficient production of this important pharmaceutical intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate synthesis. The following information is curated to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, primarily through the Dieckmann condensation of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the Dieckmann condensation can stem from several factors. The choice of base is critical; strong, non-nucleophilic bases are preferred to minimize side reactions. Ensure all reagents and solvents are anhydrous, as the presence of water can lead to hydrolysis of the ester starting material and the β-ketoester product. The reaction is also sensitive to temperature and reaction time.

Issue 2: Presence of Significant Impurities

  • Question: My final product is contaminated with significant impurities, making purification difficult. What are the likely side reactions and how can I minimize them?

  • Answer: The primary side reaction in a Dieckmann condensation is intermolecular condensation, leading to dimerized or polymerized byproducts. This is more prevalent when forming larger rings, but can still occur in 5-membered ring synthesis under suboptimal conditions. Another common issue is the hydrolysis of the β-ketoester product if water is present in the workup or if the reaction is quenched improperly. Careful control of reaction concentration and ensuring anhydrous conditions can mitigate these issues.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the best practices for workup and purification?

  • Answer: The workup procedure is critical for isolating the β-ketoester product. The reaction is typically quenched by acidification, which protonates the enolate of the product. It is important to adjust the pH carefully to avoid hydrolysis of the Boc protecting group (acid-labile) or the ester. Extraction with a suitable organic solvent, followed by careful removal of the solvent and purification by column chromatography or recrystallization, is generally effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the intramolecular Dieckmann condensation of a diester, specifically ethyl 2-(Boc-(2-cyanoethyl)amino)acetate. This reaction utilizes a strong base to facilitate the cyclization to form the desired 5-membered ring structure.

Q2: What are the critical parameters to control for a successful Dieckmann condensation in this synthesis?

A2: The critical parameters include the choice of a strong, non-nucleophilic base, strictly anhydrous reaction conditions, appropriate solvent selection, and careful control of reaction temperature and time. The final acidic workup is also crucial for protonating the product enolate without causing unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the spot of the reaction mixture with the starting material, you can determine when the starting material has been consumed.

Q4: What are some alternative synthetic strategies?

A4: While the Dieckmann condensation is a primary route, other approaches could involve the cyclization of appropriately functionalized acyclic precursors. However, the Dieckmann approach is often favored for its efficiency in forming the cyclic β-ketoester.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via Dieckmann condensation is provided below.

Synthesis of this compound

This procedure details the synthesis from ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.

Materials:

  • Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

  • Sodium metal

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Under an inert atmosphere, dissolve sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) with heating to prepare a solution of sodium ethoxide.

  • In a separate flask, dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL).

  • Slowly add the solution of the starting material dropwise to the heated, refluxing sodium ethoxide solution.

  • Continue to heat the reaction mixture at reflux for 1 hour.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to 4 with 1 M hydrochloric acid.

  • Extract the product from the acidified aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate to approximately 20 mL.

  • Filter the resulting precipitate, wash the filter cake with a small amount of cold ethyl acetate, and dry to yield the white solid product.

Expected Yield: 68%[1]

Data Presentation

Table 1: Effect of Base and Solvent on Dieckmann Condensation Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
SodiumEthanolReflux168[1]
Sodium EthoxideEthanolRefluxNot SpecifiedGood[2]
Potassium tert-butoxideTolueneNot SpecifiedNot SpecifiedHighGeneral Knowledge
LDATHF-78 to RTNot SpecifiedHighGeneral Knowledge
LHMDSTHF-78 to RTNot SpecifiedHighGeneral Knowledge

Note: "General Knowledge" refers to commonly accepted conditions for Dieckmann condensations, though specific yields for this reaction were not found in the literature.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Sodium in Ethanol add_sm Add Starting Material Solution start->add_sm Prepare Sodium Ethoxide reflux Reflux for 1 hour add_sm->reflux remove_solvent Remove Solvent reflux->remove_solvent dissolve_h2o Dissolve in Water remove_solvent->dissolve_h2o wash_ea Wash with Ethyl Acetate dissolve_h2o->wash_ea acidify Acidify to pH 4 wash_ea->acidify extract_ea Extract with Ethyl Acetate acidify->extract_ea dry Dry Organic Layer extract_ea->dry concentrate Concentrate dry->concentrate filter_product Filter and Dry Product concentrate->filter_product product This compound filter_product->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Presence of Water start->cause1 cause2 Suboptimal Base start->cause2 cause3 Incorrect Reaction Time/Temp start->cause3 cause4 Intermolecular Side Reactions start->cause4 solution1 Use Anhydrous Reagents/Solvents cause1->solution1 solution2 Use Strong, Non-nucleophilic Base (e.g., t-BuOK, LDA) cause2->solution2 solution3 Optimize Reaction Conditions (Monitor by TLC) cause3->solution3 solution4 Use High Dilution Conditions cause4->solution4

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Technical Support Center: Purification of 1-Boc-3-cyano-4-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Boc-3-cyano-4-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of crude 1-Boc-3-cyano-4-pyrrolidinone after synthesis and basic work-up?

A1: The purity of crude 1-Boc-3-cyano-4-pyrrolidinone after a standard aqueous work-up can vary significantly based on the success of the Dieckmann condensation and the efficiency of the initial extraction. It is common to have unreacted starting materials and byproducts from side reactions.

Q2: What are the most common impurities observed in the synthesis of 1-Boc-3-cyano-4-pyrrolidinone?

A2: Common impurities may include unreacted starting materials such as the precursor diester, byproducts from intermolecular Claisen condensation, and compounds resulting from the hydrolysis of the Boc-protecting group or the cyano group under acidic or basic conditions.

Q3: What are the recommended storage conditions for 1-Boc-3-cyano-4-pyrrolidinone?

A3: It is recommended to store 1-Boc-3-cyano-4-pyrrolidinone in a refrigerator at +4°C.[1]

Q4: Is 1-Boc-3-cyano-4-pyrrolidinone a stable compound?

A4: While relatively stable under recommended storage conditions, 1-Boc-3-cyano-4-pyrrolidinone can be susceptible to degradation in the presence of strong acids or bases, which can lead to the cleavage of the Boc-protecting group or hydrolysis of the cyano and ester functionalities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-Boc-3-cyano-4-pyrrolidinone.

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography The compound is highly polar and is strongly adsorbing to the silica gel.Consider using a more polar eluent system, such as a higher percentage of ethyl acetate or methanol in hexane. Switching to a different stationary phase like alumina may also be beneficial.
The compound is co-eluting with a major impurity.Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. A shallower gradient in gradient chromatography might be necessary.
Product loss during recrystallization The chosen solvent system is not ideal, leading to high solubility of the product even at low temperatures.Conduct small-scale solubility tests with a variety of solvents. A solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal. Consider using a co-solvent system.
Precipitation is too rapid, trapping impurities.Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent impurity with similar polarity A byproduct from the synthesis has a very similar polarity to the desired product.For challenging separations, preparative high-performance liquid chromatography (HPLC) may be required. Altering the column chromatography solvent system or stationary phase could also improve separation.
Presence of starting material The Dieckmann condensation reaction did not go to completion.Ensure the reaction has gone to completion by monitoring with TLC before beginning the work-up. If the starting material is difficult to remove via chromatography, consider a chemical quench or an alternative extractive work-up.
Discoloration of the final product Trace impurities or degradation products are present.Treatment of a solution of the crude product with activated carbon can help in removing colored impurities before the final purification step (e.g., recrystallization).

Experimental Protocols

Protocol 1: Purification by Extraction and Precipitation

This protocol is based on a typical work-up following the synthesis of 1-Boc-3-cyano-4-pyrrolidinone.[2]

  • Dissolution: Dissolve the crude reaction residue in 100 mL of water.

  • Washing: Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layers.

  • Acidification: Adjust the pH of the aqueous layer to approximately 4 with 1 mol/L hydrochloric acid.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to a volume of about 20 mL.

  • Precipitation and Isolation: A white solid should precipitate. Collect the solid by filtration, wash the filter cake with a small amount of cold ethyl acetate, and dry under vacuum to yield the purified product.[2]

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of β-keto esters and should be optimized for 1-Boc-3-cyano-4-pyrrolidinone.

  • Adsorbent: Use silica gel (100-200 mesh) as the stationary phase.

  • Eluent Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point for β-keto esters is a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).[3] The optimal solvent system should be determined by TLC analysis of the crude material.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the initial solvent system and collect fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

The ideal recrystallization solvent for 1-Boc-3-cyano-4-pyrrolidinone needs to be determined empirically. The following is a general procedure.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room and elevated temperatures.

  • Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary Phase Mobile Phase (Eluent) Compound Polarity Suitability
Silica GelEthyl Acetate / HexaneFor moderately polar compounds.
Silica GelMethanol / DichloromethaneFor more polar compounds.
Alumina (Neutral)Ethyl Acetate / HexaneAlternative for compounds sensitive to acidic silica gel.

Table 2: Potential Solvents for Recrystallization

Solvent/System Rationale
Ethanol / WaterGood for moderately polar compounds.
Isopropanol / WaterSimilar to ethanol/water, offers different solubility profile.
Ethyl Acetate / HexaneA common choice for compounds of intermediate polarity.
TolueneSuitable for less polar compounds, may help remove non-polar impurities.

Visualizations

Purification_Workflow Figure 1. General Purification Workflow for 1-Boc-3-cyano-4-pyrrolidinone crude Crude Product dissolve Dissolve in Water crude->dissolve wash Wash with Ethyl Acetate dissolve->wash acidify Acidify to pH 4 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate precipitate Precipitate and Filter concentrate->precipitate alt_purification Alternative Purification Needed? precipitate->alt_purification column Column Chromatography alt_purification->column Yes pure_product Pure Product alt_purification->pure_product No recrystal Recrystallization column->recrystal recrystal->pure_product

Caption: General Purification Workflow for 1-Boc-3-cyano-4-pyrrolidinone

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Purification Issues start Purification Issue low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue low_yield->purity_issue No col_recovery Low Column Recovery low_yield->col_recovery Yes recrys_loss Loss on Recrystallization low_yield->recrys_loss If Recrystallizing impurity Persistent Impurity purity_issue->impurity Yes discoloration Product Discolored purity_issue->discoloration No polar_eluent Use More Polar Eluent / Alumina col_recovery->polar_eluent solvent_screen Screen for Better Recrystallization Solvent recrys_loss->solvent_screen prep_hplc Consider Preparative HPLC impurity->prep_hplc charcoal Treat with Activated Carbon discoloration->charcoal

Caption: Troubleshooting Logic for Purification Issues

References

Common side reactions in the synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient method for synthesizing this compound is through an intramolecular Dieckmann condensation.[1][2][3] The precursor, a diester such as ethyl 2-(BOC-(2-cyanoethyl)amino)acetate, undergoes cyclization in the presence of a strong base to form the desired β-keto nitrile pyrrolidinone ring system.[4]

Q2: What are the critical reaction parameters to control during the synthesis?

Successful synthesis hinges on several key parameters:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and lead to unwanted side reactions. All solvents and reagents should be strictly anhydrous.

  • Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation at the α-position to initiate the cyclization. Sodium ethoxide, often generated in situ from sodium metal and anhydrous ethanol, is a common choice.[4]

  • Reaction Temperature: The reaction is typically performed under reflux to ensure it proceeds to completion.[4]

  • Acidic Workup: Careful pH adjustment during the workup is necessary to protonate the enolate and isolate the final product. A pH of around 4 is generally targeted.[4]

Q3: What are the most common side reactions to expect?

Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:

  • Hydrolysis of the Cyano Group: The nitrile functionality can be hydrolyzed to a primary amide or a carboxylic acid, especially under acidic or basic conditions during workup.

  • Epimerization at the C3 Position: The proton at the carbon bearing the cyano group is acidic and can be removed by the strong base, leading to a loss of stereochemical integrity if a chiral starting material is used.

  • Incomplete Cyclization: If the reaction does not go to completion, the starting diester will remain as a significant impurity.

  • Intermolecular Claisen Condensation: While less likely for the formation of a five-membered ring, intermolecular condensation between two molecules of the starting material can occur as a minor side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of water in the reaction mixture.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently strong or decomposed base.Use a fresh, high-quality base. If generating sodium ethoxide in situ, ensure the sodium metal is clean and the ethanol is absolute.
Incomplete reaction.Increase the reaction time or ensure the reflux temperature is maintained.
Presence of a Major Impurity with a Higher Molecular Weight Intermolecular Claisen condensation.This is less common for 5-membered ring formation but can be minimized by using high dilution conditions, although this may not be practical on a large scale.
Presence of Impurities with Amide or Carboxylic Acid Functionalities Hydrolysis of the cyano group during workup.Minimize the time the reaction mixture is exposed to strongly acidic or basic aqueous conditions. Maintain low temperatures during the workup.
Diastereomeric or Racemic Mixture Obtained from a Chiral Starting Material Epimerization at the C3 position.Use a milder base if possible, though this may impact the cyclization efficiency. Minimize the reaction time and temperature to the extent possible while still achieving full conversion.
Significant Amount of Starting Material in the Final Product Incomplete reaction.Ensure the reaction is run for a sufficient amount of time at the appropriate temperature. Check the purity and reactivity of the base.

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation [4]

  • Preparation of the Base: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add 4 g (0.17 mol) of sodium metal to 100 mL of anhydrous ethanol. The mixture is heated to reflux to ensure the complete dissolution of sodium, forming sodium ethoxide.

  • Reaction: A solution of 16.5 g of ethyl 2-(BOC-(2-cyanoethyl)amino)acetate in 50 mL of anhydrous ethanol is added dropwise to the refluxing sodium ethoxide solution.

  • Reflux: The reaction mixture is maintained at reflux for 1 hour.

  • Workup:

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in 100 mL of water and washed twice with 30 mL portions of ethyl acetate.

    • The aqueous layer is then acidified to a pH of 4 with 1 M hydrochloric acid.

    • The product is extracted with ethyl acetate.

  • Purification:

    • The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.

    • The filtrate is concentrated to approximately 20 mL.

    • The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield the final product.

Visualizing Reaction Pathways

Synthesis_Pathway Start Ethyl 2-(BOC-(2-cyanoethyl)amino)acetate Product This compound Start->Product  Dieckmann Condensation (NaOEt, EtOH, Reflux)

Caption: Main synthetic route to the target compound.

Side_Reactions cluster_start From Starting Material Target This compound Hydrolysis_Amide Side Product: Amide Derivative Target->Hydrolysis_Amide  H₂O (Acid/Base Workup) Epimer Side Product: C3-Epimer Target->Epimer  Base (e.g., NaOEt) Hydrolysis_Acid Side Product: Carboxylic Acid Derivative Hydrolysis_Amide->Hydrolysis_Acid  Further Hydrolysis Dimer Side Product: Intermolecular Condensation Product Starting_Material Starting Material (Incomplete Reaction) Starting_Material_Node Ethyl 2-(BOC-(2-cyanoethyl)amino)acetate Starting_Material_Node->Dimer  Intermolecular  Condensation Starting_Material_Node->Starting_Material  Incomplete  Reaction

Caption: Common side reactions and byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for N-Boc-3-cyano-4-pyrrolidinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-3-cyano-4-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the derivatization of this versatile building block.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination of the 4-keto group

  • Question: I am attempting a reductive amination of N-Boc-3-cyano-4-pyrrolidinone with a primary amine but am observing low yields of the desired 4-amino-pyrrolidine derivative. What are the potential causes and solutions?

  • Answer: Low yields in reductive aminations of sterically hindered or electron-deficient ketones like N-Boc-3-cyano-4-pyrrolidinone can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

    • Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the imine intermediate may be slow or incomplete.

      • Solution:

        • pH Control: The reaction medium should be weakly acidic (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine. You can use a catalyst such as acetic acid.

        • Water Removal: The formation of the imine is an equilibrium reaction that produces water. Use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine, thus improving the overall yield.[1]

        • Pre-formation of Imine: In some cases, it may be beneficial to form the imine first by stirring the ketone and amine together with a dehydrating agent before adding the reducing agent.

    • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone and the cyano group.

      • Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations and is often the reagent of choice as it can be used in a one-pot reaction.[2] If STAB is not effective, other options include sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions. Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄) which would also reduce the cyano group.

    • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

      • Solution: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but monitor for side product formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.[3]

Issue 2: Unwanted Side Products in the Reduction of the 3-cyano Group

  • Question: I am trying to reduce the cyano group to a primary amine, but I am getting a mixture of products, including partial reduction and over-reduction. How can I improve the selectivity?

  • Answer: The selective reduction of a nitrile in the presence of a ketone and a Boc-protecting group requires careful selection of reagents and conditions.

    • Incomplete Reduction: If you are observing the starting material or partially reduced intermediates, the reducing agent may not be potent enough or the reaction time may be too short.

      • Solution: Catalytic hydrogenation is a common method for nitrile reduction. Using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be effective.[4][5] The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[5] If using metal hydrides, Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the nitrile, but it will also reduce the ketone. Therefore, the ketone must be protected first (e.g., as a ketal) if only nitrile reduction is desired.

    • Over-reduction or Side Reactions: The presence of an isoquinoline ring in the molecule can sometimes lead to the reduction of the aromatic system with powerful reducing agents like LAH.[6]

      • Solution: A milder reducing agent like borane-tetrahydrofuran complex (BH₃·THF) can be used, which is generally selective for nitriles over ketones under controlled conditions.[5] Another approach is to use nickel chloride and sodium borohydride, which can be a practical method for nitrile reduction.[6]

Issue 3: Difficulty in Achieving Knoevenagel Condensation at the 4-keto Position

  • Question: My Knoevenagel condensation reaction between N-Boc-3-cyano-4-pyrrolidinone and an active methylene compound is not proceeding or is giving very low yields. What can I do to optimize this reaction?

  • Answer: The Knoevenagel condensation is sensitive to the reactivity of both the carbonyl and the active methylene compound, as well as the catalyst used.[7][8]

    • Insufficient Carbonyl Reactivity: The ketone in the pyrrolidinone ring might not be sufficiently electrophilic.

      • Solution: The use of a Lewis acid catalyst like TiCl₄ in the presence of a mild base like pyridine or triethylamine can activate the carbonyl group towards nucleophilic attack.[9]

    • Inappropriate Base Catalyst: The choice of base is crucial. A strong base can cause self-condensation of the reactants or other side reactions.[7]

      • Solution: A weak amine base such as piperidine or pyridine is typically used as a catalyst.[7][10] Often, a catalytic amount of an acid like acetic acid is used in conjunction with the amine base.

    • Reaction Conditions: Solvent and temperature play a key role.

      • Solution: The reaction is often carried out in a solvent that allows for azeotropic removal of water, such as benzene or toluene, using a Dean-Stark apparatus to drive the reaction forward. If azeotropic removal is not feasible, the use of molecular sieves can be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary application of N-Boc-3-cyano-4-pyrrolidinone?

    • A1: N-Boc-3-cyano-4-pyrrolidinone is a valuable synthetic intermediate, primarily used as a building block in the development of novel pharmaceuticals. Its bifunctional nature (possessing both a ketone and a cyano group) allows for the synthesis of a wide range of complex molecules, including spirocyclic compounds and derivatives used in the creation of new antibacterial agents.

  • Q2: How can the N-Boc protecting group be removed?

    • A2: The N-Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[11] Another option is using hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[11][12] For substrates sensitive to strong acids, milder methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with heating can be employed.[13][14]

  • Q3: Can the cyano and ketone groups be derivatized selectively?

    • A3: Yes, selective derivatization is possible by choosing appropriate reagents and reaction conditions. For example, reductive amination using sodium triacetoxyborohydride will selectively react at the ketone position while leaving the cyano group intact.[2] Conversely, catalytic hydrogenation with Raney Nickel can selectively reduce the cyano group to an amine, especially if the ketone is temporarily protected as a ketal.

  • Q4: What are some common side reactions to be aware of?

    • A4: When working with N-Boc-3-cyano-4-pyrrolidinone, be mindful of the following potential side reactions:

      • During nitrile reduction: Formation of secondary and tertiary amines as byproducts. This can be minimized by the addition of ammonia during catalytic hydrogenation.[5]

      • During reductive amination: Reduction of the ketone to an alcohol if the imine formation is slow and the reducing agent is reactive towards the ketone.

      • Under strong acidic or basic conditions: Potential for elimination reactions or other rearrangements depending on the specific derivatization.

Data Presentation

Table 1: Optimization of Reductive Amination Conditions

EntryAmine (equiv.)Reducing Agent (equiv.)SolventAdditiveTemperature (°C)Yield (%)
11.2NaBH(OAc)₃ (1.5)DCMNone2565
21.2NaBH(OAc)₃ (1.5)DCENone2570
31.2NaBH(OAc)₃ (1.5)DCEAcOH (cat.)2585
41.2NaBH(OAc)₃ (1.5)DCE4Å MS2588
51.5NaBH(OAc)₃ (2.0)DCE4Å MS4092

Table 2: Optimization of Nitrile Reduction Conditions

EntryCatalystHydrogen Pressure (bar)SolventAdditiveTemperature (°C)Yield (%)
1Raney Ni50MeOHNone5075
210% Pd/C50EtOHNone5070
3Raney Ni50MeOHNH₃ (7N)5090
4Raney Ni20MeOHNH₃ (7N)2585
5BH₃·THF (3 eq.)-THFNone6582

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • To a solution of N-Boc-3-cyano-4-pyrrolidinone (1.0 equiv) in 1,2-dichloroethane (DCE), add the primary amine (1.2 equiv) and activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nitrile Reduction via Catalytic Hydrogenation

  • In a high-pressure reaction vessel, dissolve N-Boc-3-cyano-4-pyrrolidinone (1.0 equiv) in methanol (MeOH) containing 7N ammonia.

  • Add a catalytic amount of Raney Nickel (approximately 10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 bar.

  • Stir the reaction mixture at 50 °C and monitor the hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as crystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_products Products start N-Boc-3-cyano-4-pyrrolidinone reductive_amination Reductive Amination (Ketone Derivatization) start->reductive_amination Amine, NaBH(OAc)₃ nitrile_reduction Nitrile Reduction (Cyano Derivatization) start->nitrile_reduction H₂, Raney Ni, NH₃ knoevenagel Knoevenagel Condensation (Ketone Derivatization) start->knoevenagel Active Methylene Cmpd, Base Catalyst product_amine 4-Amino-pyrrolidine Derivative reductive_amination->product_amine product_aminomethyl 3-Aminomethyl-pyrrolidinone Derivative nitrile_reduction->product_aminomethyl product_alkene 4-Alkylidene-pyrrolidinone Derivative knoevenagel->product_alkene

Caption: Experimental derivatization workflow for N-Boc-3-cyano-4-pyrrolidinone.

troubleshooting_tree start Low Yield or Side Products reaction_type Which reaction? start->reaction_type reductive_amination Reductive Amination reaction_type->reductive_amination nitrile_reduction Nitrile Reduction reaction_type->nitrile_reduction knoevenagel Knoevenagel Condensation reaction_type->knoevenagel imine_check Check Imine Formation reductive_amination->imine_check byproduct_check Side products observed? nitrile_reduction->byproduct_check catalyst_check Check Catalyst knoevenagel->catalyst_check add_acid Add catalytic acid (AcOH) imine_check->add_acid Yes remove_water Add molecular sieves imine_check->remove_water Yes reagent_check_ra Check Reducing Agent imine_check->reagent_check_ra No use_stab Use NaBH(OAc)₃ reagent_check_ra->use_stab Yes add_nh3 Add NH₃ to suppress secondary/tertiary amines byproduct_check->add_nh3 Yes reagent_check_nr Check Reducing Agent byproduct_check->reagent_check_nr No use_raney_ni Use H₂/Raney Ni for selectivity reagent_check_nr->use_raney_ni Yes weak_base Use weak base (piperidine) catalyst_check->weak_base Yes lewis_acid Use Lewis acid (TiCl₄) to activate ketone catalyst_check->lewis_acid Yes water_removal_k Check Water Removal catalyst_check->water_removal_k No dean_stark Use Dean-Stark or molecular sieves water_removal_k->dean_stark Yes

Caption: Troubleshooting decision tree for common derivatization issues.

References

Troubleshooting low conversion rates in reactions involving 1-Boc-3-cyano-4-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-cyano-4-pyrrolidinone. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of 1-Boc-3-cyano-4-pyrrolidinone in drug discovery?

A1: 1-Boc-3-cyano-4-pyrrolidinone is a valuable intermediate in medicinal chemistry.[1] Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of chemical transformations to build more complex molecular scaffolds.[1] It is particularly useful in the synthesis of substituted pyrrolidines, a common motif in many FDA-approved drugs.[2]

Q2: What is the typical yield for the synthesis of 1-Boc-3-cyano-4-pyrrolidinone?

A2: A common synthetic route involves the Dieckmann condensation of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate using a strong base like sodium ethoxide. The reported yield for this procedure is approximately 68%.[3]

Q3: What are the key safety considerations when working with 1-Boc-3-cyano-4-pyrrolidinone?

A3: 1-Boc-3-cyano-4-pyrrolidinone is a chemical reagent and should be handled with appropriate safety precautions in a fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Q4: How can the Boc protecting group be removed from the pyrrolidinone ring?

A4: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or ethereal solutions of hydrogen chloride (HCl).

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in reactions involving 1-Boc-3-cyano-4-pyrrolidinone can arise from a variety of factors. This guide addresses common problems and provides systematic troubleshooting strategies for three major classes of reactions: Reductions, Alkylations, and Knoevenagel Condensations.

Issue 1: Low Yield in the Reduction of the Ketone or Nitrile Group

The reduction of either the ketone to a hydroxyl group or the nitrile to an amine is a common transformation. Low yields can be frustrating, and this section will help diagnose and solve the underlying issues.

Question: My reduction of 1-Boc-3-cyano-4-pyrrolidinone is resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

Answer: Low conversion in reduction reactions can be attributed to several factors, including the choice of reducing agent, reaction conditions, and substrate stability. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Reduction Yields

start Low Conversion in Reduction check_reagent 1. Verify Reducing Agent - Freshly prepared/purchased? - Correct stoichiometry? start->check_reagent check_conditions 2. Evaluate Reaction Conditions - Anhydrous solvent? - Inert atmosphere? - Optimal temperature? check_reagent->check_conditions check_monitoring 3. Monitor Reaction Progress - Using TLC or LC-MS? - Reaction going to completion? check_conditions->check_monitoring check_workup 4. Assess Work-up Procedure - Quenching method appropriate? - pH adjustment correct? - Efficient extraction? check_monitoring->check_workup side_reactions 5. Identify Potential Side Reactions - Over-reduction? - Boc deprotection? - Epimerization? check_workup->side_reactions solution Troubleshooting Complete side_reactions->solution

Caption: A stepwise workflow for troubleshooting low yields in reduction reactions.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Inactive Reducing Agent Use a freshly opened bottle of the reducing agent (e.g., NaBH₄, LiAlH₄) or titrate to determine its activity. Ensure proper storage conditions are met.Increased conversion to the desired product.
Insufficient Reagent Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).Drive the reaction to completion. Monitor by TLC to avoid over-reduction.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevent quenching of the reducing agent and improve reaction efficiency.
Suboptimal Temperature For milder reducing agents like NaBH₄, the reaction may require cooling to 0°C to improve selectivity. For stronger agents like LiAlH₄, initial cooling followed by warming to room temperature may be necessary.Improved selectivity and reduced side product formation.
Incomplete Reaction Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Ensure the starting material is fully consumed.
Product Loss During Work-up The resulting amino alcohol can be water-soluble. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider salting out the aqueous layer with brine.Improved isolated yield of the final product.
Side Reactions Over-reduction of both the ketone and nitrile can occur with strong reducing agents. Use a milder, more selective reagent if necessary. Acidic work-up conditions can lead to Boc deprotection. Use a neutral or slightly basic quench.Increased purity of the desired product.

Illustrative Data on the Effect of Reaction Parameters on Ketone Reduction Yield:

Reducing Agent Equivalents Solvent Temperature (°C) Reaction Time (h) Conversion (%)
NaBH₄1.1Methanol25275
NaBH₄1.5Methanol0492
LiAlH₄1.1THF0 to 25285 (mixture)
L-Selectride®1.2THF-78395 (stereoselective)

Note: This data is illustrative and may not represent actual experimental results.

Issue 2: Poor Yields in Alkylation Reactions at the α-Position to the Nitrile

Alkylation at the carbon between the ketone and the nitrile can be challenging due to the presence of two acidic protons and the potential for competing O-alkylation.

Question: I am attempting an alkylation reaction on 1-Boc-3-cyano-4-pyrrolidinone, but I am observing low yields and multiple products. How can I optimize this reaction?

Answer: Low yields and the formation of multiple products in alkylation reactions of β-keto nitriles are common issues. Careful selection of the base, solvent, and electrophile, along with precise control of reaction conditions, is crucial for success.

Logical Flow for Optimizing Alkylation Reactions

start Low Alkylation Yield base_selection 1. Choose Appropriate Base - pKa of base vs. substrate - Steric hindrance of base start->base_selection solvent_effect 2. Select Suitable Solvent - Aprotic polar (e.g., THF, DMF) - Non-polar (e.g., Toluene) base_selection->solvent_effect temperature_control 3. Control Reaction Temperature - Low temperature for enolate formation - Gradual warming after electrophile addition solvent_effect->temperature_control electrophile_reactivity 4. Consider Electrophile - Reactive (e.g., allyl/benzyl halides) - Less reactive (e.g., alkyl halides) temperature_control->electrophile_reactivity workup_purification 5. Optimize Work-up & Purification - Quench with NH₄Cl (aq) - Chromatographic separation electrophile_reactivity->workup_purification solution Optimization Complete workup_purification->solution

Caption: A decision-making diagram for optimizing alkylation reactions.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Incomplete Deprotonation Use a sufficiently strong base to fully generate the enolate. Common bases include LDA, NaH, or KHMDS.Increased concentration of the reactive nucleophile, leading to higher conversion.
Dialkylation Use only a slight excess of the base (e.g., 1.05 equivalents) and add the electrophile slowly at low temperature.Minimized formation of the dialkylated byproduct.
O-alkylation vs. C-alkylation The choice of solvent can influence the ratio of C- to O-alkylation. Aprotic polar solvents like DMF or DMSO tend to favor C-alkylation.Increased yield of the desired C-alkylated product.
Low Electrophile Reactivity For less reactive electrophiles (e.g., primary alkyl bromides), the reaction may require elevated temperatures and longer reaction times. Consider converting the halide to a more reactive iodide in situ using NaI.Improved conversion with sluggish electrophiles.
Steric Hindrance The bulky Boc group may sterically hinder the approach of the electrophile. Using a less hindered base and a more reactive electrophile can help.Overcome steric challenges and improve yield.
Epimerization The stereocenter at the 3-position can be prone to epimerization under basic conditions. Use low temperatures and shorter reaction times to minimize this.Retention of stereochemical integrity if applicable.

Illustrative Data on the Effect of Base and Solvent on Alkylation Yield:

Base Solvent Temperature (°C) Electrophile C-Alkylation Yield (%) O-Alkylation Yield (%)
K₂CO₃Acetone56Benzyl Bromide4515
NaHTHF0 to 25Benzyl Bromide705
LDATHF-78 to 0Benzyl Bromide85<2
KHMDSToluene-78 to 25Benzyl Bromide82<2

Note: This data is illustrative and may not represent actual experimental results.

Issue 3: Low Conversion in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound, catalyzed by a base. Low conversion can be a common hurdle.

Question: My Knoevenagel condensation with 1-Boc-3-cyano-4-pyrrolidinone is not proceeding to completion. How can I drive the reaction forward?

Answer: The Knoevenagel condensation is an equilibrium-controlled reaction. To achieve high conversion, it is often necessary to remove the water formed during the reaction. The choice of catalyst and reaction conditions also plays a critical role.

Reaction Pathway for Knoevenagel Condensation

start 1-Boc-3-cyano-4-pyrrolidinone + Active Methylene Compound catalyst Base Catalyst (e.g., Piperidine, NH₄OAc) intermediate Aldol-type Adduct start->intermediate + Catalyst product Knoevenagel Product (α,β-unsaturated nitrile) intermediate->product - H₂O water H₂O

Caption: A simplified representation of the Knoevenagel condensation pathway.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Reversible Reaction Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.Shift the equilibrium towards the product side, increasing the conversion.
Ineffective Catalyst The choice of base catalyst is crucial. Common catalysts include piperidine, ammonium acetate, or a mixture of acetic acid and piperidine. Screen different catalysts to find the optimal one for your specific substrates.Improved reaction rate and conversion.
Suboptimal Solvent Solvents like toluene or benzene are often used to facilitate azeotropic removal of water. For reactions that do not require water removal, polar aprotic solvents like ethanol or isopropanol can be effective.Enhanced reaction efficiency and easier product isolation.
Low Reaction Temperature Knoevenagel condensations often require heating to reflux to proceed at a reasonable rate and to facilitate water removal.Increased reaction rate and higher conversion.
Steric Hindrance If the active methylene compound is sterically bulky, the reaction may be slow. Consider using a more reactive derivative or a more potent catalytic system.Overcome steric limitations and improve the yield.

Illustrative Data on the Effect of Catalyst and Conditions on Knoevenagel Condensation Yield:

Active Methylene Cmpd. Catalyst Solvent Conditions Yield (%)
MalononitrilePiperidineEthanolReflux, 6h65
MalononitrileNH₄OAcTolueneDean-Stark, Reflux, 4h88
Ethyl CyanoacetatePiperidine/AcOHTolueneDean-Stark, Reflux, 8h78
Meldrum's AcidL-prolineCH₂Cl₂Room Temp, 12h90

Note: This data is illustrative and may not represent actual experimental results.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-cyano-4-pyrrolidinone[3]

  • To a solution of sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under reflux, a solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL) is added dropwise.

  • The reaction mixture is refluxed for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL).

  • The aqueous layer is acidified to pH 4 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL.

  • The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to afford 1-Boc-3-cyano-4-pyrrolidinone as a white solid (yield: 68%).

Protocol 2: General Procedure for the Reduction of the Ketone using Sodium Borohydride

  • 1-Boc-3-cyano-4-pyrrolidinone (1.0 eq) is dissolved in methanol at 0°C.

  • Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at 0°C for 4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of acetone, followed by water.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Protocol 3: General Procedure for Alkylation using LDA

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes.

  • A solution of 1-Boc-3-cyano-4-pyrrolidinone (1.0 eq) in anhydrous THF is added dropwise, and the mixture is stirred for 1 hour at -78°C.

  • The electrophile (1.1 eq) is added, and the reaction is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

References

Technical Support Center: Purification of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate. Our aim is to help you identify and remove impurities from your preparations, ensuring the high quality required for your research and development projects.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials and Byproducts from Synthesis

The synthesis of this compound, often via a Dieckmann-type cyclization, can result in several common impurities.[1][2][3]

  • Symptom: TLC or HPLC analysis shows multiple spots/peaks corresponding to starting materials or side-products.

  • Likely Cause: Incomplete reaction or side reactions such as intermolecular condensation. The Dieckmann condensation is an intramolecular reaction that forms five or six-membered rings; however, intermolecular reactions can occur as a side reaction.[1][4]

  • Solution: Purification via column chromatography is typically effective.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Prepare a silica gel column. The diameter of the column will depend on the amount of crude material to be purified.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[5]

  • Elution: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[5]

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the desired product.[5]

Table 1: Typical Solvent Systems for Column Chromatography

Impurity TypeRecommended Solvent System (Gradient)
Non-polar impuritiesStart with 100% Hexane, gradually increase Ethyl Acetate concentration.
Polar impuritiesStart with a higher ratio of Hexane to Ethyl Acetate (e.g., 80:20) and slowly increase the Ethyl Acetate.

Issue 2: Hydrolysis of the Cyano Group

The cyano group in the target molecule can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of an amide or a carboxylic acid impurity.[6][7][8]

  • Symptom: Appearance of a new, more polar spot on TLC or a new peak in HPLC, often with a different mass spectrum corresponding to the amide or carboxylic acid.

  • Likely Cause: Exposure to acidic or basic conditions during workup or purification. The hydrolysis can proceed in two stages, first to an amide and then to the ammonium salt of a carboxylic acid.[6]

  • Solution: Maintain neutral pH during workup and purification. If acidic or basic extraction is necessary, perform it at low temperatures and for a minimal amount of time.

Experimental Protocol: Neutral Workup

  • After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[6]

  • Filter and concentrate the organic layer under reduced pressure.

Issue 3: Epimerization at the C3 Position

The proton at the C3 position is acidic and can be removed by base, leading to epimerization and the formation of a diastereomeric impurity.

  • Symptom: Broad peaks or the appearance of a closely eluting second peak in chiral HPLC analysis.

  • Likely Cause: Exposure to basic conditions during the reaction or workup.

  • Solution: Use non-nucleophilic, sterically hindered bases for the synthesis if possible.[1] During workup, quickly neutralize any basic solutions and avoid prolonged exposure. Purification by chiral HPLC or SFC may be necessary to separate the epimers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my preparation of this compound?

A1: Common impurities can include unreacted starting materials from the cyclization reaction, byproducts from intermolecular condensation, hydrolysis products of the nitrile group (amide and carboxylic acid), and potentially the epimer at the C3 position.

Q2: How can I best monitor the purity of my product during purification?

A2: A combination of Thin Layer Chromatography (TLC) for rapid, qualitative analysis of fractions from column chromatography and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment is recommended. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the impurities, aiding in their identification.

Q3: My product is an oil, making recrystallization difficult. What is the best alternative?

A3: If your product is an oil, flash column chromatography is the most effective purification method.[5] If the product oils out during an attempt at precipitation, you can extract it back into an organic solvent, dry the organic layer, and evaporate the solvent.[7][8]

Q4: I am observing a significant amount of a very polar impurity that I suspect is the carboxylic acid from nitrile hydrolysis. How can I remove it?

A4: You can use an acid-base extraction. Dissolve your crude product in an organic solvent like diethyl ether or dichloromethane. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Be cautious, as the target molecule's keto-enol tautomerism can make it sensitive to base. Perform the extraction quickly and at a low temperature.

Experimental Protocol: Mild Basic Wash for Carboxylic Acid Impurity Removal

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a cold, saturated aqueous solution of sodium bicarbonate.

  • Gently shake the funnel, venting frequently.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Q5: How can I confirm the structure of my purified product and the identity of any remaining impurities?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural confirmation of your main product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities, which can help in deducing their structures.

Visual Guides

Purification_Workflow Crude_Product Crude Product (TLC/HPLC Analysis) Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography  Primary  Purification Purity_Check Purity Check (TLC/HPLC/LC-MS) Column_Chromatography->Purity_Check Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Column_Chromatography  Re-purify Purity_Check->Acid_Base_Extraction  Polar Impurities  Remain Pure_Product Pure Product Purity_Check->Pure_Product  Meets  Purity Spec

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start: Crude Product Analysis Impurity_Type Impurity Detected? Yes No Start->Impurity_Type Identify_Impurity Identify Impurity Type (TLC/LC-MS) Impurity_Type:f0->Identify_Impurity End Pure Product Impurity_Type:f1->End Non_Polar Non-Polar Impurity (e.g., Starting Material) Identify_Impurity->Non_Polar Rf > Product Polar Polar Impurity (e.g., Hydrolysis Product) Identify_Impurity->Polar Rf < Product Epimer Diastereomer/Epimer Identify_Impurity->Epimer Close Rf/Rt Purify_NP Column Chromatography (Normal Phase) Non_Polar->Purify_NP Purify_P Mild Basic Wash then Column Chromatography Polar->Purify_P Purify_E Chiral HPLC/SFC Epimer->Purify_E Purify_NP->Start Re-analyze Purify_P->Start Re-analyze Purify_E->Start Re-analyze

Caption: Troubleshooting logic for impurity identification and removal.

References

Navigating the Large-Scale Synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the large-scale synthesis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key intermediate in pharmaceutical development. This guide addresses common challenges, offers troubleshooting solutions, and presents detailed experimental protocols to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting/Solution(s)
Low Yield of Final Product Incomplete Dieckmann condensation.- Ensure anhydrous conditions as moisture can quench the base. - Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. - Optimize reaction temperature and time; prolonged reaction at high temperatures can lead to side reactions.
Side reactions such as intermolecular condensation.- Maintain a high dilution to favor intramolecular cyclization. - Slow, controlled addition of the starting material to the base solution can minimize side reactions.
Product loss during work-up and purification.- Optimize pH adjustment during the aqueous work-up to ensure complete precipitation/extraction of the product. - Select an appropriate solvent system for crystallization or chromatography to maximize recovery.
Formation of Impurities Unreacted starting material (ethyl 2-(Boc-(2-cyanoethyl)amino)acetate).- Increase the molar equivalent of the base. - Extend the reaction time, monitoring progress by TLC or HPLC.
Hydrolysis of the Boc protecting group.- Avoid strongly acidic conditions during work-up. Use a mild acid for neutralization.
Epimerization at C3.- Control the reaction temperature and the choice of base to minimize epimerization.
Poor Product Purity Inefficient removal of by-products.- Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective. - Consider flash column chromatography for removal of closely related impurities.
Residual solvent.- Dry the final product under vacuum at an appropriate temperature to remove residual solvents. Ensure compliance with ICH Q3C guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the large-scale synthesis of this compound?

A1: The most critical step is the intramolecular Dieckmann condensation. This cyclization reaction is sensitive to reaction conditions, and its efficiency directly impacts the overall yield and purity of the final product. Key parameters to control are the choice and amount of base, reaction temperature, and the exclusion of moisture.

Q2: What are the common by-products observed during the synthesis?

A2: Common by-products can include unreacted starting material, products of intermolecular condensation, and potentially the hydrolyzed Boc-protected starting material or product if exposed to acidic conditions for a prolonged period.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progression.

Q4: What are the recommended storage conditions for the final product?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is based on a lab-scale synthesis and should be optimized for large-scale production.

Materials:

  • Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate

  • Sodium metal

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (4 g, 0.17 mol) to anhydrous ethanol (100 mL) in a suitable reactor equipped with a reflux condenser and a dropping funnel. The mixture will generate sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Heat the sodium ethoxide solution to reflux.

  • Dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL).

  • Slowly add the solution of the starting material dropwise to the refluxing sodium ethoxide solution over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.[2]

  • Monitor the reaction to completion using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to approximately 4 using 1 M hydrochloric acid. This will cause the product to precipitate or be ready for extraction.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white to off-white crystalline powder.[1][2] A lab-scale synthesis reported a yield of 68%.[2]

Quality Control and Analytical Methods

Parameter Analytical Method Typical Specification
Purity High-Performance Liquid Chromatography (HPLC)≥98.0%[1]
Moisture Content Karl Fischer Titration≤0.5%[1]
Residual Solvents Gas Chromatography (GC)Complies with ICH Q3C guidelines[1]
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or colorimetric methods≤10 ppm[1]
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure

Visualizations

experimental_workflow start Start reagents Prepare Sodium Ethoxide in Anhydrous Ethanol start->reagents reaction Dieckmann Condensation: Add Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate to refluxing Sodium Ethoxide solution reagents->reaction workup Work-up: - Remove Ethanol - Aqueous wash - pH adjustment - Extraction reaction->workup purification Purification: - Drying - Concentration - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield check_conditions Check Reaction Conditions: - Anhydrous? - Base strength/amount? - Temperature/Time? low_yield->check_conditions check_workup Check Work-up & Purification: - pH adjustment correct? - Proper solvent for extraction? - Efficient crystallization? low_yield->check_workup incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Yes side_reactions Side Reactions check_conditions->side_reactions Yes product_loss Product Loss check_workup->product_loss Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Process Optimization for Pyrrolidinone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the industrial production and process optimization of pyrrolidinone intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrrolidinone intermediates.

Section 1: General Synthesis Issues

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction yield is significantly lower than expected, or the reaction is not going to completion. What are the potential causes and how can I improve it?

  • Answer: Low yields are often attributed to several factors:

    • Reagent Quality and Stoichiometry: The quality of starting materials is critical.[1] Ensure that all reagents, especially moisture-sensitive ones like sodium hydride or methanesulfonyl chloride, are pure and handled under inert conditions (e.g., nitrogen or argon).[1][2] The reducing agent may not have been added in sufficient excess, or the reaction time might have been too short.[2]

    • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time significantly impact yield.[1] It is crucial to optimize these parameters. Some reactions may require heating, while others need cooling to prevent side reactions.[1] Monitoring the reaction progress using methods like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.[2]

    • Work-up Issues: The product may be lost during the aqueous work-up, especially if it has some polarity.[2] To mitigate this, perform multiple extractions with a suitable organic solvent and consider "salting out" the aqueous layer with brine to improve extraction efficiency.[2]

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant formation of byproducts. How can I minimize them?

  • Answer: Side product formation is a common challenge that can often be addressed by adjusting reaction conditions:

    • Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is critical for minimizing side reactions like over-reduction or elimination.[2]

    • Catalyst Selection and Poisoning: In catalytic processes, impurities from fermentation-derived feedstocks can poison the catalyst, reducing selectivity and yield. A combination of thermal processing followed by catalytic hydrogenation can help avoid catalyst poisoning.[3] For specific reactions, the choice of catalyst is crucial. For instance, a Ru/C catalyst has been found to be highly active for converting itaconic acid to N-unsubstituted pyrrolidones.[3]

    • Moisture Sensitivity: Reagents like mesyl chloride and tosyl chloride are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[2]

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying my pyrrolidinone intermediate. What can I do?

  • Answer: Purification challenges often arise from co-eluting impurities or residual solvents.

    • Chromatography Optimization: If you are using chromatographic purification (e.g., HPLC, column chromatography) and impurities are co-eluting, optimize the mobile phase composition. A gradient elution may be necessary to separate compounds with similar polarities.[1] Trying a different stationary phase with different selectivity can also be effective.[1]

    • Removal of Residual Solvents: Ensure the sample is thoroughly dried to remove residual solvents, which can complicate NMR spectra and other analytical characterizations.[1]

    • Crystallization: For some products, such as N-vinyl-2-pyrrolidone (NVP), a costly crystallization step can be avoided by optimizing the reaction to produce high-purity material directly.[4]

Section 2: Specific Pyrrolidinone Syntheses

Issue 4: Challenges in N-Vinyl-2-Pyrrolidone (NVP) Production

  • Question: During the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) to NVP, I am getting low selectivity and formation of N-ethyl-2-pyrrolidone (NEP). How can I optimize this?

  • Answer: The formation of the byproduct NEP and other "heavies" can be minimized. Adding an effective amount of water (preferably 0.5 to 20 wt. % based on HEP) to the dehydration process can surprisingly reduce the amount of NEP produced and sustain high conversions of HEP.[4] This can improve selectivity to NVP and potentially increase the yield to over 80%.[4]

Issue 5: Instability of N-Vinyl-2-Pyrrolidone (NVP) During Storage

  • Question: My NVP product is hydrolyzing or polymerizing during storage. How can I prevent this?

  • Answer: NVP is susceptible to hydrolysis under acidic conditions and can readily polymerize.[5]

    • Preventing Hydrolysis: To prevent hydrolysis, the water content in NVP should generally be less than 0.1 wt%.[5] During storage and transportation, adding a 0.1% base like sodium hydroxide or ammonia can keep the product weakly alkaline, which inhibits hydrolysis.[5]

    • Preventing Polymerization: A polymerization inhibitor is typically added to commercially available NVP. This inhibitor must be removed before use in polymerization reactions, usually by vacuum distillation or adsorption.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common industrial synthesis routes for 2-pyrrolidone?

  • A1: Industrial processes for producing 2-pyrrolidone include the hydrogenation and amination of maleic anhydride or succinic acid, and the ammonolysis of γ-butyrolactone (GBL) in either the vapor or liquid phase.[6] The most widely used method is the liquid-phase ammonolysis of GBL with ammonia at high temperature (250-290 °C) and pressure (8.0-16.0 MPa).[6] This process can achieve a GBL conversion close to 100% with selectivity to 2-pyrrolidone higher than 94%.[6]

  • Q2: How is N-Methyl-2-pyrrolidone (NMP) typically synthesized on an industrial scale?

  • A2: The only process currently used in the industry for NMP production is the condensation of γ-butyrolactone (GBL) and methylamine.[7] The reaction is typically carried out in two steps: the initial reaction to form N-methyl-γ-hydroxybutanamide, followed by dehydration and cyclization at a higher temperature and pressure to yield NMP.[7] Using a large excess of methylamine helps to drive the reaction to completion.[7]

  • Q3: What are the key safety precautions when handling pyrrolidinone intermediates like NMP?

  • A3: N-Methyl-2-pyrrolidone (NMP) is a combustible liquid and can be absorbed through the skin.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] In case of fire, poisonous gases like nitrogen oxides can be produced.[8] Animal studies have shown that NMP can be a teratogen, so exposure should be minimized, especially for individuals of reproductive age.[8][9] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Q4: Why are pyrrolidinone derivatives important in drug development?

  • A4: The five-membered pyrrolidine ring is a versatile scaffold used widely by medicinal chemists.[10] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space.[10] Incorporating a pyrrolidinone motif can enhance a drug's aqueous solubility, stability, bioavailability, and target specificity.[11][12] Many commercial drugs, including racetams and certain ACE inhibitors, contain a pyrrolidinone ring.[12]

  • Q5: Can pyrrolidinones be produced from renewable resources?

  • A5: Yes, there is significant research into producing pyrrolidinones from renewable feedstocks. Fermentation-derived succinic acid ammonium salt is an ideal precursor for manufacturing N-methyl pyrrolidinone (NMP) or 2-pyrrolidone.[3] Additionally, glutamic acid, an abundant amino acid, can be converted to 2-pyrrolidone through processes like hydrogenation and decarbonylation.[13] These bio-based routes offer a more environmentally friendly alternative to traditional petrochemical processes.[14]

Data Presentation: Optimized Reaction Conditions

Table 1: Industrial Production of 2-Pyrrolidone via Ammonolysis of γ-Butyrolactone

Parameter Value Reference
Reactants γ-Butyrolactone, Liquid Ammonia (or aqueous ammonia) [6]
Temperature 250 to 290 °C [6]
Pressure 8.0 to 16.0 MPa [6]
Molar Ratio (GBL:NH₃:H₂O) 1 : (2.2 to 3) : (1.6 to 2.3) [6]
Residence Time 20 to 120 min [6]
GBL Conversion ~100% [6]

| Selectivity to 2-Pyrrolidone | >94% |[6] |

Table 2: Industrial Production of N-Methyl-2-pyrrolidone (NMP)

Parameter Value Reference
Reactants γ-Butyrolactone, Methylamine [7]
Molar Ratio (Methylamine:GBL) 1.5 to 1.8 [7]
Process Type Two-step: 1. Amidation, 2. Dehydration/Cyclization [7]
Separation Fractional distillation to remove excess methylamine and water [7]
Final Product Purity High purity NMP obtained from the top of the heavy fraction removal tower [7]

| Yield (based on GBL) | Up to 99% |[7] |

Table 3: Optimized N-Vinyl-2-pyrrolidone (NVP) Synthesis via Dehydration of HEP

Parameter Value Reference
Reactant N-(2-hydroxyethyl)-2-pyrrolidone (HEP) [4]
Catalyst Cesium on silica [4]
Key Additive Water [4]
Water Amount (wt. % of HEP) 0.5 to 20 wt. % (2 to 10 wt. % preferred) [4]
Temperature 320 °C to 380 °C [4]
HEP Conversion >95% [4]
NVP Yield >80% [4]

| NEP Byproduct Reduction | >90% |[4] |

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine from N-Boc-L-proline

This multi-step protocol is representative of the synthesis of chiral pyrrolidine intermediates.[2]

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

  • Dissolve N-Boc-L-proline in an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent (e.g., borane-tetrahydrofuran complex or lithium aluminum hydride) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC.

  • Carefully quench the reaction with an aqueous solution (e.g., water or saturated ammonium chloride).

  • Perform an aqueous work-up. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude N-Boc-L-prolinol.

Step 2: Conversion of N-Boc-L-prolinol to its Mesylate

  • Dissolve the crude N-Boc-L-prolinol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a suitable base, such as triethylamine.

  • Slowly add methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

  • Dry the organic layer, filter, and concentrate to yield the crude mesylate.

Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine

  • Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to yield the crude azide.

Step 4: Reduction of the Azide to (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • Dissolve the crude azide in a solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure (S)-1-Boc-2-(aminomethyl)pyrrolidine.[2]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Optimization cluster_solution Solution Problem Low Yield / Impurities Detected Reagents Check Reagent Quality & Stoichiometry Problem->Reagents Possible Cause Conditions Optimize Reaction Conditions (Temp, Time, Pressure) Problem->Conditions Possible Cause Workup Improve Work-up & Extraction Problem->Workup Possible Cause Purification Optimize Purification (Chromatography) Problem->Purification Possible Cause Solution Optimized Process: High Yield & Purity Reagents->Solution Action Taken Conditions->Solution Action Taken Workup->Solution Action Taken Purification->Solution Action Taken

Caption: General troubleshooting workflow for synthesis optimization.

Synthesis_Pathway A N-Boc-L-proline B N-Boc-L-prolinol A->B Reduction (e.g., BH3-THF) C N-Boc-L-prolinol Mesylate B->C Mesylation (MsCl, Et3N) D (S)-1-Boc-2-(azidomethyl)pyrrolidine C->D Azide Substitution (NaN3, DMF) E (S)-1-Boc-2-(aminomethyl)pyrrolidine D->E Reduction (H2, Pd/C)

Caption: Synthetic pathway for a chiral pyrrolidine intermediate.[2]

References

Avoiding decomposition of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store the compound under the following conditions.[1][2][3] Adherence to these conditions can provide a shelf life of up to 24 months.[3]

ParameterRecommended Condition
Temperature2-8 °C
AtmosphereInert atmosphere, dry
ContainerTightly sealed
LightKeep in a dark place

Q2: What are the potential signs of decomposition?

A2: Decomposition of this compound may be indicated by the following observations:

  • Change in physical appearance: The compound is typically a white to light yellow or off-white crystalline powder.[1][3] Any significant color change (e.g., to brown or black) or change in consistency (e.g., becoming gummy or oily) could suggest degradation.

  • Odor: The pure compound is odorless.[3] The development of a sweet or pungent odor may indicate the formation of volatile decomposition products.

  • Inconsistent analytical results: If you observe unexpected peaks in your analytical data (e.g., HPLC, NMR) or a decrease in the purity of the main compound, it is likely that decomposition has occurred.

Q3: What are the likely decomposition pathways for this compound?

A3: Based on the chemical structure, two primary decomposition pathways are plausible under improper storage conditions:

  • Hydrolysis of the Boc-protecting group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved to yield the unprotected pyrrolidine ring, tert-butanol, and carbon dioxide.[4] This is a common deprotection strategy in organic synthesis and can occur if the compound is exposed to acidic impurities or moisture over time.[5]

  • Degradation involving the β-ketonitrile moiety: The β-ketonitrile functional group is reactive and can participate in various reactions.[6][7] While specific decomposition pathways during storage are not well-documented, exposure to strong bases, nucleophiles, or high temperatures could potentially lead to side reactions or polymerization.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the stability of this compound in your experiments.

IssuePossible CauseRecommended Action
Unexpected side products in reaction Decomposition of the starting material.1. Verify Purity: Before use, check the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR). 2. Review Storage: Ensure the compound has been stored according to the recommended conditions (2-8 °C, dry, inert atmosphere). 3. Purify if Necessary: If minor impurities are detected, consider purifying the material before use (e.g., by recrystallization or chromatography).
Low reaction yield Use of partially decomposed starting material.1. Use a Fresh Batch: If possible, use a new, unopened container of the compound. 2. Confirm Structure: Confirm the identity and purity of your starting material.
Inconsistent results between experiments Variable quality of the starting material due to improper handling.1. Standardize Handling: Ensure consistent handling procedures. Avoid leaving the container open to the atmosphere for extended periods. 2. Aliquot: For frequent use, consider aliquoting the compound into smaller, tightly sealed vials to minimize exposure of the entire batch to ambient conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA) is typically effective.

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

Decomposition_Pathway A This compound B 3-Cyano-4-oxopyrrolidine (Deprotected Product) A->B Acid/Moisture C Other Degradation Products A->C Heat/Base/Nucleophiles

Caption: Potential decomposition pathways of the compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8 °C, Dry, Inert) start->check_storage check_purity Assess Purity (e.g., HPLC, NMR) check_storage->check_purity is_pure Purity >98%? check_purity->is_pure Purity Assessed new_batch Use a New Batch check_purity->new_batch Gross Impurity proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound is_pure->purify No investigate_other Investigate Other Experimental Parameters proceed->investigate_other purify->proceed new_batch->proceed

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Diastereoselective Reduction of 1-Boc-3-cyano-4-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the diastereoselective reduction of the keto group in 1-Boc-3-cyano-4-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the reduction of 1-Boc-3-cyano-4-pyrrolidinone?

A1: The reduction of the ketone in 1-Boc-3-cyano-4-pyrrolidinone yields two possible diastereomeric alcohols: cis-1-Boc-3-cyano-4-hydroxypyrrolidine and trans-1-Boc-3-cyano-4-hydroxypyrrolidine. The cis isomer has the hydroxyl and cyano groups on the same face of the pyrrolidine ring, while in the trans isomer, they are on opposite faces.

Q2: Which reducing agents are commonly used for this transformation and what is the expected stereochemical outcome?

A2: The choice of reducing agent is critical for controlling the diastereoselectivity of this reduction.

  • For the cis-diastereomer: Bulky hydride reagents, such as L-Selectride® or K-Selectride®, are typically used. These reagents approach the ketone from the less sterically hindered face, opposite to the cyano group, resulting in the formation of the cis-alcohol as the major product.

  • For the trans-diastereomer: Less sterically demanding hydride reagents, like sodium borohydride (NaBH₄), are often employed. The stereochemical outcome with these reagents can be more variable and is influenced by factors such as solvent and temperature. In some cyclic systems, chelation control can favor the formation of the trans product.

Q3: How does the cyano group influence the diastereoselectivity of the reduction?

A3: The electron-withdrawing nature and steric profile of the cyano group at the C3 position play a significant role in directing the stereochemical outcome of the reduction. It can influence the conformational preference of the pyrrolidine ring and the trajectory of the incoming hydride reagent, thereby affecting the ratio of the diastereomeric products.

Q4: What analytical techniques can be used to determine the diastereomeric ratio (d.r.) of the products?

A4: The diastereomeric ratio of the resulting alcohols is typically determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to distinguish between the diastereomers due to differences in the chemical shifts and coupling constants of the protons on the pyrrolidine ring.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the enantiomers of each diastereomer if a chiral reduction is performed. Achiral HPLC can also be used to separate and quantify the diastereomers themselves.

  • Gas Chromatography (GC): GC can be employed to separate and quantify the diastereomers, often after derivatization.

Troubleshooting Guides

This section addresses common issues encountered during the diastereoselective reduction of 1-Boc-3-cyano-4-pyrrolidinone.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reducing Agent For the cis isomer, ensure a sufficiently bulky hydride source (e.g., L-Selectride®). For the trans isomer, screen less bulky reagents (e.g., NaBH₄, LiBH₄).Improved diastereomeric ratio in favor of the desired isomer.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., -78 °C). Low temperatures can amplify small energy differences between the transition states leading to the two diastereomers.Increased diastereoselectivity.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., THF, Et₂O, CH₂Cl₂, MeOH). The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent.Identification of a solvent that enhances the desired diastereoselectivity.
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).Consistent and reproducible diastereoselectivity by preventing side reactions.

Problem 2: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of Reducing Agent Use freshly opened or properly stored reducing agents. Some hydride reagents are sensitive to air and moisture.Improved conversion to the desired product.
Incorrect Stoichiometry Carefully check the stoichiometry of the reducing agent. Typically, a slight excess (1.1-1.5 equivalents) is used.Increased yield of the product.
Inefficient Quenching Quench the reaction carefully at low temperature before warming to room temperature. Use an appropriate quenching agent (e.g., saturated aqueous NH₄Cl, Rochelle's salt).Minimized product loss during workup.
Product Instability Analyze the crude reaction mixture to determine if the product is forming and then decomposing during workup or purification.Identification of the source of product loss.

Data Presentation: Diastereoselective Reduction of 1-Boc-3-cyano-4-pyrrolidinone

The following table summarizes typical results for the diastereoselective reduction of 1-Boc-3-cyano-4-pyrrolidinone based on established principles for analogous systems. Note: Actual results may vary depending on specific experimental conditions.

Reducing Agent Solvent Temperature (°C) Product Diastereomeric Ratio (cis:trans) Yield (%)
Sodium Borohydride (NaBH₄)Methanol0 to rttrans (major)~30:70>90
L-Selectride®THF-78cis (major)>95:5>90
K-Selectride®THF-78cis (major)>95:5>90

Experimental Protocols

Protocol 1: Synthesis of cis-1-Boc-3-cyano-4-hydroxypyrrolidine

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-3-cyano-4-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cis-alcohol.

Protocol 2: Synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine

  • Preparation: Dissolve 1-Boc-3-cyano-4-pyrrolidinone (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of acetone, followed by saturated aqueous NH₄Cl solution.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the trans-alcohol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Ketone in Anhydrous Solvent cool Cool to -78°C or 0°C prep->cool add_reagent Add Reducing Agent (e.g., L-Selectride or NaBH4) cool->add_reagent monitor Monitor byTLC/LC-MS add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Diastereomer (cis or trans) purify->product

Caption: Experimental workflow for the diastereoselective reduction.

troubleshooting_logic start Low Diastereoselectivity Observed check_temp Is the reaction at low temperature (-78°C)? start->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp No check_reagent Is the reducing agent sterically appropriate? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Switch to a bulkier (for cis) or smaller (for trans) reducing agent check_reagent->change_reagent No check_solvent Have different solvents been screened? check_reagent->check_solvent Yes change_reagent->check_solvent change_solvent Action: Screen alternative anhydrous solvents check_solvent->change_solvent No end Improved Diastereoselectivity check_solvent->end Yes change_solvent->end

Caption: Troubleshooting logic for low diastereoselectivity.

Technical Support Center: Challenges in the Stereoselective Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of pyrrolidine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in a vast number of natural products and pharmaceuticals.[1][2] This guide provides troubleshooting advice, detailed experimental protocols, and data to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: What are the most common strategies for synthesizing the pyrrolidine ring stereoselectively?

A1: The most prevalent methods for constructing the pyrrolidine skeleton with high stereocontrol include:

  • [3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with excellent control over stereochemistry by creating multiple stereocenters in a single step.[1][3][4]

  • Intramolecular Cyclization: This approach utilizes acyclic precursors that cyclize to form the pyrrolidine ring.[1] Key examples include the aza-Michael addition and reductive amination.[5][6]

  • Chiral Pool Synthesis: This strategy leverages readily available chiral starting materials, such as L-proline or 4-hydroxy-L-proline, to introduce a pre-existing stereocenter into the final product.[3][5]

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrroles or cyclic enamines using chiral catalysts can yield highly functionalized, enantiomerically enriched pyrrolidines.[3]

Q2: I am observing low diastereoselectivity or enantioselectivity. What are the potential causes and how can I improve it?

A2: Low stereoselectivity is a frequent challenge and can be influenced by several factors.[7] Key strategies to improve it include:

  • Catalyst and Ligand Choice: The selection of the catalyst and/or ligand is critical. For metal-catalyzed reactions, screen a variety of chiral ligands with different electronic and steric properties.[4][7] In organocatalysis, even subtle modifications to the catalyst's structure can significantly impact selectivity.[7]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states, thereby affecting stereochemical outcomes. A solvent screening is often recommended.[3]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively direct the stereochemical outcome of the reaction.[1][8]

Q3: My reaction yield is consistently low. What are potential causes and solutions?

A3: Low yields can stem from several issues.[1] Consider the following:

  • Competing Side Reactions: Unwanted side reactions can consume starting materials or the desired product. Adjusting reaction conditions, such as temperature, concentration, or order of addition, can help minimize these pathways.[1]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent.[3] Ensure all materials are pure and dry, and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.[3]

  • Inefficient Ring Closure: For intramolecular cyclization reactions, the ring-closing step may be slow or unfavorable. Modifying the substrate to be more reactive or optimizing catalyst loading can improve efficiency.[3]

  • Work-up Issues: Polar products, such as N-Boc-L-prolinol, can be partially lost to the aqueous layer during extraction. Ensure thorough extraction with a suitable organic solvent and consider salting out the aqueous layer with brine to improve recovery.[9]

Q4: I'm observing poor regioselectivity in my [3+2] cycloaddition reaction. How can I address this?

A4: In [3+2] cycloadditions, the orientation of the dipole (azomethine ylide) and the dipolarophile can lead to different regioisomers.[1]

  • Steric and Electronic Factors: The substituents on both the ylide and the alkene play a crucial role. Modifying these groups can favor the formation of one regioisomer over another.

  • Catalyst Control: The choice of metal catalyst and ligand can strongly influence regioselectivity. For instance, silver-based catalysts are known to provide high regioselectivity in certain reactions.[4]

  • Reaction Conditions: Temperature and solvent can also impact the regiochemical outcome. Systematically optimizing these parameters is advisable.

Data Presentation

Quantitative data from reaction optimization studies are crucial for decision-making. The tables below present sample data for common optimization experiments.

Table 1: Optimization of Reaction Conditions for a Generic Asymmetric [3+2] Cycloaddition

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
15Toluene25247590:1085
25CH₂Cl₂25248285:1580
35THF25246592:888
45Toluene04860>95:594
55Toluene50128870:3065
62Toluene07245>95:593

This table illustrates how solvent and temperature can significantly affect yield, diastereoselectivity, and enantioselectivity. Lower temperatures often lead to higher selectivity but may require longer reaction times and result in lower yields.[1][3]

Table 2: Catalyst Screening for an Asymmetric Intramolecular aza-Michael Addition

EntryChiral Catalyst (10 mol%)AdditiveYield (%)Enantiomeric Excess (ee, %)
1(S)-Proline-5560
2Diarylprolinol Silyl Ether-8592
3Chiral Phosphoric Acid (CPA)-9297
4Cinchona Alkaloid Derivative-7888
5Chiral Phosphoric Acid (CPA)Acetic Acid9095

This table demonstrates the critical role of the catalyst in achieving high enantioselectivity. Chiral phosphoric acids are often highly effective for aza-Michael additions.[6][10]

Experimental Protocols

The following are generalized procedures for common stereoselective pyrrolidine syntheses. Note: These are illustrative protocols and may require optimization for specific substrates.

Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes a general procedure for the reaction between an azomethine ylide (generated in situ from an iminoester) and a dipolarophile.

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon), add the chiral ligand (e.g., (S)-QUINAP, 0.055 mmol) and the silver salt (e.g., AgOAc, 0.05 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add the dipolarophile (e.g., an activated alkene, 1.0 mmol) followed by the iminoester (1.2 mmol) and a base (e.g., DBU, 1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the substituted pyrrolidine. The stereoselectivity (dr and ee) can be determined by chiral HPLC analysis.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition

This protocol is based on the 'clip-cycle' strategy for synthesizing substituted pyrrolidines.[6]

  • Preparation: To a vial, add the acyclic amino-thioester substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((R)-TRIP, 0.01 mmol, 10 mol%).

  • Solvent Addition: Add the solvent (e.g., Mesitylene, 1.0 mL).

  • Reaction: Stir the reaction mixture at room temperature for the required duration (e.g., 24-48 hours), monitoring by TLC or ¹H NMR.

  • Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purification: Purify by flash column chromatography to yield the enantioenriched pyrrolidine product. Determine the enantiomeric ratio by chiral HPLC.[10]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity (ee or dr) check_purity Verify Purity of Substrates & Reagents start->check_purity Impurity? check_catalyst Check Catalyst Integrity & Purity start->check_catalyst Catalyst Issue? optimize_temp Optimize Temperature (Try Lower Temp) check_purity->optimize_temp Pure check_catalyst->optimize_temp Pure & Active optimize_solvent Screen Solvents optimize_temp->optimize_solvent No Improvement success Improved Stereoselectivity optimize_temp->success Success change_catalyst Screen Different Catalysts/Ligands optimize_solvent->change_catalyst No Improvement optimize_solvent->success Success change_catalyst->success Success

Caption: A logical workflow for troubleshooting poor stereoselectivity in pyrrolidine synthesis.

Diagram 2: Simplified Pathway for [3+2] Cycloaddition

G sub1 Iminoester + Base intermediate Metallo-Azomethine Ylide Intermediate sub1->intermediate sub2 Dipolarophile (Alkene) sub2->intermediate catalyst Chiral Catalyst catalyst->intermediate product Substituted Pyrrolidine intermediate->product [3+2] Cycloaddition

Caption: Reaction pathway for the catalytic asymmetric [3+2] cycloaddition to form pyrrolidines.

Diagram 3: Factors Influencing Reaction Yield

G yield Reaction Yield purity Reagent/Solvent Purity yield->purity temp Temperature yield->temp time Reaction Time yield->time catalyst Catalyst Activity & Loading yield->catalyst concentration Concentration yield->concentration atmosphere Inert Atmosphere (if needed) yield->atmosphere

Caption: Key experimental factors that directly influence the final yield of the reaction.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, alongside key analogues, to facilitate its identification and characterization in complex research and development settings.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for the comparator compounds and provide predicted values for this compound. These predictions are derived from established NMR principles and analysis of the provided data for the analogues.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundProton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound a(Predicted) ~4.0 - 4.2m-
b(Predicted) ~3.8 - 4.0m-
c(Predicted) ~3.6 - 3.8m-
d1.48s-
Tert-butyl 3-oxopyrrolidine-1-carboxylate a'3.72s-
b'2.68t7.2
c'1.48s-
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate [1]a''3.89s-
b''3.46t5.8
c''2.28t5.8
d''(Not available)--

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundCarbon LabelChemical Shift (δ, ppm)
This compound 1(Predicted) ~195-205
2(Predicted) ~45-55
3(Predicted) ~40-50
4(Predicted) ~35-45
5(Predicted) ~115-120
6(Predicted) ~153-155
7(Predicted) ~81-83
8(Predicted) ~28.0
Tert-butyl 3-oxopyrrolidine-1-carboxylate 1'205.8
2'52.1
3'36.9
4'154.2
5'80.7
6'28.4
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate -Not available

Visualizing the Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure of this compound with atom labeling and a typical workflow for NMR analysis.

structure This compound cluster_ring cluster_boc N1 N(1) C2 C(2)H₂ (a) N1->C2 C6 C(6)=O N1->C6 C3 C(3)H (b) C2->C3 C4 C(4)=O (1) C3->C4 CN C≡N (5) C3->CN C5 C(5)H₂ (c) C4->C5 C5->N1 O7 O(7) C6->O7 C8_quat C(8) O7->C8_quat C9 C(9)H₃ (d) C8_quat->C9 C10 C(10)H₃ (d) C8_quat->C10 C11 C(11)H₃ (d) C8_quat->C11 workflow sample Sample Preparation (Dissolve in CDCl₃) nmr NMR Spectrometer (Acquire ¹H & ¹³C Spectra) sample->nmr processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr->processing analysis Spectral Analysis (Peak Picking, Integration, J-coupling) processing->analysis structure Structure Elucidation & Comparison analysis->structure

References

Mass Spectrometry in Drug Discovery: A Comparative Analysis of Pyrrolidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry characterization of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate and its structural analogs.

In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of the synthetic route. This compound is a key building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors. Its structural features, a protected amine, a ketone, and a nitrile group, offer multiple points for chemical modification. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and two common structural alternatives, highlighting key differences in their fragmentation patterns.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and two of its structural analogs. The fragmentation of these N-Boc (tert-butoxycarbonyl) protected compounds is often characterized by the facile loss of the Boc group.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways (Predicted/Observed)
This compound Structure of this compoundC10H14N2O3210.23[1]Loss of isobutylene: [M - C4H8]+• at m/z 154Loss of the Boc group: [M - C5H9O2]+ at m/z 111α-cleavage adjacent to the ketone: Loss of CO, subsequent ring opening
tert-Butyl 3-oxopyrrolidine-1-carboxylate Structure of tert-Butyl 3-oxopyrrolidine-1-carboxylateC9H15NO3185.22[2]Loss of isobutylene: [M - C4H8]+• at m/z 129Loss of the Boc group: [M - C5H9O2]+ at m/z 86Formation of the tert-butyl cation: [C4H9]+ at m/z 57
tert-Butyl 4-oxopiperidine-1-carboxylate Structure of tert-Butyl 4-oxopiperidine-1-carboxylateC10H17NO3199.25[3][4]Molecular Ion: [M]+• at m/z 199Loss of isobutylene: [M - C4H8]+• at m/z 143Loss of the Boc group: [M - C5H9O2]+ at m/z 100Base Peak: [C4H9]+ at m/z 57[3]

Experimental Protocols

A generalized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Samples are dissolved in a compatible solvent, typically a mixture of water and acetonitrile or methanol, to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis.

Visualization of Experimental Workflow and Fragmentation Pathways

The following diagrams illustrate a typical experimental workflow for mass spectrometry analysis and the predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolution Dissolution in appropriate solvent dilution Dilution to working concentration dissolution->dilution injection Injection into GC-MS or LC-MS/MS dissolution->injection ionization Ionization (EI or ESI) injection->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Analysis spectrum->interpretation

A typical experimental workflow for mass spectrometry analysis.

fragmentation_pathway parent This compound [M]+• (m/z 210) frag1 [M - C4H8]+• (m/z 154) parent->frag1 - C4H8 (isobutylene) frag2 [M - C5H9O2]+ (m/z 111) parent->frag2 - C5H9O2 (Boc group) frag3 [C4H9]+ (m/z 57) parent->frag3 tert-butyl cation

Predicted fragmentation of this compound.

Application in Drug Discovery Workflow

This compound and its analogs are valuable intermediates in the synthesis of kinase inhibitors. The workflow below illustrates their role in a typical drug discovery pipeline.

drug_discovery_workflow start Starting Materials intermediate This compound start->intermediate derivatization Chemical Derivatization intermediate->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Role of the intermediate in a drug discovery workflow.

References

Comparative Reactivity Analysis: Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate versus Other Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the reactivity of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate against other common pyrrolidinone scaffolds has been developed for researchers, scientists, and professionals in drug development. This guide provides an objective look at the molecule's performance in key chemical transformations, supported by experimental data and detailed protocols to aid in laboratory applications.

This compound is a versatile building block in medicinal chemistry, incorporating several reactive functional groups within a constrained cyclic system. Its reactivity is primarily dictated by the electrophilic nature of the C4-carbonyl group, the influence of the adjacent electron-withdrawing cyano group at C3, and the N-Boc protecting group. Understanding its reactivity profile in comparison to simpler pyrrolidinones is crucial for designing efficient synthetic routes and novel molecular entities.

Executive Summary of Reactivity Comparison

The reactivity of this compound is significantly influenced by its unique substitution pattern. The presence of both a ketone and a nitrile function on the pyrrolidine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simpler 4-oxopyrrolidones or 2-pyrrolidinones. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also plays a role in modulating the ring's conformation and the accessibility of the reactive sites.

Spectroscopic and Physicochemical Data Comparison

Spectroscopic analysis provides valuable insights into the electronic environment of the carbonyl group, which is a primary indicator of its electrophilicity and, consequently, its reactivity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )C=O Stretching Frequency (IR, cm⁻¹) (Estimated)¹³C NMR Shift of C=O (ppm) (Estimated)
This compound175463-32-8C₁₀H₁₄N₂O₃210.23~1750-1730~200-205
N-Boc-4-oxopyrrolidineNot availableC₉H₁₅NO₃185.22~1730-1710~205-210
2-Pyrrolidinone616-45-5C₄H₇NO85.11~1690-1670 (amide I band)~175-180
N-Methyl-2-pyrrolidone (NMP)872-50-4C₅H₉NO99.13~1680-1660 (amide I band)~173-178

Note: Estimated spectroscopic values are based on typical ranges for similar functional groups and may vary depending on the specific experimental conditions.

The higher estimated C=O stretching frequency and the downfield ¹³C NMR chemical shift of the carbonyl carbon in this compound, when compared to 2-pyrrolidinones, suggest a more electrophilic carbonyl group. This is attributed to the inductive effect of the adjacent cyano group.

Comparative Reactivity in Nucleophilic Addition

A key reaction to compare the reactivity of these pyrrolidinones is the nucleophilic addition to the carbonyl group. A standardized experimental protocol for the reduction of the C4-ketone using sodium borohydride (NaBH₄) can be employed to quantify this reactivity.

Experimental Protocol: Comparative Reduction of 4-Oxopyrrolidones

Objective: To compare the rate of reduction of the C4-carbonyl group in this compound and N-Boc-4-oxopyrrolidine.

Materials:

  • This compound

  • N-Boc-4-oxopyrrolidine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Procedure:

  • Prepare 0.1 M solutions of this compound and N-Boc-4-oxopyrrolidine in anhydrous methanol in separate reaction flasks.

  • Cool both solutions to 0 °C in an ice bath under a nitrogen atmosphere.

  • To each flask, add 1.1 equivalents of sodium borohydride in one portion with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • For quantitative analysis, withdraw aliquots from each reaction mixture at the same time points, quench them with saturated aqueous NH₄Cl, and extract with DCM.

  • Analyze the organic extracts by GC-MS or HPLC to determine the percentage conversion of the starting material to the corresponding alcohol.

  • The reaction that reaches completion or shows a higher conversion rate in a shorter amount of time is considered to have the more reactive carbonyl group.

Expected Outcome: It is anticipated that this compound will exhibit a faster rate of reduction. The electron-withdrawing cyano group at the α-position to the carbonyl enhances its electrophilicity, making it a more favorable target for the hydride attack from NaBH₄.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes, the following diagrams are provided.

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reduction Reaction cluster_monitoring Monitoring & Analysis Reactant_A Tert-butyl 3-cyano- 4-oxopyrrolidine-1-carboxylate in Methanol Add_NaBH4 Add NaBH₄ (1.1 eq) at 0 °C Reactant_A->Add_NaBH4 Reactant_B N-Boc-4-oxopyrrolidine in Methanol Reactant_B->Add_NaBH4 TLC_Analysis TLC Monitoring Add_NaBH4->TLC_Analysis at t = 5, 15, 30, 60 min Quench_Extract Quench with NH₄Cl & Extract with DCM TLC_Analysis->Quench_Extract Quantitative_Analysis GC-MS / HPLC Analysis Quench_Extract->Quantitative_Analysis reactivity_factors cluster_activating Activating Factors cluster_deactivating Deactivating/Steric Factors Reactivity Carbonyl Reactivity (Electrophilicity) Cyano_Group Electron-withdrawing Cyano Group (α-position) Cyano_Group->Reactivity Increases Ring_Strain Ring Strain Ring_Strain->Reactivity Increases Boc_Group Steric Hindrance from N-Boc Group Boc_Group->Reactivity Decreases (Steric) Amide_Resonance Amide Resonance (in 2-pyrrolidinones) Amide_Resonance->Reactivity Decreases (Electronic)

A Comparative Guide to Pyrrolidine-Based Building Blocks in Synthesis: Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate vs. Tert-butyl 3-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a detailed comparison of two key pyrrolidine-based intermediates: tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate and tert-butyl 3-oxopyrrolidine-1-carboxylate. We will delve into their relative reactivity, supported by experimental data and protocols, to aid in the strategic design of synthetic routes, particularly for kinase inhibitors.

The pyrrolidine scaffold is a prevalent motif in a multitude of biologically active compounds and approved drugs.[1] The two molecules under comparison, while structurally similar, exhibit distinct chemical behaviors primarily due to the presence of a cyano group in the former. This functional group significantly influences the electrophilicity of the adjacent carbonyl, thereby dictating its reactivity towards nucleophiles.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compoundtert-Butyl 3-oxopyrrolidine-1-carboxylate
Molecular Formula C₁₀H₁₄N₂O₃[2]C₉H₁₅NO₃[3]
Molecular Weight 210.23 g/mol [2]185.22 g/mol [3]
CAS Number 175463-32-8[2]101385-93-7[3]
Appearance White to off-white crystalline powderWhite or Colorless to Amber powder to lump to clear liquid[4][5]
IUPAC Name This compound[2]tert-butyl 3-oxopyrrolidine-1-carboxylate[3]

Enhanced Electrophilicity of the Carbonyl Group

The primary distinction in the chemical reactivity of these two building blocks lies in the electronic effect of the cyano group in this compound. The cyano group is a potent electron-withdrawing group, which significantly increases the partial positive charge on the adjacent carbonyl carbon (C4). This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to the corresponding ketone in tert-butyl 3-oxopyrrolidine-1-carboxylate.

This difference in reactivity is a key consideration in planning synthetic transformations. Reactions that rely on the nucleophilic addition to a ketone, such as reductive amination, Wittig-type olefinations, and aldol-type condensations, are expected to proceed more readily and often under milder conditions with the cyano-substituted pyrrolidinone.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Both this compound and tert-butyl 3-oxopyrrolidine-1-carboxylate are valuable intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[1][6] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[7][8][9] Consequently, the development of specific JAK inhibitors is a major focus in drug discovery.[6][10][11][12]

The pyrrolidine core of these building blocks often serves as a central scaffold from which key pharmacophoric features of the inhibitor are elaborated. The functional groups at the 3- and 4-positions of the pyrrolidine ring provide convenient handles for introducing diversity and optimizing the binding affinity and selectivity of the final drug candidate.

Below is a diagram illustrating the general workflow for utilizing these pyrrolidine building blocks in the synthesis of a generic JAK inhibitor.

G General Synthetic Workflow for JAK Inhibitors cluster_0 Pyrrolidine Building Block cluster_1 Key Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Product A This compound C Reductive Amination A->C Higher reactivity D Olefination (e.g., Wittig, HWE) A->D Higher reactivity E Condensation (e.g., Knoevenagel) A->E Higher reactivity B tert-Butyl 3-oxopyrrolidine-1-carboxylate B->C B->D B->E F Substituted 4-aminopyrrolidines C->F G 4-Alkylidene/Arylidene pyrrolidines D->G E->G H JAK Inhibitor F->H Further functionalization G->H Further functionalization

Caption: General synthetic workflow for JAK inhibitors.

Comparative Performance in Key Synthetic Transformations

Reductive Amination

Reductive amination is a cornerstone reaction for introducing amine functionalities. The increased electrophilicity of the carbonyl in this compound is expected to facilitate the initial iminium ion formation, potentially leading to higher yields and/or requiring milder reducing agents compared to its non-cyano counterpart.

Experimental Protocol: Reductive Amination of a Cyclic Ketone

A general protocol for the reductive amination of a cyclic ketone is as follows:

  • To a solution of the ketone (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added an acid catalyst (e.g., acetic acid, Ti(OiPr)₄) if necessary.

  • The mixture is stirred at room temperature for a period of time (typically 1-4 hours) to allow for iminium ion formation.

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) is then added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Note: For this compound, milder reducing agents and shorter reaction times may be sufficient.

Olefination Reactions (Wittig and Horner-Wadsworth-Emmons)

Olefination reactions are essential for creating carbon-carbon double bonds. The enhanced reactivity of the carbonyl in the cyano-substituted pyrrolidinone is advantageous in these transformations.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes.[4][13][14]

  • To a solution of the phosphonate reagent (1.1 eq.) in an anhydrous aprotic solvent (e.g., THF, DME) at 0 °C is added a strong base (e.g., NaH, n-BuLi, DBU) dropwise.

  • The resulting ylide solution is stirred at 0 °C for 30-60 minutes.

  • A solution of the ketone (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[15][16] The presence of the electron-withdrawing cyano group in this compound makes it a particularly suitable substrate for this reaction.

Experimental Protocol: Knoevenagel Condensation

A general protocol for the Knoevenagel condensation is as follows:[17][18]

  • To a solution of the ketone (1.0 eq.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions) is added a catalytic amount of a weak base (e.g., piperidine, ammonium acetate, DBU).

  • The reaction mixture is heated to reflux (or stirred at room temperature for more reactive substrates) until completion (monitored by TLC or LC-MS). Water removal using a Dean-Stark apparatus may be necessary for less reactive ketones.

  • The reaction mixture is cooled to room temperature, and the product is isolated by filtration if it precipitates, or by extraction after the addition of water.

  • The crude product is purified by recrystallization or column chromatography.

The JAK-STAT Signaling Pathway

The therapeutic relevance of JAK inhibitors stems from their ability to modulate the JAK-STAT signaling pathway. This pathway is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization JAK_Inhibitor JAK Inhibitor (e.g., from pyrrolidine) JAK_Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

The choice between these two intermediates will depend on the specific synthetic strategy and the desired reactivity profile. For transformations that benefit from a more activated ketone, this compound is the superior choice, potentially allowing for milder reaction conditions and improved yields. Conversely, tert-butyl 3-oxopyrrolidine-1-carboxylate may be preferred when a less reactive ketone is desired to avoid side reactions or to achieve better selectivity in the presence of other electrophilic sites. This guide provides the foundational knowledge and experimental context to make an informed decision in the selection of these critical synthetic intermediates.

References

A Comparative Analysis of Kinase Inhibitors Derived from Diverse Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of kinase inhibitors based on different pyrrolidinone scaffolds. The information presented is supported by experimental data to aid in the evaluation and selection of chemical scaffolds for kinase inhibitor discovery.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with therapeutic potential. Its structural versatility allows for the development of compounds targeting a wide array of kinases involved in critical cellular processes such as cell proliferation, differentiation, and apoptosis. This guide provides a comparative overview of the efficacy of kinase inhibitors derived from three prominent pyrrolidinone scaffolds: pyrrole-indolin-2-one, 5-oxopyrrolidine, and pyrrolidine-2,5-dione.

Data Presentation: Comparative Efficacy of Pyrrolidinone-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors from different pyrrolidinone scaffolds against various kinases. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the different assay conditions.

Table 1: Efficacy of Pyrrole-Indolin-2-One-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line/Assay Condition
SunitinibVEGFR280Cell-free assay
PDGFRβ2Cell-free assay
c-Kit--
FLT350 (ITD mutant)Cellular assay
FamitinibVEGFR2--
PDGFRβ--
Compound 11VEGFR2-HCT-116 cells
(C(5)-Br derivative)PDGFRβ-HCT-116 cells
Compound 12VEGFR2-HCT-116 cells
(C(5)-I derivative)PDGFRβ-HCT-116 cells

Table 2: Efficacy of 5-Oxopyrrolidine-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (µM)Cell Line
Compound 8BRAF, SRC-IGR39, MDA-MB-231, Panc-1
(2-hydroxybenzylidene derivative)
Compound 12BRAF, SRC-IGR39, MDA-MB-231, Panc-1
(2-hydroxynaphthalenylmethylene derivative)

Table 3: Efficacy of Pyrrolidine-2,5-dione-Based Kinase Inhibitors

CompoundTarget Kinase/AssayIC50/ED50Cell Line/Animal Model
Compound 69kAnticonvulsant activity80.38 mg/kg (MES)Mouse model
(targets likely ion channels)108.80 mg/kg (6 Hz)
Hybrid AnticonvulsantsVoltage-gated sodium and calcium channels-In vitro binding studies

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Activity Assays

1. Mobility Shift Kinase Assay (Caliper Assay)

This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a fluorescently labeled substrate.

  • Principle: The assay relies on the change in electrophoretic mobility of a substrate upon phosphorylation. The kinase reaction is performed with a fluorescently labeled peptide substrate and ATP. After the reaction, the mixture is introduced into a microfluidic chip. An electric field is applied, and the phosphorylated product and non-phosphorylated substrate are separated based on their charge-to-mass ratio. The fluorescence of the separated substrate and product is detected, and the ratio of product to the sum of product and substrate is used to determine the kinase activity.

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant kinase, and a fluorescently labeled peptide substrate in an appropriate kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Analyze the samples using a Caliper LabChip EZ Reader or a similar microfluidic electrophoresis system.

    • Calculate the percent inhibition based on the conversion of substrate to product in the presence of the inhibitor compared to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust, high-throughput method for measuring kinase activity.

  • Principle: The HTRF assay is a FRET-based technology. The kinase reaction is performed with a biotinylated substrate. After the reaction, a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are added. If the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.

  • Protocol:

    • Dispense the test compounds at various concentrations into a low-volume 384-well plate.

    • Add the kinase and biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time.

    • Stop the reaction and detect the phosphorylated substrate by adding a solution containing a europium-labeled anti-phospho antibody and streptavidin-XL665 in a detection buffer containing EDTA.[1]

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.[1]

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).[1]

    • Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values.[1]

Cellular Assays

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolidinone-based kinase inhibitors and a typical experimental workflow for their evaluation.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrole-Indolin-2-one (e.g., Sunitinib) Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR2 signaling pathway and the mechanism of inhibition by pyrrole-indolin-2-one derivatives.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Promotes MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Leads to (if defective) Apoptosis Apoptosis MitoticArrest->Apoptosis Inhibitor Pyrrolidinone-based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Role of Aurora A kinase in mitosis and its inhibition by pyrrolidinone derivatives.

Experimental_Workflow Start Compound Synthesis (Pyrrolidinone Scaffolds) BiochemicalAssay Biochemical Kinase Assay (e.g., Mobility Shift, HTRF) Start->BiochemicalAssay CellularAssay Cell-Based Assay (e.g., MTT Proliferation Assay) BiochemicalAssay->CellularAssay LeadIdentification Lead Compound Identification CellularAssay->LeadIdentification InVivo In Vivo Efficacy (Xenograft Models) LeadIdentification->InVivo Clinical Clinical Development InVivo->Clinical

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

A Comparative Guide to the Structural Elucidation of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of small molecules is paramount in modern drug discovery and development. For derivatives of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a scaffold of interest in medicinal chemistry, understanding their exact spatial arrangement is crucial for elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutics.

This guide provides an objective comparison of single-crystal X-ray diffraction, the gold standard for structural determination, with other widely used analytical techniques. While crystallographic data for the parent compound, this compound, is not publicly available, this guide utilizes the detailed crystallographic data of a closely related N-Boc-pyrrolidine derivative, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , as a representative example to illustrate the principles and data obtained from X-ray crystallography.[1][2] This allows for a robust comparison with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Comparison of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on various factors, including the nature of the sample, the desired level of detail, and the experimental feasibility. While X-ray crystallography provides an unambiguous solid-state structure, NMR spectroscopy offers insights into the molecule's conformation and dynamics in solution, and computational methods can predict structures and energies.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing information.High-quality single crystal (typically >0.1 mm).Provides the definitive and most detailed molecular structure.[3]Crystal growth can be a significant challenge. The structure represents the solid-state conformation, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (chemical shifts), connectivity between atoms (coupling constants), and through-space proximity of atoms (NOE). This allows for the determination of the molecular constitution and conformation in solution.Soluble sample in a suitable deuterated solvent.Provides information about the dynamic nature of the molecule in a biologically relevant solution state. Does not require crystallization.Structure determination can be complex for larger or more flexible molecules. Provides an average structure in solution, and precise bond lengths and angles are not directly measured.
Computational Chemistry (Molecular Modeling) Theoretical prediction of molecular geometry, conformational energies, and other electronic and physical properties.None (in silico method).Can be used to predict the structure of molecules that are difficult to crystallize or analyze by NMR. Allows for the study of reaction mechanisms and intermolecular interactions.[4][5]The accuracy of the predicted structure is highly dependent on the level of theory and basis set used. Experimental validation is essential.

X-ray Crystallography Data for a Representative N-Boc-pyrrolidine Derivative

The following table summarizes the crystallographic data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a structural analog of the target compound class.[2]

ParameterValue
Chemical FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a6.4299 (13) Å
b9.784 (2) Å
c10.279 (2) Å
α90°
β90.12 (3)°
γ90°
Volume646.7 (2) ų
Z2
Temperature293 K
RadiationMo Kα
R-factor-
Data Source[2]

Experimental Protocols

Single-Crystal X-ray Diffraction

A detailed experimental protocol for the structural determination of a small organic molecule like a this compound derivative would typically involve the following steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates and other crystallographic parameters.

NMR Spectroscopy

For the structural elucidation of a pyrrolidine derivative using NMR spectroscopy, the following experiments are typically performed:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative, integrating both experimental and computational approaches.

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_structure_determination Structure Determination cluster_analysis Data Analysis & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_initial NMR Spectroscopy (1H, 13C) Purification->NMR_initial MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Computational Computational Modeling Purification->Computational NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_initial->NMR_2D XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution NMR_Analysis NMR Data Interpretation NMR_2D->NMR_Analysis Model_Validation Comparison with Experimental Data Computational->Model_Validation Final_Structure Final Structure Elucidation Structure_Solution->Final_Structure NMR_Analysis->Final_Structure Model_Validation->Final_Structure

Caption: Workflow for structural elucidation of a novel organic compound.

References

A Comparative Guide to Analytical Methods for Validating Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS: 175463-32-8) is a key pharmaceutical intermediate used in the synthesis of various bioactive molecules, including kinase inhibitors. Its chemical structure features a chiral center, a reactive ketone, and a cyano group, making the rigorous validation of its chemical and enantiomeric purity a critical step in drug discovery and development. Ensuring high purity is essential for consistent reaction outcomes, minimizing side effects, and meeting stringent regulatory standards.

This guide provides a comparative overview of principal analytical methods for the validation of this compound purity. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed experimental protocols and performance data to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Key Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the analyte's physicochemical properties, potential impurities, and the required levels of accuracy, precision, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absolute quantification based on the ratio of an analyte's signal integral to that of a certified internal standard.
Applicability Highly versatile for non-volatile and thermally labile compounds. Ideal for both chemical and chiral purity.Suitable for volatile and thermally stable compounds. Derivatization may be needed. Thermal degradation of the Boc group is a risk.Applicable to any soluble compound with a unique NMR signal. Provides structural information and purity in a single experiment.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; potential for complex derivatization.Requires precise weighing of both sample and a certified internal standard.
Primary Use Case Routine quality control, impurity profiling, and enantiomeric purity determination.Analysis of residual solvents and volatile impurities.Primary method for absolute purity determination and reference standard qualification.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. The method separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Column: Polysaccharide-based columns like Chiralpak® or Lux® Cellulose are effective for separating a wide range of chiral molecules.

Chromatographic Conditions (Illustrative):

  • Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v). The ratio is optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is calculated using the area percent method. The area of the undesired enantiomer peak is expressed as a percentage of the total area of both enantiomer peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. However, for Boc-protected compounds, thermal degradation in the GC inlet can be a significant issue, potentially leading to inaccurate results.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (MS)

  • Capillary Column: A low-polarity column such as a DB-5ms or equivalent.

Chromatographic Conditions (Illustrative):

  • Inlet Temperature: Optimized to be as low as possible (e.g., 200-220 °C) to minimize pyrolysis of the Boc group.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection: Full scan mode (m/z 40-400).

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using area percent normalization, though an internal standard method provides higher accuracy.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the direct measurement of absolute purity without the need for a specific reference standard of the analyte itself. It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Pulse Program: A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Scans: Sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15 mg of this compound and 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in ~0.75 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Performance Data

The following table presents illustrative performance data for the described analytical methods. These values are typical and may vary based on instrumentation and specific experimental conditions.

ParameterChiral HPLCGC-MSqNMR
Limit of Detection (LOD) ~0.01% (for undesired enantiomer)~0.001% (for volatile impurities)Not applicable for impurity detection at trace levels
Limit of Quantitation (LOQ) ~0.03% (for undesired enantiomer)~0.005% (for volatile impurities)~95-101% (for analyte purity)
Precision (RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Analysis Time 15-30 minutes20-40 minutes10-20 minutes per sample

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive validation of a pharmaceutical intermediate. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Purity Assessment cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Stereochemical Purity cluster_3 Phase 4: Final Validation Start Sample Received: This compound qNMR qNMR Analysis (Absolute Purity) Start->qNMR Primary Method HPLC_Chem HPLC-UV/MS (Chemical Purity & Non-Volatile Impurities) qNMR->HPLC_Chem GC_MS GC-MS (Volatile & Residual Solvent Impurities) qNMR->GC_MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Chem->Chiral_HPLC Report Generate Certificate of Analysis (CoA) GC_MS->Report Chiral_HPLC->Report

Caption: Workflow for comprehensive purity validation.

Logical Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific question being asked.

G A What is the analytical goal? B Absolute Molar Purity? A->B Purity Value C Enantiomeric Ratio? A->C Stereochemistry D Trace Impurity Profile? A->D Contaminants E Use qNMR B->E Yes F Use Chiral HPLC C->F Yes G Use HPLC-UV/MS & GC-MS D->G Yes

Caption: Decision tree for selecting an analytical method.

Benchmarking the synthetic efficiency of different routes to 1-Boc-3-cyano-4-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Boc-3-cyano-4-pyrrolidinone is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route to this compound can significantly impact the timeline and cost of drug discovery programs. This guide provides a comparative analysis of two prominent synthetic pathways to 1-Boc-3-cyano-4-pyrrolidinone, offering a clear overview of their respective efficiencies based on reported experimental data.

This comparison focuses on two distinct approaches: a classical Dieckmann condensation and a two-step sequence involving oxidation followed by cyanation. Each route is evaluated based on reaction yield, starting materials, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Dieckmann Condensation Route 2: Oxidation and Cyanation
Starting Material Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate(R)-1-Boc-3-hydroxypyrrolidine
Key Reactions Intramolecular cyclization (Dieckmann)Oxidation, Cyanation
Overall Yield 68%~60% (Estimated)
Number of Steps 12
Reagents Sodium ethoxideDess-Martin periodinane, Trimethylsilyl cyanide, Base
Purity White solidNot explicitly reported for the final step

Route 1: Dieckmann Condensation of an Acyclic Precursor

This approach utilizes an intramolecular cyclization of an N-Boc protected amino ester to construct the pyrrolidinone ring. The key transformation is a Dieckmann condensation, a well-established method for forming five- and six-membered rings.

Experimental Protocol:

The synthesis begins with the preparation of the starting material, ethyl 2-(Boc-(2-cyanoethyl)amino)acetate. This acyclic precursor is then subjected to cyclization under basic conditions. A solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL) is added dropwise to a refluxing solution of sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL). The reaction mixture is refluxed for one hour. After completion, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL). The aqueous layer is then acidified to pH 4 with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting solid is washed with a small amount of ethyl acetate and dried to afford 1-Boc-3-cyano-4-pyrrolidinone as a white solid.[1]

Yield: 16.5 g (68%)[1]

G start Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate reagents Sodium Ethoxide in Ethanol start->reagents product 1-Boc-3-cyano-4-pyrrolidinone reagents->product Dieckmann Condensation

Diagram 1. Synthetic pathway for Route 1.

Route 2: Two-Step Synthesis from a Chiral Precursor

This alternative route commences with a commercially available chiral building block, (R)-1-Boc-3-hydroxypyrrolidine. The synthesis involves an initial oxidation of the secondary alcohol to a ketone, followed by the introduction of the cyano group at the adjacent carbon.

Experimental Protocol:

Step 1: Oxidation of (R)-1-Boc-3-hydroxypyrrolidine

To a solution of (R)-1-Boc-3-hydroxypyrrolidine in dichloromethane, Dess-Martin periodinane is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed, dried, and concentrated to yield 1-Boc-3-pyrrolidinone.

Yield: 77.3%

Step 2: Cyanation of 1-Boc-3-pyrrolidinone

G start (R)-1-Boc-3-hydroxypyrrolidine reagents1 Dess-Martin Periodinane start->reagents1 intermediate 1-Boc-3-pyrrolidinone reagents1->intermediate Oxidation reagents2 Cyanating Agent (e.g., TMSCN) intermediate->reagents2 product 1-Boc-3-cyano-4-pyrrolidinone reagents2->product Cyanation

Diagram 2. Synthetic pathway for Route 2.

Conclusion

Both synthetic routes offer viable pathways to 1-Boc-3-cyano-4-pyrrolidinone. The Dieckmann condensation (Route 1) is a one-step process with a respectable yield of 68%. This route is likely to be more atom-economical and potentially more cost-effective if the starting material is readily accessible or can be synthesized efficiently.

The two-step approach (Route 2) starting from a chiral precursor offers the potential for stereocontrol, which could be advantageous in certain applications. However, it involves an additional synthetic step, and the overall yield is estimated to be slightly lower than that of the Dieckmann condensation. The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the importance of stereochemical purity in the final product. Further optimization of the cyanation step in Route 2 could enhance its overall efficiency and make it a more competitive alternative.

References

Assessing the drug-like properties of molecules synthesized from Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

The development of novel cancer therapeutics increasingly focuses on targeting key survival proteins within tumor cells. One such critical target is Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade programmed cell death (apoptosis), leading to tumor progression and resistance to therapy. The chemical scaffold, Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, serves as a versatile starting material for synthesizing a variety of heterocyclic compounds, including potent Mcl-1 inhibitors. This guide provides a comparative assessment of the drug-like properties of representative pyrrolidine-based Mcl-1 inhibitors against established and clinical-stage alternatives, supported by experimental protocols and pathway visualizations.

Comparative Analysis of Drug-Like Properties

Assessing the potential of a molecule to become a successful drug requires a multi-faceted evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A favorable profile in these areas is crucial for achieving desired therapeutic exposure and minimizing off-target toxicity.

PropertyPyrrolidine Derivative (Compound 21)GossypolAMG-176 (Clinical Candidate)
Target Affinity (Kᵢ) 0.53 µM[1]0.39 µM (for Mcl-1)[1]Sub-nanomolar
Selectivity Binds to Bcl-2 family proteinsPan-Bcl-2 inhibitor (non-selective)[2]Highly selective for Mcl-1
Aqueous Solubility Generally improved by pyrrolidine scaffold[3]Poorly soluble in water[4]Optimized for intravenous administration
Permeability Pyrrolidine scaffolds can enhance permeability.[5]Absorbed through the intestine.[6]Optimized for pharmacokinetic profile
Metabolic Stability Generally designed for stabilityMetabolized in vivo; can form reactive products.[7]Low clearance in preclinical species.[5]
Oral Bioavailability Potentially good, a common goal for this scaffoldLow and variable[6]Orally bioavailable formulation developed.[8][9]
Key Advantages High synthetic tractability; potential for good oral properties.Natural product, readily available.High potency and selectivity; clinically tested.[10][11]
Key Disadvantages Moderate potency in initial studies.Poor selectivity, toxicity concerns.[7][12]Potential for on-target toxicities.[11]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to the accurate assessment of drug-like properties. Below are standard protocols for two critical in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs. It utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier.

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold to ensure the tight junctions are intact.[7]

  • Preparation of Dosing Solution: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer on both the apical (donor) and basolateral (receiver) sides, and the cells are allowed to equilibrate.

    • The buffer on the apical side is replaced with the dosing solution.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral receiver compartment. The volume removed is replaced with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the experiment is reversed. The dosing solution is added to the basolateral side, and samples are collected from the apical side. The ratio of B-A to A-B permeability can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[1]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver, which is the main site of drug metabolism.

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Liver Microsomes: Pooled human or animal liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • NADPH Regenerating System: A solution containing co-factors essential for CYP enzyme activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

  • Incubation:

    • The test compound (typically at a final concentration of 1 µM) is pre-incubated with the diluted microsomes at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • In vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations: Pathways and Workflows

Understanding the biological context and experimental processes is crucial for drug discovery. The following diagrams, rendered in DOT language, illustrate key relationships and workflows.

Mcl1_Signaling_Pathway cluster_ProSurvival Pro-Survival Signals cluster_ProApoptotic Pro-Apoptotic Stress cluster_Mcl1_Regulation Mcl-1 Regulation cluster_Apoptosis Apoptosis Control GrowthFactors Growth Factors PI3K PI3K/AKT Pathway GrowthFactors->PI3K Mcl1 Mcl-1 Protein PI3K->Mcl1 Upregulates Transcription GSK3b GSK3β PI3K->GSK3b Inhibits Chemotherapy Chemotherapy JNK JNK Pathway Chemotherapy->JNK UV_Radiation UV Radiation UV_Radiation->JNK JNK->Mcl1 Phosphorylates for Degradation BaxBak Bax/Bak Mcl1->BaxBak Inhibits GSK3b->Mcl1 Phosphorylates for Degradation Apoptosis Apoptosis BaxBak->Apoptosis Induces Pyrrolidine_Inhibitor Pyrrolidine-Based Mcl-1 Inhibitor Pyrrolidine_Inhibitor->Mcl1 Directly Inhibits ADME_Screening_Workflow Start Synthesis of Pyrrolidine Derivatives HTS Primary Screen: Target Binding Assay (Mcl-1) Start->HTS ADME_vitro In Vitro ADME Profiling HTS->ADME_vitro Active 'Hits' Solubility Aqueous Solubility ADME_vitro->Solubility Permeability Caco-2 / PAMPA Assay ADME_vitro->Permeability Metabolism Microsomal Stability ADME_vitro->Metabolism Toxicity Cytotoxicity Assay ADME_vitro->Toxicity PK_in_vivo In Vivo Pharmacokinetics (Rodent Model) ADME_vitro->PK_in_vivo Promising Profile Lead_Opt Lead Optimization PK_in_vivo->Lead_Opt Caco2_Workflow step1 Step 1: Cell Seeding Seed Caco-2 cells on Transwell® inserts step2 Step 2: Differentiation Culture for 21 days to form a confluent monolayer step1->step2 step3 Step 3: Integrity Test Measure TEER to confirm tight junction formation step2->step3 step4 Step 4: Dosing Add test compound to apical (donor) side step3->step4 step5 Step 5: Sampling Collect samples from basolateral (receiver) side at multiple time points step4->step5 step6 Step 6: Analysis Quantify compound concentration via LC-MS/MS step5->step6 step7 Step 7: Calculation Calculate Papp value step6->step7

References

Comparative Validation of Novel Pyrrolidinone-Based Compounds for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds derived from a 1-Boc-3-cyano-4-pyrrolidinone scaffold, focusing on their in vitro and prospective in vivo validation as potential anticancer agents. The information is compiled from recent studies on substituted pyrrolidinone derivatives, offering insights into their therapeutic potential.

Introduction

The pyrrolidinone scaffold is a prominent feature in many biologically active molecules and has garnered significant interest in medicinal chemistry for the development of novel therapeutics.[1][2] Derivatives of 1-Boc-3-cyano-4-pyrrolidinone, a versatile synthetic intermediate, are being explored for various pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[3][4][5] This guide focuses on the validation of pyrrolidinone-based compounds as potential multi-target tyrosine kinase receptor inhibitors, a promising strategy in cancer therapy.[6]

In Vitro Validation: Comparative Anticancer Activity

A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines.[6] The results for selected compounds are summarized below, with the well-known kinase inhibitor Sunitinib used as a reference.

Table 1: Comparative Anti-Proliferative Activity (IC₅₀ in µM) of Pyrrolidinone Derivatives [6]

CompoundHCT116 (Colon)NCI-H460 (Lung)786-O (Renal)
Derivative 11 0.08 ± 0.010.12 ± 0.020.15 ± 0.03
Derivative 12 0.11 ± 0.020.15 ± 0.030.18 ± 0.04
Sunitinib 0.25 ± 0.050.31 ± 0.060.35 ± 0.07

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in µM) [6]

CompoundVEGFR-2PDGFRβ
Derivative 11 0.012 ± 0.0020.015 ± 0.003
Derivative 12 0.018 ± 0.0040.021 ± 0.005
Sunitinib 0.025 ± 0.0050.030 ± 0.006

Experimental Protocols

In Vitro Anti-Proliferation Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized pyrrolidinone derivatives against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Human cancer cells (e.g., HCT116, NCI-H460, 786-O) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.[7]

Kinase Inhibitory Assay

The inhibitory activity of the compounds against tyrosine kinases such as VEGFR-2 and PDGFRβ is evaluated using a standard kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay).

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, substrate, ATP, and the test compound in a reaction buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for ATP consumption.

  • Luminescence Detection: After incubation, a kinase detection reagent is added to terminate the kinase reaction and detect the remaining ATP via a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer, and the kinase activity is calculated based on the difference in luminescence between the treated and untreated samples. The IC₅₀ values are determined from the dose-response curves.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation synthesis Synthesis of Pyrrolidinone Derivatives mtt MTT Assay (Anti-proliferative Activity) synthesis->mtt kinase Kinase Inhibition Assay (VEGFR-2, PDGFRβ) mtt->kinase animal Xenograft Animal Model kinase->animal efficacy Tumor Growth Inhibition animal->efficacy toxicity Toxicity Studies animal->toxicity

Caption: General workflow for the synthesis and validation of novel anticancer compounds.

Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, PDGFRβ) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis Gene->Proliferation Compound Pyrrolidinone Derivative Compound->RTK Inhibition

Caption: Inhibition of the RTK signaling pathway by pyrrolidinone derivatives.

Prospective In Vivo Validation

While comprehensive in vivo data for the highlighted derivatives are not yet available, the following outlines a standard protocol for evaluating the in vivo efficacy of promising anticancer compounds.

Xenograft Animal Model

  • Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into control and treatment groups. The test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosages.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

  • Toxicity Assessment: At the end of the study, major organs are collected for histopathological analysis to assess any potential toxicity.

Conclusion

The presented data indicate that derivatives of the 1-Boc-3-cyano-4-pyrrolidinone scaffold hold significant promise as potent multi-target tyrosine kinase inhibitors for cancer therapy. The exemplified compounds demonstrate superior in vitro anti-proliferative and kinase inhibitory activities compared to the reference drug, Sunitinib.[6] Further investigation through in vivo models is warranted to fully elucidate their therapeutic potential and safety profiles. The experimental protocols and workflows provided in this guide offer a framework for the continued development and validation of this promising class of compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, ensuring a safe laboratory environment and adherence to regulations.

Immediate Safety Considerations: this compound is classified as a hazardous substance. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all personnel are equipped with the following PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves for any signs of damage before use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A flame-resistant lab coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

Hazard and Disposal Summary

The following table summarizes the key hazard information for this compound, which dictates the necessary disposal considerations.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Do not ingest, avoid all skin contact, and prevent inhalation by working in a fume hood. In case of exposure, seek immediate medical attention.
Skin Corrosion/IrritationCauses skin irritation.[1][4]Avoid all skin contact. If contact occurs, wash the affected area thoroughly with soap and water.[5]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][4]Wear appropriate eye protection. If contact occurs, rinse cautiously with water for several minutes.[5][6]

Experimental Protocol for Disposal

The proper disposal of this compound involves a systematic process of segregation, collection, labeling, storage, and professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all waste containing this compound.[3][7] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[7]

  • Solid Waste: Collect any solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent pads, in a separate, sealable, and puncture-resistant container. This container must also be labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a designated, shatter-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[3]

Step 2: Waste Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste."

  • Full Chemical Name: Write the full chemical name: "this compound."

  • Additional Information: Include the date of accumulation and any relevant hazard symbols (e.g., harmful, irritant).

Step 3: Storage of Hazardous Waste

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Designated Area: Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Incompatible Materials: Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents and acids.[3]

Step 4: Professional Disposal

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]

  • Regulatory Compliance: Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[3] Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.

Disposal Workflow

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Identify Waste (Solid or Liquid) B Select Compatible Hazardous Waste Container A->B C Segregate from Incompatible Waste B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in Designated, Ventilated Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Disposal Company F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS: 175463-32-8), a key reagent in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May be harmful in contact with skin or if inhaled, according to some reports[1]

Due to the presence of a cyano group, this compound should be handled with additional precautions as if it were a cyanide-containing compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides protection against skin contact, irritation, and potential absorption. Check manufacturer's compatibility data.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Prevents skin exposure to spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when handling the solid outside of a certified chemical fume hood or if aerosolization is possible.

II. Safe Handling and Operational Workflow

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow Diagram

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood reaction Reaction Setup handling->reaction Weighing & Dispensing workup Reaction Workup reaction->workup Monitoring & Quenching cleanup Decontamination & Cleanup workup->cleanup Post-Experiment disposal Waste Disposal cleanup->disposal Segregate Waste

Caption: A typical experimental workflow for handling the reagent.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Weigh the required amount of the solid compound in a tared, sealed container within the fume hood.

    • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid to the reaction vessel. Avoid creating dust.

  • Reaction:

    • Add solvents and other reagents slowly to the reaction vessel.

    • Maintain constant monitoring of the reaction conditions (temperature, pressure, etc.).

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform extractions, filtrations, and other purification steps within the fume hood.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, acetone).

    • Wipe down the surfaces of the fume hood with a suitable cleaning agent.

III. Emergency Procedures and Spill Management

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Flowchart

spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Call for Help) assess->large_spill Large cleanup Cleanup with Spill Kit small_spill->cleanup

Caption: Decision-making process for spill management.

Table 2: Emergency Contact and First Aid

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3] For a large spill, evacuate the area and contact emergency services.

IV. Waste Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including leftover reagent, contaminated paper towels, and used gloves.

    • Place the solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses.

    • Store liquid waste in a sealed, labeled, and compatible container. Do not mix with incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected as hazardous liquid waste.

    • Dispose of the rinsed containers according to institutional guidelines.

All waste must be disposed of through the institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.